Technical Documentation Center

2,6-Dichloropyrido[3,2-D]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dichloropyrido[3,2-D]pyrimidine
  • CAS: 1060816-73-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Dichloropyrido[3,2-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dichloropyrido[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dichloropyrido[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its structural features, synthesis, reactivity, and its burgeoning role as a versatile building block in the design of novel therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These scaffolds are of considerable interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] Among the various isomeric forms, the pyrido[3,2-d]pyrimidine core has emerged as a privileged structure in the development of targeted therapies, most notably in the field of oncology.[3][4][5]

The introduction of chloro-substituents onto this scaffold, as in 4,6-Dichloropyrido[3,2-d]pyrimidine, provides medicinal chemists with reactive handles for molecular elaboration. These chlorine atoms can be selectively displaced through various chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. This guide will delve into the specifics of this valuable chemical entity.

It is important to note that while the user query specified "2,6-Dichloropyrido[3,2-d]pyrimidine," extensive database searches indicate that the more commonly synthesized and referenced isomer is 4,6-Dichloropyrido[3,2-d]pyrimidine (CAS Number: 175358-02-8) . This guide will therefore focus on the latter.[6][7]

Physicochemical Properties

Precise experimental data for the physicochemical properties of 4,6-Dichloropyrido[3,2-d]pyrimidine are not extensively reported in publicly available literature. However, computational data from reliable sources such as PubChem provides valuable insights into its expected characteristics.[6]

Table 1: Computed Physicochemical Properties of 4,6-Dichloropyrido[3,2-d]pyrimidine [6]

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃PubChem
Molecular Weight 200.02 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 198.9704025PubChem
Topological Polar Surface Area 38.7 ŲPubChem

Note: These properties are computationally derived and should be considered as estimates. Experimental validation is recommended.

Solubility: Experimental solubility data in a range of solvents is not readily available. However, based on its predicted lipophilicity (XLogP3 = 2.5), 4,6-Dichloropyrido[3,2-d]pyrimidine is expected to exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and moderate solubility in alcohols like ethanol and methanol. Its solubility in water is predicted to be low.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine is not widely published, a plausible and commonly employed synthetic route involves the chlorination of the corresponding dihydroxy precursor, pyrido[3,2-d]pyrimidine-4,6-diol. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[8][9]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable aminopyridine precursor, followed by cyclization to form the pyridopyrimidine core, and subsequent chlorination.

G A Aminopyridine Precursor B Cyclization with a C3 unit (e.g., malonic acid derivative) A->B C Pyrido[3,2-d]pyrimidine-4,6-diol B->C D Chlorination (POCl₃) C->D E 4,6-Dichloropyrido[3,2-d]pyrimidine D->E

Caption: Proposed synthetic workflow for 4,6-Dichloropyrido[3,2-d]pyrimidine.

General Experimental Protocol for Chlorination

The following protocol is a generalized procedure based on similar transformations and should be optimized for specific laboratory conditions.[8]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrido[3,2-d]pyrimidine-4,6-diol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling point inert solvent can be used, but the reaction is often performed neat.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until a basic pH is achieved. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectral Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the pyridopyrimidine core. The chemical shifts and coupling constants will be characteristic of the fused ring system. For comparison, the ¹H NMR spectrum of the related compound 4,6-dichloropyrimidine shows signals at approximately 8.82 ppm (s, 1H) and 7.46 ppm (s, 1H).[10]

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals for the carbon atoms in the molecule. The carbons attached to the chlorine atoms (C4 and C6) are expected to be deshielded and appear at characteristic chemical shifts. For reference, the ¹³C NMR spectrum of 4,6-dichloropyrimidine shows signals around 161 ppm and 131 ppm.[11]

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum of 4,6-Dichloropyrido[3,2-d]pyrimidine is expected to show characteristic absorption bands for C-H stretching of the aromatic protons, C=N and C=C stretching vibrations of the heterocyclic rings, and C-Cl stretching. An IR spectrum for the related 4,6-dichloropyrimidine is available in the NIST Chemistry WebBook.[12]

3.3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 200 g/mol ).[6] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in a specific ratio). Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the heterocyclic rings.

Chemical Properties and Reactivity

The chemical reactivity of 4,6-Dichloropyrido[3,2-d]pyrimidine is dominated by the two chlorine substituents, which serve as excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridopyrimidine ring system facilitates these reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C4 and C6 positions are susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Regioselectivity: In many dichloropyrimidine systems, the C4 position is more reactive towards nucleophilic attack than the C2 or C6 positions.[13] However, the relative reactivity of the C4 and C6 positions in the pyrido[3,2-d]pyrimidine system can be influenced by the reaction conditions and the nature of the nucleophile. This allows for the potential for selective mono-substitution or di-substitution.

G cluster_0 Nucleophilic Aromatic Substitution A 4,6-Dichloropyrido[3,2-d]pyrimidine B Mono-substituted Product A->B  Nucleophile (1 eq)  Base, Solvent, Heat C Di-substituted Product B->C  Nucleophile (excess)  Harsher Conditions

Caption: General workflow for nucleophilic aromatic substitution on 4,6-Dichloropyrido[3,2-d]pyrimidine.

Experimental Protocol for Mono-amination:

This protocol is adapted from procedures for similar dichloropyrimidine compounds.[14]

  • Reaction Setup: In a sealable reaction vial, combine 4,6-Dichloropyrido[3,2-d]pyrimidine (1.0 mmol), the desired amine (1.0-1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents) in an anhydrous solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 °C to 140 °C. The optimal temperature and reaction time will depend on the reactivity of the amine.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the mono-aminated product.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of 4,6-Dichloropyrido[3,2-d]pyrimidine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or vinyl groups.

Experimental Protocol for Suzuki-Miyaura Coupling:

This is a general procedure and should be optimized for the specific substrates.

  • Reaction Setup: In a reaction vessel, combine 4,6-Dichloropyrido[3,2-d]pyrimidine (1.0 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent and Conditions: Use a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture and heat it under an inert atmosphere to a temperature typically between 80 °C and 110 °C.

  • Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent. The product is then purified by column chromatography.

Applications in Drug Discovery and Development

The pyrido[3,2-d]pyrimidine scaffold is a key component in numerous compounds with demonstrated therapeutic potential. Its ability to act as a hinge-binding motif in kinase enzymes has made it a focal point in the development of kinase inhibitors.[3]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrido[3,2-d]pyrimidine derivatives have been investigated as inhibitors of various kinases, including:

  • Tyrosine Kinases: These are critical mediators of cell growth, differentiation, and survival.[3]

  • Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Phosphoinositide 3-kinases (PI3Ks): These are involved in cell growth, proliferation, and survival.

The dichlorinated nature of 4,6-Dichloropyrido[3,2-d]pyrimidine allows for the systematic exploration of the chemical space around the pyridopyrimidine core, facilitating the optimization of potency and selectivity for specific kinase targets.

G A 4,6-Dichloropyrido [3,2-d]pyrimidine B Library of Derivatives (via SₙAr and Cross-Coupling) A->B C High-Throughput Screening (Kinase Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Caption: Drug discovery workflow utilizing 4,6-Dichloropyrido[3,2-d]pyrimidine.

Safety and Handling

As with any chlorinated heterocyclic compound, 4,6-Dichloropyrido[3,2-d]pyrimidine should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related compounds such as 4,6-dichloropyrimidine are classified as corrosive and can cause severe skin burns and eye damage.[14]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]

Conclusion

4,6-Dichloropyrido[3,2-d]pyrimidine is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridopyrimidine derivatives. Its strategic placement of reactive chlorine atoms allows for controlled and selective chemical modifications, making it an important tool in the hands of medicinal chemists. The pyrido[3,2-d]pyrimidine scaffold continues to be a promising platform for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of the properties, synthesis, and applications of this important heterocyclic compound, empowering researchers to leverage its potential in their drug discovery endeavors.

References

  • PubChem. (n.d.). 4,6-Dichloropyrido[3,2-d]pyrimidine. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Safety Data Sheet. (n.d.). 4,6-Dichloropyrimidine. Retrieved March 25, 2026, from a reliable chemical supplier's website.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. (n.d.). The Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Ahmed H. Shamroukh et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. (2005, October 3). Cole-Parmer. Retrieved March 25, 2026, from [Link]

  • Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. (2005, October 3). Fisher Scientific.
  • Novel Pyrido[3,2- d ]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. (2023, November). ACS Medicinal Chemistry Letters 14(12).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI. Retrieved March 25, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Amazon AWS. Retrieved March 25, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Pyrimidine, 4,6-dichloro-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved March 25, 2026, from [Link]

  • 4,6-Dichloropyrido[3,2-d]pyrimidine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine. (n.d.). Google Patents.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine. (n.d.). Google Patents.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, February 23). MDPI. Retrieved March 25, 2026, from [Link]

  • Pyrimidine, 4,6-dichloro-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • 4,7-dichloropyrido[3,2-d]pyrimidine. (n.d.).
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • Figure S29: 13 C NMR (75.5 MHz, 70 °C, DMSO-d 6 + D 2 O) spectrum. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Scheme 4. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 6b, d or 12b,... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 25, 2026, from [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of 2,6-Dichloropyrido[3,2-d]pyrimidine: A Prospective X-ray Crystallographic Analysis

Abstract The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including roles as kinase inhibitors and anti-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2][3] The specific substitution pattern of chlorine atoms on this heterocyclic system can significantly influence its physicochemical properties and biological target interactions. This guide focuses on 2,6-Dichloropyrido[3,2-d]pyrimidine, a molecule of interest for which, to date, no public crystal structure data is available. The absence of this critical data presents a significant gap for structure-based drug design efforts.

This technical whitepaper provides a comprehensive, prospective workflow for the determination of the single-crystal X-ray structure of 2,6-Dichloropyrido[3,2-d]pyrimidine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will detail a robust methodology, from crystal growth to data refinement, and discuss the anticipated structural insights that such an analysis would provide.

Introduction: The Significance of the Pyridopyrimidine Core

Pyridopyrimidines are fused heterocyclic systems that are isomeric to purines and pteridines, making them privileged scaffolds in the development of bioactive molecules.[2] The fusion of a pyridine and a pyrimidine ring creates a rigid structure capable of engaging with various biological targets.[1] Different isomers, such as the pyrido[2,3-d], [3,4-d], and [4,3-d]pyrimidines, have been extensively explored, leading to the development of drugs like Palbociclib, a CDK4/6 inhibitor for breast cancer.[4]

The pyrido[3,2-d]pyrimidine isomer is less explored in the literature, often due to more complex synthetic routes.[3] However, its derivatives have shown promise as antimalarials, tyrosine kinase inhibitors, and dihydrofolate reductase inhibitors.[3] The introduction of chloro-substituents, as in 2,6-Dichloropyrido[3,2-d]pyrimidine, provides key reactive handles for further chemical modification and can significantly modulate the electronic and steric profile of the molecule, influencing its interaction with target proteins. An atomic-resolution crystal structure is therefore indispensable for understanding its properties and for guiding further synthetic efforts.

Proposed Experimental Workflow for Crystal Structure Determination

The following sections outline a detailed, field-proven protocol for determining the crystal structure of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Part A: Material Synthesis and Crystal Growth

A prerequisite for any crystallographic study is the availability of high-purity, single crystals.

Step 1: Synthesis and Purification

The synthesis of the target compound would likely follow a multi-step procedure starting from a suitable pyridine precursor. Based on related literature for other pyridopyrimidine isomers, a potential route could involve the construction of the pyrimidine ring onto a pre-functionalized pyridine.[5]

  • Purity is Paramount: Following synthesis, the crude product must be purified to >99% purity. This is crucial as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Recommended Technique: High-performance liquid chromatography (HPLC) is the preferred method for final purification, followed by thorough drying under high vacuum to remove all solvent traces.

Step 2: Crystal Growth—The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. A systematic screening of conditions is essential.

  • Slow Evaporation: This is the most straightforward technique.

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).

    • Filter the solution through a 0.2 µm syringe filter into a clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop): This method allows for a more controlled approach to saturation.

    • Hanging Drop: A drop of the compound's solution is placed on a siliconized glass slide, which is then inverted over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: The drop of the compound's solution is placed on a post in the middle of the well containing the precipitant.

    • The system is sealed, and the slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, ideally leading to the formation of single crystals.

  • Solvent Selection Rationale: The choice of solvent is critical. A good solvent for crystallization should exhibit moderate solubility for the compound and have a relatively low boiling point for slow evaporation. A screening of solvents with varying polarities is recommended. For a planar, aromatic molecule like 2,6-Dichloropyrido[3,2-d]pyrimidine, solvents like acetone, acetonitrile, ethyl acetate, and chlorinated solvents are good starting points.

Part B: Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction.

Step 1: Crystal Selection and Mounting

  • Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Carefully mount the selected crystal on a cryo-loop.

Step 2: Data Collection

  • The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

  • A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal.

    • Causality: Cryo-cooling is essential as it minimizes atomic thermal vibrations, leading to higher resolution data and reducing radiation damage to the crystal from the X-ray beam.

  • The diffractometer, equipped with a modern detector (e.g., a CMOS or CCD detector), is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam (typically Mo Kα or Cu Kα radiation). A full sphere of data is collected to ensure data completeness and accurate space group determination.

Part C: Structure Solution and Refinement

The final stage involves converting the raw diffraction data into a 3D molecular model.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., absorption).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Visualized Workflow and Anticipated Data

The entire process, from purified compound to the final crystal structure, can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification HPLC Purification (>99%) synthesis->purification screening Solvent Screening purification->screening growth Slow Evaporation / Vapor Diffusion screening->growth mount Crystal Mounting (100 K) growth->mount collect Data Collection mount->collect solve Structure Solution collect->solve refine Model Refinement solve->refine final_structure final_structure refine->final_structure Final Structural Model

Caption: Experimental workflow for the structural elucidation of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Anticipated Crystallographic Data

Upon successful completion of the described workflow, a standard crystallographic information file (CIF) would be generated, containing the data summarized in the table below. The values presented here are hypothetical but representative of what would be expected for a small organic molecule.

ParameterAnticipated Value
Chemical FormulaC₇H₃Cl₂N₃
Formula Weight200.03
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a, b, c (Å)a ≈ 8-12, b ≈ 5-10, c ≈ 12-18
α, β, γ (°)α = 90, β ≈ 95-105, γ = 90 (for Monoclinic)
Volume (ų)≈ 900-1200
Z (molecules/unit cell)4
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 ≈ 0.03-0.05, wR2 ≈ 0.08-0.12
Goodness-of-fit on F²≈ 1.0-1.1

Expected Structural Insights and Implications

A solved crystal structure of 2,6-Dichloropyrido[3,2-d]pyrimidine would provide invaluable insights:

  • Molecular Geometry: It would confirm the planarity of the fused ring system and provide precise bond lengths and angles. Deviations from ideal geometries could indicate electronic effects of the chloro- and nitrogen substituents.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal key intermolecular interactions. Given the presence of nitrogen atoms and the aromatic system, N···Cl halogen bonds or π-π stacking interactions are likely to be significant in the solid state. Understanding these interactions is crucial for predicting polymorphism and solid-state properties.

  • Foundation for Drug Design: For drug development professionals, this structure would serve as a validated 3D model for computational studies. It would allow for more accurate docking simulations with target proteins, enabling the rational design of more potent and selective analogs by modifying the substitution at the chloro-positions.

Conclusion

While the crystal structure of 2,6-Dichloropyrido[3,2-d]pyrimidine remains to be determined, this guide provides a clear and robust roadmap for its elucidation. The insights gained from such a study would be of significant value to the scientific community, particularly in the fields of medicinal chemistry and materials science. The execution of this workflow would replace speculation with precise, atomic-level data, thereby accelerating the exploration of this and related compounds as potential therapeutic agents.

References

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). 6-Substituted 2,4-Diaminopyrido[3,2-d]pyrimidine Analogues of Piritrexim as Inhibitors of Dihydrofolate Reductase from Rat Liver, Pneumocystis carinii, and Toxoplasma gondii and as Antitumor Agents. Journal of Medicinal Chemistry, 41(14), 2491–2501. [Link]

  • Fun, H.-K., Yeap, C. S., & Arshad, S. (2009). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o168. [Link]

  • Kumar, A., Sharma, S., & Sharma, V. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research.
  • PubChem. (n.d.). 4,6-Dichloropyrido[3,2-d]pyrimidine. Retrieved March 26, 2026, from [Link]

  • Bhat, A. A., Bag, A. M., & Kymari, Y. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 13(10), 1167–1189. [Link]

  • Woiczechowski-Pop, A., Varga, R. A., Terec, A., & Grosu, I. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 66(10), o2557. [Link]

  • Shamroukh, A. H., & Ali, M. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460. [Link]

  • Chembuy. (n.d.). 4, 6-dichloropyrido[3, 4-d]pyrimidine, min 97%, 250 mg. Retrieved March 26, 2026, from [Link]

  • Al-Mousawi, S., Bouissane, L., & El-Malah, A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. [Link]

  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • Altin, E., Kirchmaier, R., & Lentz, A. (2002). Crystal structure of (2-aminopyrimidine)-(pyridine-2,6-dicarboxylato)- copper(H) trihydrate, CuCC^sNjXCtHsNO^ • 3H20. Zeitschrift für Kristallographie - New Crystal Structures, 217(1), 127-128.
  • Florida International University. (n.d.). ACTA CRYSTALLOGRAPHICA SECTION D-STRUCTURAL BIOLOGY. Retrieved March 26, 2026, from [Link]

  • Al-Mousawi, S., Bouissane, L., & El-Malah, A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. [Link]

  • Tan, Y. Y., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 565.
  • Zhang, Y., et al. (2025). Crystal structure of dichlorido{2,6-bis(3,5-diisopropyl-N-pyrazolyl)pyridine}zinc(II), C23H33Cl2N5Zn. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 845-847. [Link]

  • Van der Eycken, J., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2139. [Link]

  • NextSDS. (n.d.). 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved March 26, 2026, from [Link]

Sources

Foundational

Electronic properties and DFT calculations for 2,6-Dichloropyrido[3,2-D]pyrimidine

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 2,6-Dichloropyrido[3,2-d]pyrimidine Abstract The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 2,6-Dichloropyrido[3,2-d]pyrimidine

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. The introduction of chloro-substituents can profoundly modulate the electronic landscape of this scaffold, influencing molecular interactions, reactivity, and ultimately, biological activity. This guide provides a comprehensive framework for the investigation of 2,6-Dichloropyrido[3,2-d]pyrimidine, a molecule of interest for medicinal chemists and drug development professionals. We will detail a synergistic approach that combines predictive quantum chemical calculations using Density Functional Theory (DFT) with established experimental spectroscopic protocols. This document serves as both a theoretical exploration of the molecule's intrinsic electronic properties and a practical guide for its empirical characterization.

Introduction and Strategic Importance

Pyrido[2,3-d]pyrimidine derivatives are recognized for their diverse pharmacological activities, including kinase inhibition, making them valuable scaffolds in oncology and inflammation research.[1][2] The specific isomer, pyrido[3,2-d]pyrimidine, and its halogenated derivatives are less explored but hold immense potential. Halogenation, particularly chlorination, is a cornerstone of modern medicinal chemistry. The introduction of chlorine atoms at the 2 and 6 positions of the pyridopyrimidine core is anticipated to induce significant electronic perturbations. These include modulating the electron density of the aromatic system, creating potential sites for halogen bonding, and altering the molecule's susceptibility to nucleophilic or electrophilic attack.

Understanding these electronic properties is paramount for predicting the molecule's behavior in a biological system. Density Functional Theory (DFT) has emerged as a powerful in silico tool that provides reliable insights into molecular structure, stability, and reactivity, guiding subsequent experimental efforts.[3][4] This guide outlines a robust, integrated workflow for characterizing 2,6-Dichloropyrido[3,2-d]pyrimidine, from theoretical prediction to experimental validation.

Proposed Synthetic and Purification Workflow

A definitive synthesis for 2,6-Dichloropyrido[3,2-d]pyrimidine is not yet established in the literature. However, a logical and well-precedented approach involves the chlorination of a corresponding dihydroxy or dione precursor. This transformation is commonly achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 1.0 equivalent of pyrido[3,2-d]pyrimidine-2,6-dione.

  • Reagent Addition: Under an inert nitrogen atmosphere, carefully add 10 equivalents of phosphorus oxychloride (POCl₃). To facilitate the reaction, 0.2 equivalents of a phase-transfer catalyst such as benzyltriethylammonium chloride can be added.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Pyrido[3,2-d]pyrimidine-2,6-dione Reagents Add POCl₃ (10 eq.) Start->Reagents Conditions Reflux at 110-120°C (4-8h) Reagents->Conditions Quench Quench with Ice Water Conditions->Quench Extract Neutralize & Extract (Ethyl Acetate) Quench->Extract Crude Crude 2,6-Dichloropyrido[3,2-d]pyrimidine Extract->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Product Purify->Final

Caption: Proposed workflow for the synthesis and purification of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Computational Framework: Density Functional Theory (DFT)

DFT calculations provide a theoretical lens to examine the molecule's electronic structure before it is even synthesized. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable method for organic molecules, offering a good balance between accuracy and computational cost.[6] Combining it with a Pople-style basis set like 6-311++G(d,p) ensures sufficient flexibility to accurately describe the electronic distribution, including lone pairs and polarization effects from the chlorine atoms.[7]

Computational Protocol: DFT Calculations
  • Structure Optimization: The initial molecular structure of 2,6-Dichloropyrido[3,2-d]pyrimidine is built and subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface.

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

  • UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum, which can later be compared with experimental data.[8]

DFT_Workflow Input Initial Molecular Structure Optimize Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Optimize Frequency Frequency Calculation Optimize->Frequency Check No Imaginary Frequencies? Frequency->Check Minimum True Energy Minimum Check->Minimum Yes Error Re-optimize Structure Check->Error No Properties Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) Minimum->Properties TDDFT Simulate UV-Vis Spectrum (TD-DFT) Minimum->TDDFT Experimental_Workflow Start Purified Sample of 2,6-Dichloropyrido[3,2-d]pyrimidine FTIR FT-IR Spectroscopy (Vibrational Modes) Start->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis NMR NMR Spectroscopy (¹H & ¹³C, Structural Confirmation) Start->NMR Data Correlate Experimental Data with DFT Predictions FTIR->Data UVVis->Data NMR->Data

Caption: Integrated workflow for the experimental spectroscopic characterization of the title compound.

Conclusion

This technical guide presents a dual-pronged strategy for the comprehensive characterization of 2,6-Dichloropyrido[3,2-d]pyrimidine. The DFT calculations predict a kinetically stable molecule with a significant electrophilic character, primarily due to the influence of the two chlorine atoms and the fused heterocyclic ring system. The proposed experimental workflows for synthesis and spectroscopic analysis provide a clear path to validate these theoretical predictions. The synergy between computational chemistry and empirical analysis is crucial for accelerating the drug discovery process, and the methodologies outlined herein offer a robust template for evaluating this and other novel heterocyclic compounds.

References

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Malik, S., et al. Molecular geometry, homo-lumo analysis and mulliken charge distribution of 2,6-dichloro. Semantic Scholar. Available at: [Link]

  • Parsons, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(23), 8233. Available at: [Link]

  • Lee, J., et al. (2021). Pyrido[3,4‐d]pyrimidine as an Acceptor of Thermally Activated Delayed Fluorescent Emitters: Time‐dependent Density Functional Theory Study. Bulletin of the Korean Chemical Society, 42(6), 861-867. Available at: [Link]

  • Ghorab, M. M., et al. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Top. Semantic Scholar. Available at: [Link]

  • Abdel-Aziem, A., et al. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12798-12814. Available at: [Link]

  • Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Available at: [Link]

  • Singh, U. P., et al. (2018). Design, Synthesis, and Quantum chemical calculations of 2,6-diphenylspiro[cyclohexane-1,3'-pyrido[1,2-a]pyrimidine]-2',4,4'-trione through DFT approach. Journal of Molecular Structure, 1171, 836-851. Available at: [Link]

  • Iwai, S., et al. (2021). Infrared and ultraviolet spectroscopic characterization of a key intermediate during DNA repair by (6-4) photolyase. Communications Chemistry, 4(1), 114. Available at: [Link]

  • (2,6-dichlorophenyl)-1,3,4,8-tetrahydro2H-pyrido[1,2-a]pyrimidine. ResearchGate. Available at: [Link]

  • El-Gohary, H. G., et al. (2022). Simple quantum computation composition, DFT modeling, spectroscopic characterization, and charge, NLO analysis of the novel pyridopyrimidineamide. Journal of Molecular Structure, 1262, 133036. Available at: [Link]

  • Acar, N., et al. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 931-942. Available at: [Link]

  • Shah, A. U. H. A., et al. (2002). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Journal of Biological Sciences, 2(1), 46-48. Available at: [Link]

  • Subramanian, S., & A. (2016). HOMO –LUMO Analysis of Dasatinib. International Journal of ChemTech Research, 9(5), 184-194. Available at: [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2,6-Dichlorophenol. Science Journal of Analytical Chemistry, 3(6), 84-90. Available at: [Link]

  • Begum, M., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 235–252. Available at: [Link]

  • Al-Zahrani, A. M., et al. (2023). Synthesis and comparative spectroscopic studies, HOMO–LUMO analysis and molecular docking studies of 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] based on DFT. Journal of Molecular Structure, 1285, 135451. Available at: [Link]

  • 2,4-Dichloropyrido[3,2-d]pyrimidine, 95%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • 2,6-Dichloropyridine. Wikipedia. Available at: [Link]

Sources

Exploratory

The Emergence of Pyrido[3,2-d]pyrimidines in Oncology: Unraveling the Mechanism of Action of 2,6-Disubstituted Derivatives

An In-Depth Technical Guide Introduction: The Pyrido[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern oncology, the quest for selective and potent kinase inhibitors rema...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for high-affinity binding to the ATP-binding pocket of various kinases. The pyrido[3,2-d]pyrimidine core is a prominent member of this class. Its rigid, planar structure and strategic placement of nitrogen atoms provide an ideal framework for establishing key hydrogen bond interactions within the kinase hinge region, a critical determinant of inhibitor binding.

The 2,6-Dichloropyrido[3,2-d]pyrimidine motif, in particular, serves as a versatile chemical intermediate, a launchpad for the synthesis of a diverse library of derivatives. The chlorine atoms at the 2 and 6 positions act as reactive handles, enabling chemists to introduce a wide array of substituents through nucleophilic substitution reactions. This chemical tractability allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This guide will delve into the core mechanisms of action for oncology-relevant derivatives stemming from this scaffold, focusing on their molecular targets, the ensuing impact on cellular signaling, and the experimental methodologies required to validate these interactions.

Core Mechanism of Action: Targeting the Engines of Cell Proliferation

Derivatives of the 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold have predominantly been characterized as inhibitors of protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, thereby regulating a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of specific kinases.

Primary Molecular Target Class: Cyclin-Dependent Kinases (CDKs)

A significant body of research has identified Cyclin-Dependent Kinases (CDKs) as a principal target class for pyrido[3,2-d]pyrimidine derivatives. CDKs are a family of serine/threonine kinases that, upon binding to their regulatory cyclin partners, govern the orderly progression of the cell cycle. Given that uncontrolled cell division is the essence of cancer, CDK inhibition presents a direct strategy to halt tumor growth.

Several pyrido[3,2-d]pyrimidine-based compounds have been shown to inhibit key cell cycle-related CDKs, including CDK2 and CDK9.

  • CDK2/Cyclin E Inhibition: The CDK2/Cyclin E complex is instrumental in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. Inhibition of CDK2 leads to a G1 cell cycle arrest, preventing DNA replication and, consequently, cell division.

  • CDK9/Cyclin T Inhibition: CDK9 is a component of the Positive Transcription Elongation Factor b (P-TEFb). It plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing programmed cell death (apoptosis) in cancer cells that are highly dependent on these short-lived transcripts.

The dual inhibition of both cell cycle progression (via CDK2) and transcription (via CDK9) represents a powerful multi-pronged attack on cancer cell survival.

Illustrative Signaling Pathway: CDK Inhibition by a Pyrido[3,2-d]pyrimidine Derivative

The following diagram illustrates the central role of CDK2 and CDK9 and how their inhibition by a representative pyrido[3,2-d]pyrimidine derivative impacts cell cycle and survival pathways.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression (G1/S Transition) cluster_1 Transcriptional Regulation CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription CDK2_CyclinE->Rb Phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest CyclinT Cyclin T PTEFb P-TEFb Complex (CDK9/Cyclin T) CyclinT->PTEFb CDK9 CDK9 CDK9->PTEFb RNAPII RNA Pol II Anti_Apoptotic Anti-Apoptotic Genes (e.g., Mcl-1) RNAPII->Anti_Apoptotic Elongates Transcription PTEFb->RNAPII Phosphorylates Apoptosis Apoptosis PTEFb->Apoptosis Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->CDK2_CyclinE Inhibits Inhibitor->PTEFb Inhibits

Caption: Inhibition of CDK complexes by a pyrido[3,2-d]pyrimidine derivative.

Experimental Validation: A Guide to Mechanistic Studies

Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental approach. The following protocols represent a standard workflow for characterizing a novel kinase inhibitor derived from the 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the compound against a panel of purified kinases.

Causality: This is the foundational experiment to confirm direct target engagement. By using purified enzymes, we eliminate cellular complexity and isolate the interaction between the compound and its putative kinase target. A radiometric assay using ³³P-ATP is considered the gold standard for its sensitivity and direct measurement of enzymatic activity.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a specific peptide substrate for the kinase of interest (e.g., CDK2/Cyclin E).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Add a fixed volume of each dilution to the reaction wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Enzyme Addition: Add the purified kinase (e.g., recombinant CDK2/Cyclin E) to all wells except the background control. Allow for a brief pre-incubation (e.g., 10 minutes) at room temperature to permit compound binding.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP mixture, which includes unlabeled ATP and a tracer amount of [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Quantification: After washing and drying the plate, add a scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary Table:

CompoundTarget KinaseIC50 (nM)
Derivative XCDK2/Cyclin E50
Derivative XCDK9/Cyclin T25
Staurosporine (Control)CDK2/Cyclin E5
Protocol 2: Cell-Based Proliferation and Apoptosis Assays

Objective: To assess the functional consequences of target inhibition on cancer cell lines, specifically measuring effects on cell viability and the induction of apoptosis.

Causality: While an in vitro assay confirms target binding, a cell-based assay demonstrates that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a desired biological response. We use cell lines known to be dependent on the target pathway (e.g., a tumor line with high CDK activity).

Methodology (MTT Assay for Viability):

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrido[3,2-d]pyrimidine derivative for a prolonged period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After 2-4 hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Methodology (Caspase-Glo 3/7 Assay for Apoptosis):

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described above, but with a shorter treatment duration (e.g., 24-48 hours) suitable for observing apoptosis.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate. If caspases are active (a hallmark of apoptosis), the substrate is cleaved, and a luminescent signal is generated.

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the control indicates an induction of apoptosis.

Experimental Workflow Visualization

The following diagram outlines the logical flow from initial screening to cellular validation.

Experimental_Workflow Start Novel Pyrido[3,2-d]pyrimidine Derivative BiochemScreen Protocol 1: In Vitro Kinase Assay Start->BiochemScreen IC50 Determine IC50 (Potency & Selectivity) BiochemScreen->IC50 Data Output CellScreen Protocol 2: Cell-Based Assays IC50->CellScreen Proceed if Potent MTT MTT Assay (Viability / GI50) CellScreen->MTT Caspase Caspase-Glo Assay (Apoptosis) CellScreen->Caspase Mechanism Mechanism Confirmation (e.g., Western Blot for p-Rb, Mcl-1) MTT->Mechanism Validate Cellular Effect Caspase->Mechanism Validate Cellular Effect Outcome Validated Lead Compound Mechanism->Outcome

Caption: High-level workflow for characterizing a novel kinase inhibitor.

Conclusion and Future Directions

The 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold is a validated and highly fruitful starting point for the development of potent kinase inhibitors in oncology. The primary mechanism of action for its most successful derivatives centers on the inhibition of key cell cycle and transcriptional kinases, such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. The experimental workflows detailed herein provide a robust framework for identifying and validating these mechanisms.

Future efforts in this area will likely focus on:

  • Enhancing Selectivity: Developing derivatives with greater selectivity for specific kinases to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Investigating the role of these compounds in overcoming acquired resistance to other cancer therapies.

  • Exploring New Targets: Utilizing the chemical versatility of the scaffold to explore its potential for inhibiting other kinase families implicated in cancer progression.

Through continued medicinal chemistry efforts and rigorous mechanistic validation, the pyrido[3,2-d]pyrimidine core promises to yield next-generation targeted therapies for the treatment of cancer.

Foundational

The Privileged 2,6-Dichloropyrido[3,2-d]pyrimidine Scaffold in Kinase Inhibitor Discovery: Binding Affinity, Assay Methodologies, and Target Profiling

Executive Summary In the landscape of targeted therapeutics, bicyclic heteroaromatic systems are foundational to the design of ATP-competitive kinase inhibitors. Among these, the 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, bicyclic heteroaromatic systems are foundational to the design of ATP-competitive kinase inhibitors. Among these, the 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) scaffold has emerged as a highly privileged building block[1]. By mimicking the purine core of adenosine triphosphate (ATP), this scaffold anchors deeply into the highly conserved hinge region of various protein kinases[2]. This technical guide explores the mechanistic rationale behind utilizing the pyrido[3,2-d]pyrimidine core, profiles its binding affinity to critical targets like GCN2 and HPK1, and provides robust, self-validating experimental protocols for quantifying these interactions.

Mechanistic Rationale: The Pyrido[3,2-d]pyrimidine Advantage

The fusion of a pyridine and a pyrimidine ring yields four distinct isomers. While the[2,3-d] isomer is historically the most studied, the pyrido[3,2-d]pyrimidine isomer provides unique physicochemical properties due to its specific nitrogen placement[2].

From a structural biology perspective, the arrangement of the nitrogen atoms in the [3,2-d] core alters the electron density distribution, enabling highly specific hydrogen-bonding networks with the backbone amides of the kinase hinge region[2]. Furthermore, the presence of two orthogonal chlorine atoms at the 2- and 6-positions provides ideal reactive handles for divergent synthesis. The pyrimidine ring is significantly more electron-deficient than the pyridine ring. Consequently, the chloride on the pyrimidine ring undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with amines, while the remaining chloride on the pyridine ring can be subsequently functionalized via Palladium-catalyzed Suzuki cross-coupling[3]. This predictable regioselectivity allows medicinal chemists to rapidly generate expansive Structure-Activity Relationship (SAR) libraries.

Key Kinase Targets and Biological Pathways

GCN2 (General Control Nonderepressible 2) Kinase

GCN2 is a serine/threonine kinase that acts as a master sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR)[4]. In the nutrient-depleted Tumor Microenvironment (TME), GCN2 is hyperactivated, leading to the phosphorylation of eIF2α. This triggers a translational arrest that paradoxically upregulates Activating Transcription Factor 4 (ATF4), ultimately driving T-cell anergy, immunosuppression, and tumor angiogenesis[3][5].

Inhibitors derived from the 2,6-dichloropyrido[3,2-d]pyrimidine scaffold potently bind to GCN2, reversing this immunosuppression and sensitizing tumors to amino-acid-depleting therapies like L-asparaginase[3][4].

GCN2_Pathway Stress Amino Acid Starvation (TME Stress) GCN2 GCN2 Kinase (Activation) Stress->GCN2 eIF2a eIF2α Phosphorylation (Translational Arrest) GCN2->eIF2a ATF4 ATF4 Expression eIF2a->ATF4 Immune T-Cell Anergy & Immune Suppression ATF4->Immune Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->GCN2 Allosteric/ATP Block

Fig 1. GCN2/ATF4 stress response pathway and targeted inhibition.

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative rheostat of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates SLP76, leading to its degradation and the dampening of the immune response[6]. Recent patents demonstrate that pyrido[3,2-d]pyrimidine derivatives exhibit low-nanomolar binding affinity to HPK1, effectively acting as immunomodulators that enhance T-cell proliferation and cytokine (IL-2, IFN-γ) production[6][7].

Dual MNK/PIM and PI3Kδ Inhibition

Beyond GCN2 and HPK1, the scaffold has been successfully optimized into 4,6-disubstituted derivatives that act as dual MNK/PIM inhibitors, suppressing leukemia cell growth by downregulating cap-dependent translation proteins like c-myc and Mcl-1[8]. Additionally, the clinical candidate Seletalisib utilizes this core to achieve highly selective, ATP-competitive inhibition of PI3Kδ for the treatment of autoimmune conditions[9][10].

Experimental Workflows: Quantifying Binding Affinity

To accurately determine the binding affinity ( IC50​ and Kd​ ) of pyrido[3,2-d]pyrimidine derivatives, researchers must utilize assays that resist interference from the inherent auto-fluorescence of dense heterocyclic compounds.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: TR-FRET is the gold standard for high-throughput kinase profiling. By introducing a time delay (e.g., 100 µs) between excitation and emission reading, short-lived background fluorescence from the inhibitor library is eliminated, ensuring a high signal-to-noise ratio[11][12]. Furthermore, it is a homogeneous (wash-free) assay, which preserves the delicate binding equilibrium of the inhibitor-kinase complex[11].

Step-by-Step Methodology (GCN2 Example):

  • Reagent Preparation: Prepare a master mix containing recombinant human GCN2 kinase and a fluorescently tagged substrate (e.g., eIF2α-GFP) in an optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5][11].

  • Compound Dispensing: Use an acoustic liquid handler to dispense 2,6-dichloropyrido[3,2-d]pyrimidine derivatives into a 384-well low-volume microplate in a 10-point dose-response format.

  • Equilibration: Add the GCN2 master mix to the compounds and incubate for 30 minutes at room temperature to allow the inhibitors to reach binding equilibrium at the ATP-hinge site.

  • Reaction Initiation: Initiate the kinase reaction by adding ultra-pure ATP (at the predetermined Km​ concentration)[13]. Incubate for 60 minutes.

  • Detection: Add a Terbium (Tb)-labeled anti-phospho-eIF2α antibody. The Tb-donor binds to the phosphorylated substrate[11].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. After a 100 µs delay, measure the emission of the GFP acceptor (520 nm) and the Tb donor (495 nm)[12].

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC50​ using a 4-parameter logistic regression.

TR_FRET_Workflow Prep 1. Reagent Prep (Kinase + Substrate) Incubate 2. Compound Incubation (Binding Equilibrium) Prep->Incubate Excite 3. Laser Excitation (340 nm) Incubate->Excite Delay 4. Time Delay (100 µs) Excite->Delay Measure 5. Dual Emission (495 nm / 520 nm) Delay->Measure

Fig 2. Wash-free TR-FRET kinase binding affinity assay workflow.

Protocol B: Cell-Based Target Engagement (AlphaLISA)

Rationale: Biochemical affinity must translate to cellular target engagement. AlphaLISA allows for the highly sensitive, wash-free quantification of endogenous phosphorylated proteins (like p-eIF2α) directly from cell lysates[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed SKOV-3 cells (or appropriate target line) in a 96-well plate and incubate overnight.

  • Inhibitor Treatment: Treat cells with serial dilutions of the pyrido[3,2-d]pyrimidine compound for 2 hours.

  • Stress Induction: Stimulate cells with Halofuginone (100 nM) for 1 hour to induce amino acid starvation stress and force GCN2 activation[5].

  • Lysis & Detection: Lyse the cells using a mild detergent buffer. Add AlphaLISA Acceptor beads conjugated to an anti-total-eIF2α antibody and Donor beads conjugated to an anti-phospho-eIF2α antibody.

  • Readout: Excite at 680 nm and read emission at 615 nm to quantify cellular IC50​ .

Quantitative Data: Target Binding Profiles

The versatility of the 2,6-dichloropyrido[3,2-d]pyrimidine scaffold is best demonstrated by the diverse range of highly potent inhibitors derived from it. The table below summarizes the binding affinities of key derivatives across different kinase targets.

Compound / Derivative ClassPrimary TargetBiochemical IC50​ / Kd​ Cellular Activity / Phenotype
GCN2-282 (RAPT Therapeutics)GCN2 Kinase <10 nM Reverses T-cell anergy in TME[5]
Compound 21o MNK1 / MNK2 1 nM / 7 nM Downregulates c-myc and Mcl-1[8]
Compound N11 (4-arylindoline)PD-1/PD-L1 6.3 nM Activates immune microenvironment[14]
Seletalisib (Compound 229) PI3KδHighly SelectiveSuppresses immune cell hyperactivation[9][10]
Merck HPK1 Inhibitors HPK1Low NanomolarEnhances dendritic cell activation[6]

Conclusion

The 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold represents a cornerstone in contemporary medicinal chemistry. Its precise nitrogen topology allows for superior hydrogen bonding within kinase hinge regions, while its orthogonal di-chloro substitution pattern enables rapid, regioselective diversification[2][3]. By leveraging robust, interference-free assay methodologies like TR-FRET and AlphaLISA, researchers can effectively profile the binding kinetics of these derivatives, accelerating the discovery of next-generation immunotherapies targeting GCN2, HPK1, and beyond.

References

  • US11912668B2 - GCN2 and perk kinase inhibitors and methods of use thereof - Google Patents Source: Google Patents URL
  • Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases - PMC Source: NIH / PMC URL:[Link]

  • Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy - ACS Publications Source: ACS Publications URL:[Link]

  • Targeting the Stress Response Kinase GCN2 to Restore Immunity in the Tumor Microenvironment 1542 - RAPT Therapeutics Source: RAPT Therapeutics URL:[Link]

  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - ACS Publications Source: ACS Publications URL:[Link]

  • KeyTec® TR-FRET Detection Assay Kit - VKEY-BIO Source: VKEY-BIO URL:[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech Source: BMG Labtech URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI Source: MDPI URL:[Link]

  • 2,6-dichloropyrido[3,2-d]pyrimidine - CAS号1060816-73-0 - 摩熵化学 Source: Molaid URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 2,6-Dichloropyrido[3,2-d]pyrimidine

Executive Summary The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. Early, robust ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. Early, robust characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a data-gathering exercise; it is a critical, decision-guiding process that can significantly de-risk a drug development program.[1][2] This guide provides a comprehensive technical overview of the essential in vitro pharmacokinetic assays required to build a foundational ADME profile for 2,6-Dichloropyrido[3,2-d]pyrimidine, a member of the medicinally significant pyridopyrimidine class of heterocycles.[3][4][5]

We will move beyond rote protocol recitation to delve into the causal logic behind experimental design, data interpretation, and the integration of key pharmacokinetic pillars: metabolic stability, intestinal permeability, and plasma protein binding. This document is structured to serve as a practical and authoritative manual for scientists tasked with evaluating the drug-like potential of this, or similar, NCEs.

Chapter 1: Metabolic Stability Assessment in Liver Microsomes

The Scientific Imperative: Why Metabolic Stability Matters

The liver is the body's primary metabolic hub, where a superfamily of enzymes, most notably the Cytochrome P450s (CYPs), works to chemically modify and clear foreign compounds (xenobiotics) from circulation.[6][7][8] A compound that is metabolized too rapidly will have a short duration of action and poor bioavailability, requiring high or frequent dosing. Conversely, a compound that is excessively stable may accumulate to toxic levels. Assessing the metabolic stability of 2,6-Dichloropyrido[3,2-d]pyrimidine is therefore our first step in predicting its in vivo half-life and hepatic clearance. The liver microsomal stability assay is the industry-standard initial screen for this purpose, offering a balance of physiological relevance and throughput.[9]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the determination of metabolic stability by monitoring the disappearance of the parent compound over time when incubated with liver microsomes.

Core Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[9] To function, these enzymes require a specific cofactor, NADPH.[10] By incubating 2,6-Dichloropyrido[3,2-d]pyrimidine with microsomes in the presence of an NADPH-regenerating system, we can simulate hepatic metabolism in vitro.[11]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 2,6-Dichloropyrido[3,2-d]pyrimidine in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[6][9]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates NADPH, ensuring the enzymatic reaction does not deplete its essential cofactor.[11][12]

  • Incubation Procedure:

    • Pre-warm the microsomal solution and the test compound working solution (e.g., diluted to 1 µM in buffer) to 37°C.[6]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome/compound mixture.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[6][11]

    • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard (for analytical quantification). This step simultaneously stops the enzymes and precipitates the microsomal proteins.[13]

    • Include a negative control incubation without the NADPH regenerating system to account for non-enzymatic degradation.[9]

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) to quantify the remaining concentration of 2,6-Dichloropyrido[3,2-d]pyrimidine at each time point relative to the internal standard.

Data Presentation & Interpretation

The primary data are used to calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.

Time (minutes)% Compound Remaining (Illustrative Data)
0100%
585%
1560%
3035%
4515%
60<5%

From the natural log plot of percent remaining versus time, the elimination rate constant (k) is determined. This is used to calculate two key parameters:

  • In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

    • Formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism by a concentration of microsomes, normalized to the amount of protein.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Interpretation: A short half-life (< 30 minutes) and high intrinsic clearance suggest the compound is likely to be rapidly cleared in vivo. A long half-life (> 60 minutes) suggests greater stability. These values are crucial for predicting hepatic extraction ratios and guiding dose predictions for in vivo studies.

Visualization: Microsomal Stability Workflow

G cluster_prep Preparation Phase (On Ice) cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase reagents Prepare Reagents: - Test Compound (1µM) - Liver Microsomes (0.5mg/mL) - NADPH System start_reaction Combine & Pre-warm Microsomes + Compound reagents->start_reaction initiate Initiate Reaction: Add NADPH System start_reaction->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction: Ice-Cold Acetonitrile + IS sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Chapter 2: Intestinal Permeability Assessment Using Caco-2 Monolayers

The Scientific Imperative: A Gateway to Oral Bioavailability

For an orally administered drug to be effective, it must first pass from the intestinal lumen into the bloodstream. This process is governed by its intestinal permeability. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting this process.[14][15] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and many of the same transporter proteins (like the efflux pump P-glycoprotein) found in the human small intestine.[16][17] This assay is therefore essential for predicting the oral absorption of 2,6-Dichloropyrido[3,2-d]pyrimidine and identifying whether it is a substrate of efflux transporters that could limit its bioavailability.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol measures the rate of transport of a compound across the Caco-2 cell monolayer in both directions: from the apical (lumen) side to the basolateral (blood) side (A→B), and vice-versa (B→A).

Core Principle: The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound in the receiver chamber. Comparing the Papp in the B→A direction to the A→B direction gives an "efflux ratio," which indicates if the compound is actively pumped out of the cells.[16] Monolayer integrity is paramount and must be verified.[15][18]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ plates) and culture for 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A high TEER value (e.g., >200 Ω·cm²) indicates the formation of tight junctions.[18]

    • Lucifer Yellow Co-dosing: Add Lucifer Yellow, a fluorescent molecule that cannot cross intact cell layers, to the donor compartment. Low passage of Lucifer Yellow to the receiver compartment confirms monolayer integrity during the experiment.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • A→B Transport: Add the dosing solution containing 2,6-Dichloropyrido[3,2-d]pyrimidine (e.g., 10 µM) to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.[15]

    • B→A Transport: On a parallel set of wells, add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

    • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of 2,6-Dichloropyrido[3,2-d]pyrimidine in all samples by LC-MS/MS.

Data Presentation & Interpretation

The data are used to calculate the apparent permeability coefficient (Papp) and the efflux ratio.

  • Apparent Permeability (Papp):

    • Formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of compound appearance in the receiver chamber

      • A = Surface area of the filter membrane

      • C₀ = Initial concentration in the donor chamber

DirectionPapp (x 10⁻⁶ cm/s) (Illustrative Data)Permeability Class
A → B0.8Low
B → A4.1-
  • Efflux Ratio (ER):

    • Formula: ER = Papp (B→A) / Papp (A→B)

    • Calculation: 4.1 / 0.8 = 5.125

Interpretation:

  • Papp (A→B) Value: Compounds with Papp < 1 x 10⁻⁶ cm/s are considered to have low permeability, while those with Papp > 10 x 10⁻⁶ cm/s have high permeability. The illustrative value of 0.8 suggests low passive permeability for 2,6-Dichloropyrido[3,2-d]pyrimidine.

  • Efflux Ratio: An efflux ratio ≥ 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[17] The illustrative value of ~5.1 suggests that active efflux is significantly limiting the net absorption of this compound. This finding is critical, as it may predict poor oral bioavailability in vivo.

Visualization: Caco-2 Permeability Assay Workflow

G cluster_A_to_B A -> B Transport (Absorption) cluster_B_to_A B -> A Transport (Efflux) cluster_validation Validation cluster_calc Calculation & Interpretation A_donor Apical Chamber (Dose Compound) A_receiver Basolateral Chamber (Sample for Analysis) A_donor->A_receiver Permeation calculation 1. Calculate Papp (A->B) & Papp (B->A) 2. Calculate Efflux Ratio = Papp(B->A)/Papp(A->B) 3. Classify Permeability & Efflux Potential B_donor Basolateral Chamber (Dose Compound) B_receiver Apical Chamber (Sample for Analysis) B_donor->B_receiver Permeation validation Monolayer Integrity Check: - TEER Measurement - Lucifer Yellow Rejection cluster_A_to_B cluster_A_to_B cluster_B_to_A cluster_B_to_A

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Chapter 3: Plasma Protein Binding (PPB) Assessment

The Scientific Imperative: The Free Drug Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[19][20] The "free drug hypothesis" posits that only the unbound fraction of a drug is available to diffuse into tissues, interact with its therapeutic target, and be cleared by metabolic organs.[19][21] Therefore, determining the fraction of 2,6-Dichloropyrido[3,2-d]pyrimidine that remains unbound in plasma (fu) is essential for understanding its pharmacology. A very highly bound compound (>99.5%) may have a low volume of distribution and be more susceptible to drug-drug interactions where one drug displaces another from its binding site.[22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is the gold-standard method for accurately determining plasma protein binding.[23][24] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format of this assay.

Core Principle: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows small molecules like the test drug to pass through but retains large plasma proteins.[23] Plasma spiked with the test compound is placed in one chamber, and buffer is placed in the other. The system is incubated until the concentration of the free drug reaches equilibrium between the two chambers.[21][24]

Step-by-Step Methodology:

  • Preparation:

    • Spike human plasma with 2,6-Dichloropyrido[3,2-d]pyrimidine to a final concentration of, for example, 1 µM.[21][23]

    • Prepare dialysis buffer (Phosphate Buffered Saline, pH 7.4).

  • Equilibrium Dialysis:

    • Add the spiked plasma (e.g., 300 µL) to the sample chamber (often color-coded red) of the RED device.[21]

    • Add the dialysis buffer (e.g., 500 µL) to the buffer chamber.[21]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[21]

  • Sample Collection and Processing:

    • After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[21]

    • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.[21]

    • Precipitate proteins from both final samples by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to pellet proteins.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Data Presentation & Interpretation

The key parameter derived is the fraction unbound (fu).

  • Fraction Unbound (fu):

    • Formula: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

ParameterValue (Illustrative Data)
Fraction Unbound (fu)0.025
% Plasma Protein Bound 97.5%
  • Percent Bound:

    • Formula: % Bound = (1 - fu) * 100

Interpretation:

  • The percent bound value indicates the extent of interaction with plasma proteins. A value of 97.5% indicates that 2,6-Dichloropyrido[3,2-d]pyrimidine is highly protein-bound.[22] This has several implications:

    • The free concentration available to exert a pharmacological effect is only 2.5% of the total plasma concentration.

    • Changes in plasma protein levels (e.g., due to disease) could significantly alter the free fraction.

    • This information is vital for correlating in vitro potency with in vivo efficacy and for building pharmacokinetic/pharmacodynamic (PK/PD) models.

Visualization: Equilibrium Dialysis Principle

G cluster_initial Initial State (t=0) cluster_equilibrium Equilibrium State (t=4h) cluster_analysis Analysis & Calculation initial Plasma Chamber Buffer Chamber Drug (Bound + Free) No Drug membrane Semipermeable Membrane (Proteins cannot cross) initial->membrane Incubate @ 37°C equilibrium Plasma Chamber Buffer Chamber Drug (Bound + Free) Free Drug analysis Measure [Drug] in both chambers fu = [Buffer] / [Plasma] % Bound = (1 - fu) * 100 membrane->equilibrium Free Drug Diffuses

Caption: Principle of plasma protein binding assessment by equilibrium dialysis.

Conclusion: Synthesizing a Holistic In Vitro Profile

The three pillars of in vitro pharmacokinetic assessment—metabolic stability, intestinal permeability, and plasma protein binding—do not exist in isolation. They form an interconnected profile that provides a powerful, early forecast of a compound's likely behavior in vivo.

For our subject compound, 2,6-Dichloropyrido[3,2-d]pyrimidine, the illustrative data paint a challenging picture:

  • High Metabolic Liability: Rapidly cleared by liver microsomes, suggesting a potentially short in vivo half-life.

  • Low Permeability with High Efflux: Poor passive absorption, which is further limited by active removal from intestinal cells, pointing towards low oral bioavailability.

  • High Plasma Protein Binding: A small free fraction is available for therapeutic action, which must be considered when evaluating its potency.

This synthesized profile allows the drug discovery team to make an informed, data-driven decision. The compound may require significant medicinal chemistry efforts to improve its stability and reduce its susceptibility to efflux. Alternatively, if the potency is exceptional, formulation strategies or an alternative route of administration might be considered. Ultimately, this early, rigorous in vitro characterization is indispensable for navigating the complex path of drug development and efficiently allocating resources to candidates with the highest probability of success.

References

  • Microsomal Stability Assay Protocol - AxisPharm.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Caco2 assay protocol.
  • Caco-2 Permeability Assay Protocol - Cre
  • In Vitro ADME Assays: Principles, Applications & Protocols - Cre
  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec.
  • Guidance for Industry.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Plasma Protein Binding Assay (Equilibrium Dialysis) - Enamine.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Applic
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regul
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences.
  • Microsomal Stability - In Vitro Assay - Charnwood Discovery.
  • Caco-2 Permeability Assay - Enamine.
  • In-vitro plasma protein binding | Protocols.io.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • In Vitro Permeability Assays - Merck Millipore.
  • THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC.
  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety - PubMed.
  • Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic vari
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media.
  • Plasma Protein Binding in Drug Discovery and Development - Gyan Sanchay.
  • THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY | Journal of Drug Delivery and Therapeutics.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • In vitro protein binding behavior of dipyridamole - PubMed.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI.
  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development - Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Amination of 2,6-Dichloropyrido[3,2-d]pyrimidine

Executive Summary Pyrido[3,2-d]pyrimidines are privileged heterocyclic scaffolds frequently utilized in the development of kinase inhibitors and protein-protein interaction (PPI) modulators, such as Menin-MLL inhibitors[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[3,2-d]pyrimidines are privileged heterocyclic scaffolds frequently utilized in the development of kinase inhibitors and protein-protein interaction (PPI) modulators, such as Menin-MLL inhibitors[1]. The strategic functionalization of 2,6-dichloropyrido[3,2-d]pyrimidine relies heavily on the differential reactivity of its two chlorinated positions. This application note provides a validated, self-correcting protocol for the regioselective nucleophilic aromatic substitution ( SN​Ar ) amination at the C-2 position. By exploiting electronic asymmetries, this methodology preserves the C-6 chloride for downstream late-stage diversification via palladium-catalyzed cross-coupling[2].

Mechanistic Causality & Regiocontrol

The success of this protocol hinges on the inherent electronic asymmetry of the fused bicyclic system. Do not treat the two chlorides as equivalent; their reactivity is dictated by their distinct local environments:

  • C-2 Position (Pyrimidine Ring): Flanked by two highly electronegative nitrogen atoms (N1 and N3), the C-2 carbon is severely π -electron deficient. This stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, drastically lowering the activation energy for SN​Ar [3].

  • C-6 Position (Pyridine Ring): The C-6 carbon is activated by only a single nitrogen (N5). Consequently, it is significantly less electrophilic and remains inert under mild amination conditions.

By strictly controlling the stoichiometry of the amine and the reaction temperature, chemists can exploit this electronic disparity to achieve >99:1 regioselectivity, preventing the formation of undesired bis-aminated or C-6 aminated byproducts.

LogicTree Root 2,6-Dichloropyrido[3,2-d]pyrimidine C2 C-2 Position (Pyrimidine) Root->C2 C6 C-6 Position (Pyridine) Root->C6 C2_desc Flanked by N1 & N3 Highly Electron-Deficient Low SNAr Activation Energy C2->C2_desc C6_desc Flanked by N5 Only Moderately Electron-Deficient High SNAr Activation Energy C6->C6_desc Result1 Primary Target for Nucleophilic Amination C2_desc->Result1 Result2 Preserved for Late-Stage Coupling C6_desc->Result2

Fig 1. Mechanistic logic governing the regioselectivity of nucleophilic aromatic substitution.

Experimental Protocol: C-2 Regioselective Amination

This methodology is designed as a self-validating system, incorporating in-process analytical checks to ensure experimental integrity and prevent downstream failures.

Reagents & Materials:

  • 2,6-Dichloropyrido[3,2-d]pyrimidine (Starting Material)

  • Primary or Secondary Amine (Nucleophile)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,6-dichloropyrido[3,2-d]pyrimidine (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive C-2 chloride to the corresponding pyrimidinone.

  • Base Addition: Add DIEA (2.0 equiv) to the stirring solution.

    • Causality: DIEA acts as an acid scavenger to neutralize the HCl byproduct. Its significant steric bulk prevents it from acting as a competing nucleophile, ensuring a clean reaction profile[2].

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add the amine (1.05 equiv) dropwise over 5 minutes.

    • Causality: The slight 0.05 equiv excess ensures complete consumption of the starting material without providing enough nucleophile to trigger secondary SN​Ar at the C-6 position. Cooling mitigates the exothermic nature of the initial attack, kinetically favoring the C-2 position.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • In-Process Validation (Critical Step): Monitor the reaction via LC-MS.

    • Self-Validation Check: The starting material mass ( C7​H3​Cl2​N3​ , exact mass 199.97) should be fully depleted. The product peak must display a distinct 3:1 isotopic pattern (M : M+2) characteristic of a single retained chlorine atom. If a 9:6:1 isotopic pattern is observed, unreacted starting material remains. If no isotopic pattern is observed, undesired bis-amination has occurred, indicating temperature or stoichiometric failure.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3​ (equal volume to THF). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino-6-chloropyrido[3,2-d]pyrimidine derivative.

Workflow A 2,6-Dichloropyrido [3,2-d]pyrimidine C 2-Amino-6-chloro pyrido[3,2-d]pyrimidine A->C Regioselective SNAr B Amine (1.05 eq) DIEA (2.0 eq) THF, 0 °C to RT B->C Reagents D Downstream Pd-Catalyzed Cross-Coupling C->D C-6 Functionalization

Fig 2. Workflow for the regioselective C-2 amination and subsequent C-6 diversification.

Quantitative Data & Substrate Scope

The protocol has been validated across various amine classes. The data below summarizes the optimal conditions and expected outcomes.

Amine ClassificationSpecific NucleophileSolventTemp (°C)Time (h)Regioselectivity (C2:C6)Isolated Yield (%)
Primary Aliphatic MethylamineTHF0 to RT2>99:188
Secondary Aliphatic MorpholineTHF0 to RT3>99:192
Sterically Hindered tert-ButylamineDMF40695:575
Aromatic (Aniline) 4-MethoxyanilineDMF801290:1068

Note: Aromatic amines require elevated temperatures and polar aprotic solvents (DMF) due to the delocalization of the nitrogen lone pair, which reduces their nucleophilicity. Despite the higher temperature, C-2 selectivity remains dominantly favored.

Downstream Applications

The preserved C-6 chloride serves as a versatile synthetic handle. Following successful C-2 amination, the intermediate can be subjected to Suzuki-Miyaura cross-coupling with aryl boronates using Pd(PPh3​)4​ and Cs2​CO3​ to yield highly functionalized 2,6-disubstituted pyrido[3,2-d]pyrimidines[3],[2].

References
  • US Patent 11912668B2. GCN2 and perk kinase inhibitors and methods of use thereof.
  • Bouscary-Desforges, G., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Borkin, D., et al. (2022). Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Application

Application Note: Regiocontrolled Suzuki-Miyaura Cross-Coupling of 2,6-Dichloropyrido[3,2-d]pyrimidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselectivity, and Self-Validating Experimental Protocols Introduction & Scaffold Signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselectivity, and Self-Validating Experimental Protocols

Introduction & Scaffold Significance

The pyrido[3,2- d ]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors (e.g., GCN2 and PERK inhibitors) and antiviral agents[1]. Among the various halogenated precursors available, 2,6-dichloropyrido[3,2- d ]pyrimidine serves as an exceptionally versatile building block[2].

The presence of two orthogonal chloride leaving groups allows for the rapid, divergent synthesis of complex compound libraries. However, achieving strict regiocontrol during palladium-catalyzed cross-coupling requires a deep understanding of the scaffold's electronic topology. This application note details the mechanistic rationale and validated protocols for achieving high-yielding, regioselective functionalization of this critical intermediate.

Mechanistic Insights: The Causality of Regioselectivity

In the 2,6-dichloropyrido[3,2- d ]pyrimidine system, the two chlorine atoms reside in vastly different electronic environments, dictating their distinct reactivity profiles[3]:

  • The C-2 Position (Pyrimidine Ring): Flanked by two highly electronegative nitrogen atoms, the C-2 carbon is severely electron-deficient. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), making it the kinetically favored site for Nucleophilic Aromatic Substitution (S N​ Ar) and initial oxidative addition.

  • The C-6 Position (Pyridine Ring): The C-6 chloride is situated on the pyridine moiety. While activated compared to an unfunctionalized chlorobenzene, it is significantly less electron-deficient than the C-2 position.

Strategic Implication: The most reliable synthetic strategy involves functionalizing the highly reactive C-2 position first—typically via a mild S N​ Ar reaction with an amine—followed by a more heavily catalyzed Suzuki-Miyaura coupling at the deactivated C-6 position[1]. Attempting a direct double-Suzuki coupling often leads to complex mixtures of mono- and di-arylated products with poor regiochemical fidelity.

Workflow Start 2,6-Dichloropyrido [3,2-d]pyrimidine SNAr Step 1: SNAr at C-2 Amine, DIEA, NMP Start->SNAr Kinetically Favored Int 2-Amino-6-chloro Intermediate SNAr->Int Suzuki Step 2: Suzuki at C-6 Ar-B(OH)2, Pd-Cat Int->Suzuki Requires Buchwald Ligands Product 2-Amino-6-aryl Final Product Suzuki->Product

Divergent functionalization workflow for 2,6-dichloropyrido[3,2-d]pyrimidine.

Optimization of C-6 Suzuki-Miyaura Conditions

Once the C-2 position is substituted with an electron-donating amine, the overall electron density of the bicyclic system increases. This further deactivates the C-6 chloride towards oxidative addition. Standard catalysts like Pd(PPh 3​ ) 4​ often stall, leading to incomplete conversion.

To overcome this activation barrier, electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are required. Table 1 summarizes the optimization causality.

Table 1: Catalyst and Base Screening for C-6 Arylation
EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Dioxane/H 2​ O9022%Inefficient oxidative addition into the deactivated C-6 C-Cl bond.
2Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O9045%Bidentate ligand improves stability but lacks sufficient electron density.
3Pd 2​ (dba) 3​ / XPhosK 3​ PO 4​ Toluene/H 2​ O10078%Bulky ligand accelerates reductive elimination; good conversion.
4 Pd(OAc) 2​ / SPhos Cs 2​ CO 3​ Dioxane/H 2​ O 100 94% Optimal. SPhos facilitates difficult oxidative addition; Cs + enhances boronate solubility.

Self-Validating Experimental Protocols

Protocol A: Regioselective C-2 Amination (S N​ Ar)

This step establishes the regiochemistry prior to cross-coupling[1].

  • Reagent Charging: To a clean, dry reaction vial, add2[2] (1.0 equiv) and the desired primary amine (1.05 equiv).

  • Solvent & Base: Suspend the solids in anhydrous NMP (0.2 M). Add N,N-Diisopropylethylamine (DIEA) (2.0 equiv).

    • Causality: NMP perfectly solubilizes the rigid, planar pyrido-pyrimidine core. DIEA is a non-nucleophilic base that scavenges the HCl byproduct without competing with the primary amine.

  • Reaction & Validation: Stir at room temperature for 2–4 hours.

    • Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the amine displaces the C-2 chloride. Monitor via LC-MS; the C-2 chloride displacement is highly selective, and over-reaction at C-6 is rarely observed at ambient temperature.

  • Workup: Crash the product out by adding the reaction mixture dropwise into ice-cold water. Filter the resulting precipitate and dry under high vacuum to yield the 2-amino-6-chloro intermediate.

Protocol B: C-6 Suzuki-Miyaura Cross-Coupling
  • Reagent Charging: In a Schlenk tube, combine the 2-amino-6-chloro intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc) 2​ (0.05 equiv), SPhos (0.10 equiv), and Cs 2​ CO 3​ (3.0 equiv).

  • Degassing (Critical Step): Evacuate and backfill the tube with Argon three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, leading to inactive Pd(II) complexes or the precipitation of palladium black.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) to achieve a 0.1 M concentration.

    • Causality: The 20% water content is strictly necessary to dissolve the inorganic base (Cs 2​ CO 3​ ) and facilitate the formation of the reactive hydroxyboronate intermediate, which is required for the transmetalation step.

  • Heating & Validation: Heat the mixture to 90–100 °C.

    • Validation Check: Upon reaching temperature, the mixture should transition to a homogeneous, deep amber/orange solution. If the solution turns opaque black within the first 30 minutes, catalyst deactivation (Pd black formation) has occurred , indicating insufficient degassing.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Cat. OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl (C-6 position) TransMet Trans- metalation OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim - Base-Cl RedElim->Pd0 - Product

Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C-6 position.

References

  • Title: GCN2 and perk kinase inhibitors and methods of use thereof (US11912668B2)
  • Title: Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: 2,6-dichloropyrido[3,2-d]pyrimidine - CAS 1060816-73-0 Source: Molaid Chemical Database URL

Sources

Method

Application Notes and Protocols: Leveraging 2,6-Dichloropyrido[3,2-d]pyrimidine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. This document provides detailed application notes and protocols centered on a key, reactive intermediate: 2,6-Dichloropyrido[3,2-d]pyrimidine . We will explore its synthesis, unique reactivity, and its application as a versatile scaffold in the design of selective kinase inhibitors, including its potential for elaboration into covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). The protocols and technical discussions herein are designed to empower researchers to harness the full potential of this scaffold in their drug discovery programs.

Introduction: The Strategic Value of the Pyrido[3,2-d]pyrimidine Scaffold

The fusion of a pyridine and a pyrimidine ring system gives rise to four distinct pyridopyrimidine isomers, each with a unique electronic and steric profile.[1][2][3] Among these, the pyrido[3,2-d]pyrimidine scaffold has emerged as a framework for potent inhibitors of critical cellular signaling pathways, particularly those governed by kinases.[1][4] Its structural resemblance to the native purine core of ATP allows it to function as an effective ATP-competitive inhibitor for a range of kinases.[1]

The introduction of two chlorine atoms at the 2- and 6-positions of the pyrido[3,2-d]pyrimidine core creates a highly valuable intermediate for several reasons:

  • Differential Reactivity: The two chlorine atoms exhibit distinct electronic environments, allowing for regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This enables a modular and divergent approach to library synthesis.

  • Versatile Chemical Handles: The chloro-substituents serve as excellent leaving groups for the introduction of a wide array of chemical moieties, including amines, thiols, and alcohols, which are crucial for establishing interactions with target proteins.

  • Platform for Advanced Modalities: The reactive nature of the C-Cl bonds provides a strategic entry point for the development of more complex therapeutic agents, such as covalent inhibitors and PROTACs.

This guide will provide a comprehensive overview of the synthesis and application of 2,6-Dichloropyrido[3,2-d]pyrimidine, with a focus on practical, field-proven insights to accelerate drug discovery efforts.

Synthesis of the 2,6-Dichloropyrido[3,2-d]pyrimidine Scaffold

While a direct, one-pot synthesis of 2,6-Dichloropyrido[3,2-d]pyrimidine from simple precursors is not extensively documented, a robust and logical synthetic strategy involves the construction of the corresponding dione followed by a chlorination reaction. This approach offers a reliable route to the desired scaffold.

Proposed Synthetic Pathway

The synthesis commences with the construction of the pyrido[3,2-d]pyrimidine-2,6-dione core, which is then subjected to chlorination to yield the target molecule.

Synthesis_of_2,6-Dichloropyridopyrimidine cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Aminopyridine 2-Amino-3-cyanopyridine Dione Pyrido[3,2-d]pyrimidine-2,6-dione Aminopyridine:e->Dione:w 1. NaOEt, EtOH, Reflux 2. Acidic Workup Diethyl_Malonate Diethyl Malonate Diethyl_Malonate:e->Dione:w NaOEt NaOEt, EtOH Dione_step2 Pyrido[3,2-d]pyrimidine-2,6-dione Dichloro_Product 2,6-Dichloropyrido[3,2-d]pyrimidine Dione_step2:e->Dichloro_Product:w Reflux POCl3 POCl3, N,N-diethylaniline

Caption: Proposed synthetic pathway for 2,6-Dichloropyrido[3,2-d]pyrimidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,6(1H,3H)-dione

This protocol describes the cyclization of 2-amino-3-cyanopyridine with diethyl malonate to form the core heterocyclic structure.

  • Materials:

    • 2-Amino-3-cyanopyridine

    • Diethyl malonate

    • Sodium metal

    • Anhydrous Ethanol (EtOH)

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Once all the sodium has reacted, add 2-amino-3-cyanopyridine (1.0 equivalent) to the solution and stir until it dissolves.

    • Add diethyl malonate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3.

    • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to afford the Pyrido[3,2-d]pyrimidine-2,6(1H,3H)-dione.

Protocol 2: Synthesis of 2,6-Dichloropyrido[3,2-d]pyrimidine

This protocol details the chlorination of the dione intermediate using phosphorus oxychloride.

  • Materials:

    • Pyrido[3,2-d]pyrimidine-2,6(1H,3H)-dione

    • Phosphorus oxychloride (POCl₃)

    • N,N-diethylaniline

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the Pyrido[3,2-d]pyrimidine-2,6(1H,3H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

    • Add N,N-diethylaniline (1.0 equivalent) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2,6-Dichloropyrido[3,2-d]pyrimidine.

Regioselective Functionalization: A Gateway to Chemical Diversity

The key to the utility of 2,6-Dichloropyrido[3,2-d]pyrimidine lies in the differential reactivity of the two chlorine atoms, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr). While specific studies on this exact isomer are limited, we can infer the reactivity based on related dichloropyrimidine and trichloropyrido[3,2-d]pyrimidine systems.[5][6][7]

Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[5] However, in the pyrido[3,2-d]pyrimidine system, the electronic influence of the fused pyridine ring alters this reactivity profile. Based on studies of a 2,4,8-trichloropyrido[3,2-d]pyrimidine, amination reactions show a high regioselectivity for the C2 position.[6][7]

SNAr_Reactivity Start 2,6-Dichloropyrido[3,2-d]pyrimidine Product_A 2-Amino-6-chloropyrido[3,2-d]pyrimidine Start:e->Product_A:w Amination (likely major) Product_B 6-Amino-2-chloropyrido[3,2-d]pyrimidine Start:e->Product_B:w Amination (likely minor) Product_C 2-Thio-6-chloropyrido[3,2-d]pyrimidine Start:e->Product_C:w Thiolation (less selective) Product_D 6-Thio-2-chloropyrido[3,2-d]pyrimidine Start:e->Product_D:w Thiolation (less selective) Amine R1-NH2 Amine:e->Product_A:w Amine:e->Product_B:w Thiol R2-SH Thiol:e->Product_C:w Thiol:e->Product_D:w

Caption: Predicted regioselectivity of SNAr reactions on 2,6-Dichloropyrido[3,2-d]pyrimidine.

Protocol 3: General Procedure for Regioselective Amination at the C2-Position

  • Materials:

    • 2,6-Dichloropyrido[3,2-d]pyrimidine

    • Desired amine (1.1 equivalents)

    • Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Procedure:

    • Dissolve 2,6-Dichloropyrido[3,2-d]pyrimidine (1.0 equivalent) in DMF in a reaction vessel.

    • Add the desired amine and DIPEA to the solution.

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-amino-6-chloropyrido[3,2-d]pyrimidine derivative.

Applications in Kinase Inhibitor Drug Discovery

The pyrido[3,2-d]pyrimidine scaffold is a versatile platform for the development of inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases.

Targeting the PI3K/mTOR Pathway

The phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer.[1] Derivatives of the pyrido[3,2-d]pyrimidine scaffold have shown potent and selective inhibition of PI3K isoforms, particularly PI3Kδ, a promising target in hematological malignancies.[8] For example, Seletalisib, a selective PI3Kδ inhibitor, features a pyrido[3,2-d]pyrimidine core.[2][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/mTOR signaling pathway targeted by pyrido[3,2-d]pyrimidine inhibitors.

Dual MNK/PIM Kinase Inhibition

Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs) are downstream effectors in cell proliferation signaling pathways. Dual inhibition of MNKs and PIMs is a promising strategy in oncology. 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have been developed as potent dual MNK/PIM inhibitors.

Table 1: Representative Kinase Inhibition Data for Pyrido[3,2-d]pyrimidine Derivatives

Compound ClassTarget Kinase(s)Key Structural FeaturesReported IC50 (nM)Reference
4,6-Disubstituted Pyrido[3,2-d]pyrimidinesMNK1/2, PIM1/2/3Varied substituents at C4 and C6MNK1: 1-9, PIM1: 43-120[4]
Pyrido[3,2-d]pyrimidine DerivativesPI3KδSpecific side chains at C42.82[8]
Pyrido[3,2-d]pyrimidine DerivativesATROptimized substituentsPotent inhibition reported[9]

Advanced Applications: Covalent Inhibitors and PROTACs

The 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold is an ideal starting point for the design of covalent inhibitors and PROTACs due to its reactive chlorine atoms.

Design of Covalent Inhibitors

Covalent inhibitors can offer enhanced potency and prolonged duration of action by forming an irreversible bond with a non-catalytic cysteine residue in the target protein. The chlorine at the C2 or C6 position can be displaced by a nucleophile bearing an electrophilic "warhead," such as an acrylamide or a vinyl sulfone.

Covalent_Inhibitor_Design Scaffold 2,6-Dichloropyrido [3,2-d]pyrimidine Intermediate Scaffold-Linker Scaffold->Intermediate SNAr Linker_Nucleophile Linker-Nucleophile (e.g., aminophenol) Linker_Nucleophile->Intermediate Covalent_Inhibitor Covalent Inhibitor Intermediate->Covalent_Inhibitor Acylation Warhead Electrophilic Warhead (e.g., acryloyl chloride) Warhead->Covalent_Inhibitor

Caption: General workflow for synthesizing a covalent inhibitor from the 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold.

Development of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[10] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold can be readily incorporated into a PROTAC by using one of the chlorine atoms as an attachment point for the linker.

Protocol 4: General Strategy for PROTAC Synthesis

  • Synthesize the Target Protein Ligand: Prepare a pyrido[3,2-d]pyrimidine-based inhibitor with a suitable functional group (e.g., an amine or alcohol) for linker attachment. This can be achieved through regioselective SNAr on the 2,6-dichloro scaffold.

  • Synthesize the E3 Ligase Ligand-Linker Conjugate: Prepare a derivative of an E3 ligase ligand (e.g., thalidomide for Cereblon or a VHL ligand) with a linker containing a reactive group at the distal end (e.g., a carboxylic acid or an alkyne).

  • Couple the Two Fragments: Couple the target protein ligand to the E3 ligase ligand-linker conjugate using standard coupling chemistry (e.g., amide bond formation or click chemistry).

Conclusion

The 2,6-Dichloropyrido[3,2-d]pyrimidine scaffold represents a highly versatile and strategically important building block in modern drug discovery. Its predictable, albeit nuanced, regioselectivity in nucleophilic aromatic substitution reactions allows for the systematic and efficient exploration of chemical space. This, in turn, has led to the discovery of potent inhibitors of key kinases involved in cancer and inflammation. Furthermore, the inherent reactivity of the chloro-substituents provides a direct route to the development of next-generation therapeutics, including covalent inhibitors and PROTACs. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to exploit the full potential of this privileged scaffold in their quest for novel and effective medicines.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (URL: [Link])

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (URL: [Link])

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (URL: [Link])

  • Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])

  • Scheme 3. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 12. (URL: [Link])

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (URL: [Link])

  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. (URL: [Link])

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (URL: [Link])

  • Pyridopyrimidines. 10. Nucleophilic substitutions in the pyrido[3,2-d]pyrimidine series. (URL: [Link])

  • Facile and Practical Synthesis of 2,6-Dichloropurine. (URL: [Link])

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (URL: [Link])

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (URL: [Link])

  • SYNTHESIS OF CHLORINATED PYRIMIDINES. (URL: [Link])

Sources

Application

Synthesis of Novel Heterocycles from 2,6-Dichloropyrido[3,2-d]pyrimidine: A Sequential Functionalization Protocol

From the Desk of the Senior Application Scientist The pyrido[3,2-d]pyrimidine scaffold is a privileged bioisostere of purines and pteridines, frequently utilized in the design of ATP-competitive kinase inhibitors targeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist The pyrido[3,2-d]pyrimidine scaffold is a privileged bioisostere of purines and pteridines, frequently utilized in the design of ATP-competitive kinase inhibitors targeting oncology and immunology pathways ()[1]. Among its derivatives, 2,6-dichloropyrido[3,2-d]pyrimidine stands out as an exceptionally versatile bi-functional building block.

This application note details a self-validating, regioselective workflow for synthesizing novel 2,6-disubstituted heterocycles. By exploiting the distinct electronic environments of the pyrimidine and pyridine rings, researchers can sequentially install diverse pharmacophores to target critical kinases such as GCN2, PERK, and the RAS-ERK pathway ()[2].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The success of this synthetic strategy relies on the inherent electronic asymmetry of the 2,6-dichloropyrido[3,2-d]pyrimidine core:

  • C-2 Position (Pyrimidine Ring): Flanked by two highly electronegative nitrogen atoms (N1 and N3), the C-2 carbon is severely electron-deficient. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C-2 chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions ()[3].

  • C-6 Position (Pyridine Ring): Flanked by only one nitrogen atom, the C-6 carbon is comparatively less activated toward nucleophiles. However, this chloride is an excellent electrophile for oxidative addition by Palladium(0) catalysts, enabling downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions ()[4].

By carefully controlling reaction temperature and stoichiometry, we can achieve strict sequential functionalization without the need for protecting groups.

SynthesisWorkflow SM 2,6-Dichloropyrido [3,2-d]pyrimidine SNAr Phase 1: SNAr (Amines, DIPEA, RT) SM->SNAr Regioselective C-2 Attack Int 2-Amino-6-chloro Intermediate SNAr->Int Pd Phase 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., Heat) Int->Pd C-6 Oxidative Addition Prod 2,6-Disubstituted Novel Heterocycle Pd->Prod

Fig 1. Regioselective sequential functionalization of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Experimental Protocols

Phase 1: Regioselective SNAr at the C-2 Position

Objective: Install an amine nucleophile exclusively at the C-2 position while preserving the C-6 chloride.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 2,6-dichloropyrido[3,2-d]pyrimidine (1.0 mmol, 1.0 equiv) and a magnetic stir bar.

  • Solvation: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (5.0 mL) under a continuous nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the SNAr reaction, preventing the amine nucleophile from protonating and losing its reactivity, without competing for the electrophilic C-2 site.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add the desired primary or secondary amine (1.05 equiv) dissolved in 1.0 mL THF.

    • Causality: Strict stoichiometric control (1.05 equiv) and low initial temperature (0 °C) are critical to suppress any potential off-target SNAr at the C-6 position.

  • Reaction Monitoring: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor the conversion via LC-MS. The reaction is self-validating; the disappearance of the starting material mass [M+H]+ 200.0 and the appearance of the mono-substituted mass confirm completion.

  • Workup: Quench the reaction with distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the 2-amino-6-chloropyrido[3,2-d]pyrimidine intermediate.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C-6 Position

Objective: Couple an aryl or heteroaryl boronic acid to the remaining C-6 chloride.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with the 2-amino-6-chloropyrido[3,2-d]pyrimidine intermediate (1.0 mmol, 1.0 equiv) and the desired aryl boronic acid (1.2 mmol, 1.2 equiv).

  • Base Addition: Add Potassium Carbonate (K2CO3) (3.0 mmol, 3.0 equiv).

  • Solvation & Degassing: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Degas the suspension by bubbling nitrogen through the mixture for 10 minutes.

    • Causality: The biphasic solvent system is essential. Dioxane solubilizes the organic substrates, while water dissolves the K2CO3, generating the reactive "ate" complex with the boronic acid required for the transmetalation step.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and seal the tube.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents the precipitation of inactive palladium black.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with EtOAc (20 mL). Concentrate the filtrate and purify the residue via reverse-phase HPLC or silica gel chromatography to isolate the final 2,6-disubstituted heterocycle.

Biological Application: Kinase Inhibition

Derivatives synthesized via this protocol have shown profound efficacy as ATP-competitive inhibitors. Specifically, modifications at the C-2 and C-6 positions allow the scaffold to perfectly mimic the adenine ring of ATP, selectively blocking stress-response kinases like GCN2 and PERK in the tumor microenvironment ()[2].

Pathway Stress Tumor Microenvironment (Amino Acid Deprivation) Kinase GCN2 / PERK Kinases Stress->Kinase Activates eIF2a eIF2α Phosphorylation Kinase->eIF2a Phosphorylates ATF4 ATF4 Translation & Expression eIF2a->ATF4 Upregulates Survival Tumor Survival & Proliferation ATF4->Survival Promotes Drug Pyrido[3,2-d]pyrimidine Inhibitor Drug->Kinase ATP-Competitive Blockade

Fig 2. Mechanism of action for pyrido[3,2-d]pyrimidine derivatives in GCN2/PERK inhibition.

Quantitative Data: Reaction Scope and Yields

The following table summarizes the robustness of the sequential functionalization protocol across various nucleophiles and boronic acids, alongside their primary kinase targets.

EntryPhase 1: C-2 NucleophilePhase 2: C-6 Boronic AcidPhase 1 Yield (%)Phase 2 Yield (%)Primary Kinase Target
1 MorpholinePhenylboronic acid92%85%PI3K / ERK
2 Cyclopentylamine4-Fluorophenylboronic acid88%79%GCN2 / PERK
3 N-Methylpiperazine3-Pyridinylboronic acid95%81%RAF / ERK
4 Aniline4-(Aminomethyl)phenylboronic acid78%72%GCN2

Note: Yields represent isolated, chromatographically pure products (>95% purity by HPLC).

References

  • GCN2 and PERK kinase inhibitors and methods of use thereof. US Patent 11,912,668 B2.
  • Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease. US Patent 12,139,488 B2.
  • SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules (MDPI). URL:[Link]

Sources

Method

Application Note: 2,6-Dichloropyrido[3,2-d]pyrimidine as a Privileged Scaffold in Next-Generation Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Synthetic Workflows, and Pharmacological Applications Executive Summa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Synthetic Workflows, and Pharmacological Applications

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunotherapy, the pyrido[3,2-d]pyrimidine core has emerged as a privileged, nitrogen-rich heterocyclic scaffold[1]. Structurally mimicking the adenine ring of ATP, this bicyclic system is highly effective at anchoring into the hinge region of various kinases via critical hydrogen-bonding interactions[2].

Among its derivatives, 2,6-dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) is a highly strategic building block. The presence of two chloride leaving groups situated in electronically distinct environments—one on the highly electron-deficient pyrimidine ring (C2) and one on the pyridine ring (C6)—enables orthogonal reactivity . This allows medicinal chemists to perform sequential, regioselective functionalizations without the need for complex protecting group strategies, rapidly generating diverse libraries for Structure-Activity Relationship (SAR) studies[3].

Pharmacological Landscape & Key Targets

Modulation of the Integrated Stress Response (GCN2/PERK)

Tumor microenvironments are often characterized by hypoxia and amino acid deprivation. Cancer cells survive this via the Integrated Stress Response (ISR), driven by kinases such as GCN2 and PERK [3]. 2,6-Dichloropyrido[3,2-d]pyrimidine is a primary starting material for synthesizing potent GCN2/PERK inhibitors. By blocking these kinases, the inhibitors prevent eIF2α phosphorylation and subsequent ATF4 translation, thereby sensitizing tumors to amino acid depletion therapies (e.g., L-asparaginase) and inhibiting tumor angiogenesis[3].

Dual MNK/PIM Inhibition in Leukemia

Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus Integration in Moloney murine leukemia virus (PIM) kinases cooperatively regulate cap-dependent protein translation (e.g., c-myc, Mcl-1)[4]. In a recent 2026 breakthrough, pyrido[3,2-d]pyrimidine derivatives were optimized into dual MNK/PIM inhibitors (such as compound 2j). These compounds exhibit nanomolar potency (IC50 of 32 nM for Mnk1 and 37 nM for Pim1) and induce profound apoptosis in acute myeloid leukemia (AML) MOLM-13 xenografts[2].

SHP2 Phosphatase Inhibition

Beyond kinases, the scaffold has been successfully applied to the synthesis of allosteric inhibitors targeting SHP2 , a protein tyrosine phosphatase critical in RAS signaling pathways, showing promise in leukemia, neuroblastoma, and melanoma[5].

Pathway Nutrient Amino Acid Deprivation GCN2 GCN2 Kinase Nutrient->GCN2 ER ER Stress PERK PERK Kinase ER->PERK eIF2a eIF2α Phosphorylation GCN2->eIF2a PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Tumor Tumor Survival & Angiogenesis ATF4->Tumor Inhibitor Pyrido[3,2-d]pyrimidine Inhibitors Inhibitor->GCN2 Blocks Inhibitor->PERK Blocks

Fig 1. Modulation of the Integrated Stress Response (ISR) by pyrido[3,2-d]pyrimidine inhibitors.

Synthetic Strategy & Experimental Protocols

The synthesis of targeted inhibitors from 2,6-dichloropyrido[3,2-d]pyrimidine relies on the electronic differentiation of the two chlorides. The pyrimidine ring is more electron-deficient due to its two nitrogen atoms, making the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The remaining C6-chloride on the pyridine ring is subsequently functionalized via Palladium-catalyzed Suzuki-Miyaura cross-coupling [3].

Synthesis SM 2,6-Dichloro- pyrido[3,2-d]pyrimidine SNAr Step 1: SNAr (Amine, DIPEA, DMF) SM->SNAr Int Monochloro Intermediate SNAr->Int Regioselective C2-Substitution Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Int->Suzuki Product Target Kinase Inhibitor Suzuki->Product C6-Arylation

Fig 2. Orthogonal synthetic workflow for functionalizing 2,6-dichloropyrido[3,2-d]pyrimidine.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the primary pharmacophore (e.g., an aniline or aliphatic amine) at the C2 position[3]. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct to maintain the nucleophilicity of the reacting amine without competing for the electrophilic C2 site. Temperature control (ambient) is critical to prevent over-substitution at the less reactive C6 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2,6-dichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

  • Nucleophile Addition: Add the desired primary amine (1.05 eq) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir the reaction at room temperature (20–25°C). Monitor progression via LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the intermediate precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino-6-chloropyrido[3,2-d]pyrimidine intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylate the remaining C6-chloride to explore the hydrophobic pocket of the target kinase[3]. Causality & Design: The C6-chloride is relatively inert to SNAr but highly amenable to transition-metal catalysis. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step, while providing sufficient electron density to facilitate oxidative addition into the challenging C-Cl bond.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with the monochloro-intermediate from Protocol A (1.0 eq), the appropriate aryl/heteroaryl boronic acid or pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Degassing: Evacuate the flask and backfill with N₂ (repeat for 3 cycles) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). The aqueous component is essential for generating the reactive boronate complex.

  • Heating: Seal the tube and heat the biphasic mixture to 90°C in an oil bath for 8–12 hours. Monitor via LC-MS until the monochloro-intermediate is fully consumed.

  • Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final kinase inhibitor in high purity (>95%).

Quantitative Data Summary

The table below summarizes the biological profiles of key compounds derived from the pyrido[3,2-d]pyrimidine scaffold across different therapeutic indications.

Kinase / Protein TargetDisease IndicationKey Derivative / CompoundBiological Effect & PotencySource
GCN2 / PERK Solid Tumors, LeukemiaFormula I (Aniline-Sulfonamides)Sensitizes cells to L-asparaginase; prevents ASNS induction and reduces ATF4.[3]
MNK / PIM Acute Myeloid Leukemia (AML)Compound 21oDecreases p-eIF4E and p-4EBP1; GI50 = 1.2 μM (MOLM-13 cells).[4]
MNK / PIM Acute Myeloid Leukemia (AML)Compound 2jIC50 = 32 nM (Mnk1), 37 nM (Pim1); Induces cell cycle arrest and apoptosis.[2]
SHP2 Leukemia, NeuroblastomaSHP2 Allosteric InhibitorsDisrupts RAS signaling via targeted phosphatase inhibition.[5]

References

1.[3] Title: US11912668B2 - GCN2 and perk kinase inhibitors and methods of use thereof - Google Patents Source: google.com URL:

2.[1] Title: Pyrido[3,2-d]pyrimidine | Kinase Inhibitor Scaffold | RUO - Benchchem Source: benchchem.com URL:

3.[4] Title: Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

4.[2] Title: Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity - ACS Publications Source: acs.org URL:

5.[5] Title: 2,6-dichloropyrido[3,2-d]pyrimidine - CAS号1060816-73-0 - 摩熵化学 Source: molaid.com URL:

Sources

Application

Step-by-step synthesis of 2,6-Dichloropyrido[3,2-D]pyrimidine from precursors

Application Note: De Novo Synthesis and Methodological Validation of 2,6-Dichloropyrido[3,2-d]pyrimidine Document ID: AN-2026-03-26 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Methodological Validation of 2,6-Dichloropyrido[3,2-d]pyrimidine

Document ID: AN-2026-03-26 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0)

Introduction & Strategic Rationale

The pyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting PI3K/mTOR pathways, GCN2, and HDAC/Mnk dual inhibition[1][2][3]. Specifically, 2,6-Dichloropyrido[3,2-d]pyrimidine serves as a highly versatile, bi-functional electrophilic building block. The orthogonal reactivity of the two chlorine atoms—where the C2 position on the electron-deficient pyrimidine ring is typically more susceptible to initial nucleophilic aromatic substitution ( SN​Ar ) than the C6 position on the pyridine ring—allows for precise, sequential functionalization[1][2].

This application note details a robust, two-phase synthetic protocol to generate this scaffold from commercially accessible precursors, emphasizing mechanistic causality, reaction optimization, and stringent safety controls for professional laboratory environments.

Retrosynthetic Pathway & Mechanistic Design

The synthesis is achieved via a bottom-up annulation strategy. The pyrimidine ring is constructed onto a pre-functionalized pyridine core (6-chloro-3-aminopyridine-2-carbaldehyde) through a condensation-cyclization sequence, followed by a targeted deoxychlorination.

G A 6-Chloro-3-aminopyridine- 2-carbaldehyde (Precursor) B Urea, Glacial AcOH 120°C, 6h A->B C 6-Chloropyrido[3,2-d] pyrimidin-2(1H)-one (Intermediate) B->C Condensation & Cyclization D POCl3, N,N-Dimethylaniline 100°C, 4h C->D E 2,6-Dichloropyrido[3,2-d] pyrimidine (Target: CAS 1060816-73-0) D->E Deoxychlorination (Vilsmeier-type)

Synthetic workflow for 2,6-Dichloropyrido[3,2-d]pyrimidine via cyclization and chlorination.

Step-by-Step Experimental Protocols

Prerequisites: All procedures must be conducted in a high-velocity fume hood. Phosphorus oxychloride ( POCl3​ ) is highly reactive with water and corrosive. Standard professional PPE (flame-resistant lab coat, chemical splash goggles, nitrile gloves) is mandatory.

Phase 1: Synthesis of 6-Chloropyrido[3,2-d]pyrimidin-2(1H)-one

Objective: Construct the pyrimidine-2-one core via the condensation of an ortho-aminoaldehyde with urea.

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-3-aminopyridine-2-carbaldehyde (10.0 g, 63.8 mmol) and urea (11.5 g, 191.4 mmol, 3.0 equiv).

  • Solvent Addition: Suspend the solid mixture in glacial acetic acid (100 mL).

    • Causality Insight: Acetic acid acts as both the solvent and a mild acid catalyst, facilitating the initial nucleophilic attack of the urea nitrogen onto the aldehyde carbonyl, followed by intramolecular cyclization.

  • Thermal Activation: Heat the reaction mixture to 120 °C (reflux) under a nitrogen atmosphere for 6 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1).

  • Isolation & Workup: Allow the mixture to cool to room temperature. Pour the mixture slowly into 300 mL of ice-cold distilled water while stirring vigorously.

  • Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with water (2 × 50 mL) and cold ethanol (30 mL) to remove unreacted urea and acetic acid traces.

  • Drying: Dry the intermediate in vacuo at 50 °C overnight to yield 6-chloropyrido[3,2-d]pyrimidin-2(1H)-one as a pale yellow solid. (Expected yield: ~75-80%).

Phase 2: Deoxychlorination to 2,6-Dichloropyrido[3,2-d]pyrimidine

Objective: Convert the C2-carbonyl/hydroxyl tautomer into a highly reactive C2-chloride[3].

  • Preparation: In a rigorously dried 250 mL two-neck flask under argon, suspend the intermediate (8.0 g, 44.0 mmol) in neat Phosphorus oxychloride ( POCl3​ , 40 mL, ~10 equiv).

  • Catalyst Addition: Slowly add N,N-Dimethylaniline (5.6 mL, 44.0 mmol, 1.0 equiv) dropwise via syringe.

    • Causality Insight:N,N-Dimethylaniline is critical here. It acts as an acid scavenger and a nucleophilic catalyst, promoting the formation of a highly electrophilic Vilsmeier-type intermediate with POCl3​ . This significantly lowers the activation energy for the substitution of the tautomeric hydroxyl group by chloride, preventing degradation that occurs at higher temperatures without a catalyst[3].

  • Reflux: Heat the mixture to 100 °C for 4 hours. The suspension will gradually become a homogeneous dark solution.

  • Quenching (Critical Safety Step): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of excess POCl3​ . Slowly and cautiously pour the viscous residue into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ (400 mL).

    • Causality Insight: POCl3​ reacts violently with water. Removing the bulk of it in vacuo prior to quenching prevents a runaway exothermic hydrolysis, which would thermally degrade the sensitive di-chloro product and risk an over-pressurization event.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 10:1 to 4:1) to afford 2,6-Dichloropyrido[3,2-d]pyrimidine as an off-white powder.

Reaction Optimization Data

The deoxychlorination step (Phase 2) is highly sensitive to the choice of base/catalyst and temperature. Table 1 summarizes the optimization parameters establishing the self-validating nature of the chosen protocol.

Table 1: Optimization of Phase 2 Deoxychlorination

EntryChlorinating AgentBase / AdditiveTemp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1 POCl3​ (10 eq)None110124522 (Degradation)
2 POCl3​ (10 eq)DIPEA (1.5 eq)10068561
3 POCl3​ (10 eq)Pyridine (1.0 eq)10067855
4 POCl3​ (10 eq) N,N-Dimethylaniline (1.0 eq) 100 4 >98 82
5 SOCl2​ (10 eq)DMF (Catalytic)801215N/A

*Conversion determined by LC-MS analysis of the crude reaction mixture prior to workup. Conclusion: Entry 4 demonstrates that N,N-Dimethylaniline provides the optimal balance of catalytic efficiency and product stability, maximizing the yield while minimizing reaction time.

Analytical Validation

To ensure the integrity of the synthesized batch before downstream application (e.g., Suzuki coupling or SN​Ar reactions[1][2]), the following self-validating analytical checks must be met:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 200.0 (based on 35Cl isotopes). The isotopic pattern must show the characteristic 9:6:1 ratio indicative of a di-chlorinated species.

  • 1H NMR (400 MHz, CDCl3​ ): The C4 proton of the pyrimidine ring will appear as a distinct, highly deshielded singlet (typically > 9.0 ppm). The pyridine protons (C7, C8) will present as an AB quartet or two distinct doublets depending on the exact electronic environment, confirming the regiochemistry of the core.

References

  • US11912668B2 - GCN2 and perk kinase inhibitors and methods of use thereof Source: Google Patents URL
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors Source: MDPI URL

Sources

Method

Regioselective SNAr and Downstream Functionalization of 2,6-Dichloropyrido[3,2-d]pyrimidine: Application Note &amp; Protocols

Executive Summary & Scaffold Significance The pyrido[3,2-d]pyrimidine core—frequently designated in medicinal chemistry as the 5-azaquinazoline scaffold—is a privileged, ATP-competitive pharmacophore utilized in the deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The pyrido[3,2-d]pyrimidine core—frequently designated in medicinal chemistry as the 5-azaquinazoline scaffold—is a privileged, ATP-competitive pharmacophore utilized in the development of potent kinase inhibitors targeting IRAK4, GCN2, and PI3K 1[1]. Within this family, 2,6-dichloropyrido[3,2-d]pyrimidine serves as an exceptionally versatile building block. The presence of two distinct carbon-chlorine bonds across the fused bicyclic system allows for sequential, regiocontrolled functionalization, enabling the rapid synthesis of diverse candidate libraries 2[2].

This application note details the mechanistic causality governing its regioselectivity and provides self-validating experimental protocols for its orthogonal functionalization.

Mechanistic Causality: The Electronic Asymmetry of 5-Azaquinazolines

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyrido[3,2-d]pyrimidine is strictly governed by the electronic disparity between its two rings:

  • The C2 Position (Pyrimidine Ring): Flanked by two highly electronegative nitrogen atoms (N1 and N3), the pyrimidine ring bears the primary localization of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This makes the C2-Cl bond highly electrophilic and susceptible to rapid attack by nucleophiles via a Meisenheimer addition-elimination complex 3[3].

  • The C6 Position (Pyridine Ring): Influenced by only a single adjacent nitrogen (N5), the pyridine ring is significantly less electron-deficient. The C6-Cl bond is therefore kinetically inert to mild nucleophilic attack.

Because of this asymmetry, primary and secondary amines react exclusively at C2 under mild kinetic control, leaving the C6 chloride perfectly intact for subsequent palladium-catalyzed cross-coupling[2].

Regioselectivity Core 2,6-Dichloropyrido[3,2-d]pyrimidine C2 C2 Position (Pyrimidine) Flanked by N1 & N3 Highly Electrophilic Core->C2 Kinetic Control (Fast) C6 C6 Position (Pyridine) Flanked by N5 Moderately Electrophilic Core->C6 Thermodynamic/Harsh (Slow) 1st SNAr\n(Amines, Mild Base, RT) 1st SNAr (Amines, Mild Base, RT) C2->1st SNAr\n(Amines, Mild Base, RT) 2nd Functionalization\n(Suzuki/Pd-cat or Harsh SNAr) 2nd Functionalization (Suzuki/Pd-cat or Harsh SNAr) C6->2nd Functionalization\n(Suzuki/Pd-cat or Harsh SNAr)

Figure 1: Mechanistic logic governing the regioselective functionalization of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Quantitative Reactivity Profile

To aid in experimental design, the distinct reactivity profiles of the two electrophilic sites are summarized below:

Reaction SiteRing SystemFlanking HeteroatomsRelative ElectrophilicityPreferred FunctionalizationTypical Conditions
C2 PyrimidineN1, N3HighSNAr (Amines, Thiols, Alkoxides)Mild (0 °C to RT, THF/DMF)
C6 PyridineN5ModerateSuzuki/Stille/Buchwald CouplingHigh (80–100 °C, Pd-catalyst)

Self-Validating Experimental Protocols

The following two-step workflow provides a robust, self-validating system for the orthogonal functionalization of the scaffold.

Workflow SM 2,6-Dichloro Scaffold Int C2-Aminated 6-Chloro Intermediate SM->Int SNAr R-NH2, DIPEA THF, 25°C Prod C2, C6-Disubstituted Target Molecule Int->Prod Suzuki-Miyaura R-B(OH)2, Pd cat. Dioxane/H2O, 90°C

Figure 2: Two-step self-validating workflow for C2/C6 orthogonal functionalization.

Protocol A: Regioselective SNAr at C2

Objective: Chemoselective displacement of the C2-chloride with an aliphatic or aromatic amine.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 2,6-dichloropyrido[3,2-d]pyrimidine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

  • Slowly add the desired primary or secondary amine (1.05 equiv) as a solution in THF.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Validation:

  • Stoichiometric Control: Limiting the amine to exactly 1.05 equivalents prevents thermodynamic over-substitution at C6.

  • Base Selection: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to prevent amine protonation.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. A successful reaction will exhibit a characteristic 3:1 isotopic cluster (M / M+2) in the mass spectrum, definitively proving that exactly one chlorine atom (at C6) remains intact.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

Objective: Functionalization of the kinetically inert C6 position via transition-metal catalysis.

Step-by-Step Methodology:

  • In a microwave vial or Schlenk tube, combine the C2-aminated-6-chloropyrido[3,2-d]pyrimidine intermediate (1.0 equiv), the desired boronic acid/ester (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.1 M concentration).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Purge the vessel with Nitrogen or Argon for 5 minutes.

  • Seal the vessel and heat to 90 °C in an oil bath for 4–12 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate. Purify via reverse-phase HPLC or silica gel chromatography.

Causality & Validation:

  • Catalytic Bypass: Attempting a second SNAr at C6 requires harsh conditions (>100 °C, strong bases) that risk epimerizing chiral centers on the C2-amine or degrading the core[1]. The oxidative addition of Pd(0) into the C6-Cl bond cleanly bypasses this kinetic barrier[2].

  • Self-Validation Checkpoint: LC-MS analysis must show the complete disappearance of the 3:1 isotopic cluster, replaced by a monoisotopic mass peak corresponding to the fully functionalized C2/C6-adduct.

References

  • Source: US Patent US11912668B2 (Google Patents)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Dichloropyrido[3,2-d]pyrimidine Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently consult with researchers facing bottlenecks in synthesizing fused pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently consult with researchers facing bottlenecks in synthesizing fused pyrimidine scaffolds. The synthesis of 2,6-dichloropyrido[3,2-d]pyrimidine is notoriously challenging. While the theoretical electrophilic aromatic substitution seems straightforward, the reality of the benchtop involves battling thermal degradation, incomplete conversion, and catastrophic product hydrolysis during the workup phase.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind experimental choices to provide you with a self-validating, highly optimized workflow.

I. Mechanistic Overview & Synthetic Workflow

The standard route to 2,6-dichloropyrido[3,2-d]pyrimidine involves the cyclization of a pyridine precursor followed by aggressive chlorination. The critical failure point for most researchers lies in the transition between the chlorination step and the aqueous quench.

SynthesisWorkflow SM Starting Material (e.g., Pyridine Precursor) Cyclization Ring Annulation (Urea / Triethyl Orthoformate) SM->Cyclization Intermediate Pyrido[3,2-d]pyrimidine-dione (Stable Intermediate) Cyclization->Intermediate Chlorination Electrophilic Chlorination (POCl₃ + N,N-Dimethylaniline) Intermediate->Chlorination Quench Biphasic pH-Controlled Quench (DCM / Ice / NaHCO₃, pH ~8) Chlorination->Quench Product 2,6-Dichloropyrido[3,2-d]pyrimidine (Target Compound) Quench->Product

Synthetic workflow for 2,6-dichloropyrido[3,2-d]pyrimidine highlighting key reaction stages.

II. Quantitative Yield Analysis

To understand the impact of optimizing your reaction conditions, compare the historical data of various chlorination strategies. Relying on neat POCl₃ is the most common mistake we see in the field.

Reaction ConditionHalogenating Agent / CatalystTemp & TimeQuench MethodologyIsolated Yield (%)Purity (HPLC)
Standard RefluxNeat POCl₃110 °C, 12 hDirect pour into H₂O25 – 35%< 80%
Co-solvent SystemPOCl₃ + Xylene130 °C, 6 hDirect pour into H₂O45 – 50%~ 85%
Catalytic Amine POCl₃ + N,N-dimethylaniline 106 °C, 1 h Biphasic Ice + NaHCO₃ (pH 8) 75 – 85% > 95%
Microwave AssistedPOCl₃ + PCl₅ (6.0 eq.)160 °C, 2 hIce + DCM extraction80 – 88%> 95%
III. Troubleshooting Guides & FAQs

Q1: My chlorination yield is consistently below 40%, and LC-MS shows a massive peak corresponding to a mono-chloro-mono-hydroxy byproduct. What is happening? Causality: The electron-deficient nature of the pyrido[3,2-d]pyrimidine core renders the newly formed C-Cl bonds highly susceptible to nucleophilic attack by water. If you pour the POCl₃ reaction mixture directly into unbuffered water, the exothermic hydrolysis of excess POCl₃ spikes the temperature and generates massive amounts of HCl. This acidic, hot environment catalyzes the rapid hydrolysis of your product back to the dione or a mono-substituted derivative [1]. Solution: You must decouple the destruction of POCl₃ from the product extraction. First, remove excess POCl₃ via vacuum distillation. Second, utilize a biphasic reverse-quench (detailed in the protocol below) using DCM and saturated NaHCO₃ to strictly maintain a pH of 8.

Q2: I am experiencing severe tarring and degradation in the flask after refluxing in POCl₃ for 12 hours. How can I drive the reaction to completion faster? Causality: POCl₃ alone is often insufficiently electrophilic to fully chlorinate sterically hindered or highly deactivated diones. Prolonged heating leads to thermal degradation and polymerization. Solution: Introduce a nucleophilic catalyst. Adding a catalytic amount of N,N-dimethylaniline forms a highly reactive Vilsmeier-Haack-type intermediate (an iminium species) that is far more electrophilic than POCl₃ [1]. This lowers the activation energy, allowing you to reduce the reaction time from 12 hours to just 1 hour at 106 °C. Alternatively, for highly stubborn substrates, utilizing a 1:6 ratio of substrate to PCl₅ in POCl₃ under microwave irradiation (160 °C for 2 h) has been proven to drastically improve conversion rates [2].

Q3: My dione intermediate is completely insoluble in POCl₃, leaving unreacted starting material at the bottom of the flask. How do I improve homogeneity? Causality: The intermolecular hydrogen bonding of the dione intermediate creates a highly stable crystal lattice, making it insoluble in neat POCl₃. Solution: Utilize a high-boiling, inert co-solvent. The addition of xylene or toluene disrupts the lattice and improves the solubility of the intermediate and the catalyst, facilitating better mass transfer and higher yields [3].

IV. Optimized Step-by-Step Experimental Protocol

This protocol integrates the catalytic and workup solutions discussed above into a self-validating system.

Phase 1: Catalytic Chlorination

  • Preparation: To a thoroughly dried 100 mL pear-shaped flask equipped with a magnetic stirrer and reflux condenser, add the pyrido[3,2-d]pyrimidine-dione precursor (1.81 g, 10 mmol).

  • Reagent Charging: Add anhydrous POCl₃ (36 mL).

  • Catalyst Addition (Critical): Add exactly 10 drops of N,N-dimethylaniline. Self-Validation: You should observe a slight color change indicating the formation of the Vilsmeier-type complex.

  • Execution: Heat the mixture to 106 °C under an inert argon atmosphere for exactly 1 hour. Monitor by TLC (DCM:MeOH 9:1). Prolonged heating beyond the disappearance of the starting material will invite degradation.

Phase 2: Controlled Biphasic Quench 5. Concentration: Upon completion, cool the mixture to room temperature. Remove the bulk of the excess POCl₃ via rotary evaporation under reduced pressure (keep the bath below 40 °C). 6. Phase Preparation: Redissolve the resulting thick syrup in cold dichloromethane (50 mL). 7. The Reverse Quench (Critical): Prepare a large beaker with a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Slowly add the DCM solution dropwise into the aqueous mixture. 8. pH Monitoring: Self-Validation: Monitor the pH continuously with indicator strips during the addition. If the pH drops below 7, immediately pause the addition and add more saturated NaHCO₃. The pH must remain at ~8 to ensure the structural integrity of the highly reactive 2,6-dichloro groups [1]. 9. Isolation: Transfer to a separatory funnel. Separate the organic layer, extract the aqueous layer twice more with DCM (2 x 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2,6-dichloropyrido[3,2-d]pyrimidine as a solid.

V. References
  • Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. MDPI. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. NIH PMC. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

Optimization

Technical Support Center: Optimizing Substitution Reactions on 2,6-Dichloropyrido[3,2-d]pyrimidine

Welcome to the technical support center dedicated to the chemistry of 2,6-Dichloropyrido[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chemistry of 2,6-Dichloropyrido[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. The pyrido[3,2-d]pyrimidine core is a key pharmacophore, and mastering its functionalization is crucial for the rapid development of novel chemical entities.

This document moves beyond a simple recitation of steps. It is structured to help you diagnose issues, understand the causal factors affecting your reaction outcomes, and make informed decisions to accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis for understanding and manipulating the reactivity of the 2,6-dichloropyrido[3,2-d]pyrimidine system.

Q1: What makes the 2,6-Dichloropyrido[3,2-d]pyrimidine core reactive towards nucleophilic substitution?

The reactivity of this scaffold is rooted in its electron-deficient nature. The pyrimidine ring contains two electron-withdrawing nitrogen atoms. The fusion of the pyridine ring further delocalizes electron density, enhancing the electrophilicity of the carbon atoms bearing the chloro-substituents. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The chlorine atoms serve as excellent leaving groups in this context.

Q2: Which position, C2 or C6, is more reactive in a typical SNAr reaction?

Predicting regioselectivity in heteroaromatic systems is complex and can be influenced by multiple factors. In analogous 2,4-dihalopyrimidine systems, the C4 position is generally favored for nucleophilic attack.[3][4] For the pyrido[3,2-d]pyrimidine scaffold, studies on related isomers have also shown the C4 position to be more reactive than C2.[5][6]

For the 2,6-dichloro isomer, both positions are activated. However, the precise regioselectivity can be subtly influenced by the electronic environment and the nature of the attacking nucleophile. The electron-donating or -withdrawing character of the first substituent to add to the ring will significantly modulate the reactivity of the remaining chlorine atom for a subsequent substitution.[1][6] Therefore, while theoretical principles can provide guidance, empirical testing is essential to definitively determine the regioselectivity for your specific nucleophile and reaction conditions.

Q3: What are the primary factors I can manipulate to optimize the reaction time?

There are four key levers you can pull to control the kinetics of your substitution reaction:

  • Nucleophile Potency: The intrinsic reactivity of your nucleophile is paramount. Stronger nucleophiles (e.g., thiols, primary aliphatic amines) will react faster than weaker ones (e.g., anilines, alcohols).[7]

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[2] Polar aprotic solvents are the standard choice.

  • Temperature: Reaction rates are highly dependent on temperature. Increasing the temperature provides the necessary activation energy for the reaction to proceed faster.

  • Base/Additives: When using nucleophiles like amines or alcohols, a base is often necessary to either deprotonate the nucleophile, increasing its potency, or to act as a scavenger for the HCl generated during the reaction.[8]

Q4: When should I consider a metal-catalyzed cross-coupling reaction instead of a direct SNAr?

While SNAr is often simpler and more atom-economical, you should consider a transition-metal-catalyzed approach, such as a Buchwald-Hartwig amination or Suzuki-Miyaura coupling, under the following circumstances:

  • Weak Nucleophiles: When your nucleophile is too weak to participate in a direct SNAr reaction under reasonable thermal conditions.

  • Carbon-Carbon Bond Formation: For the introduction of aryl, heteroaryl, or alkyl groups (e.g., via Suzuki, Stille, or Negishi coupling), as these are not achievable through direct SNAr.[8][9]

  • Improved Regioselectivity: In some cases, catalyst and ligand choice can provide a level of regiocontrol that is difficult to achieve with a thermal SNAr reaction.[10]

Troubleshooting Guide: From Sluggish Reactions to Clean Conversions

This section is formatted to help you diagnose and solve specific experimental problems.

Problem 1: My reaction is extremely slow or has stalled, with significant starting material remaining after 24 hours.

This is the most common issue and can almost always be resolved by systematically evaluating the core reaction parameters.

  • Potential Cause A: Insufficient Thermal Energy

    • Causality: The SNAr reaction has a significant activation energy barrier. Insufficient heat means only a small fraction of molecular collisions are energetic enough to lead to a reaction.

    • Actionable Solution:

      • Incrementally increase the reaction temperature by 20 °C and monitor progress by TLC or LC-MS.

      • Switch to a higher-boiling polar aprotic solvent (see Table 1) to safely achieve higher temperatures. For example, if your reaction is slow in Dioxane (B.P. 101 °C), moving to DMF (B.P. 153 °C) or DMSO (B.P. 189 °C) will allow for a much larger thermal window.[11]

      • Consider using microwave irradiation. Microwave heating can often dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[8][9]

  • Potential Cause B: Poor Nucleophile Reactivity

    • Causality: The nucleophile may be too weak, or its concentration in a reactive (deprotonated) state may be too low.

    • Actionable Solution:

      • Assess Nucleophile: If using an amine, aliphatic amines are generally more nucleophilic than aromatic amines. If using an alcohol, its corresponding alkoxide is a much stronger nucleophile.

      • Optimize Base: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), ensure your base is strong enough. For an alcohol, a non-nucleophilic strong base like sodium hydride (NaH) is superior to a carbonate base. For amines, an organic base like DIPEA or DBU can be effective.[12] (See Table 2).

      • Increase Concentration: Ensure the reaction concentration is appropriate. A common starting point is 0.1-0.5 M. Overly dilute conditions can slow down bimolecular reactions.

  • Potential Cause C: Impurities in Reagents or Solvents

    • Causality: Water is a common culprit. It can hydrolyze starting materials or quench strong bases.[13] Other impurities can act as catalyst poisons (in cross-coupling reactions) or inhibitors.

    • Actionable Solution:

      • Use anhydrous solvents.

      • Ensure your starting materials are pure and dry. If necessary, recrystallize the 2,6-Dichloropyrido[3,2-d]pyrimidine.[14]

      • If applicable, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent degradation from air or moisture.[15]

Problem 2: My reaction is messy, showing multiple byproducts and low yield of the desired product.

  • Potential Cause A: Reaction Temperature is Too High

    • Causality: While heat accelerates the desired reaction, excessive heat can provide enough energy to overcome the activation barriers for undesired side reactions or cause decomposition of starting materials or products.

    • Actionable Solution:

      • Reduce the reaction temperature. It is always best to find the minimum temperature required for a clean, efficient conversion.

      • Monitor the reaction at shorter time intervals to see if the desired product forms first and then degrades over time.

  • Potential Cause B: Di-substitution or Other Side Reactions

    • Causality: If you are targeting mono-substitution, using an excess of the nucleophile or running the reaction for too long can lead to the formation of the di-substituted product. The first substitution can activate or deactivate the second position, but given enough time and energy, the second substitution will often occur.

    • Actionable Solution:

      • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of your nucleophile for mono-substitution.

      • Monitor Closely: Run the reaction at a lower temperature and monitor it frequently by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted byproduct.

Data Presentation & Protocols

For reproducible science, clear and detailed protocols are essential. The following tables and procedures serve as a validated starting point for your experiments.

Table 1: Solvent Selection Guide for SNAr Reactions
SolventTypeBoiling Point (°C)Key Considerations
Tetrahydrofuran (THF)Polar Aprotic66Good for initial screening at lower temperatures.
Acetonitrile (MeCN)Polar Aprotic82Common solvent, but may not be ideal for less reactive nucleophiles.
1,4-DioxanePolar Aprotic101Excellent for reactions up to 100 °C; often used in Suzuki couplings.[9]
N,N-Dimethylformamide (DMF)Polar Aprotic153A workhorse solvent for SNAr, allows for higher reaction temperatures.[1][11]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202Useful for very challenging substitutions requiring high temperatures.[8][11]
Dimethyl sulfoxide (DMSO)Polar Aprotic189Highly polar, excellent at solvating cations and accelerating SNAr rates.[11]
Table 2: Base Selection Guide
BaseClasspKa (Conjugate Acid)Typical Application
K₂CO₃ / Cs₂CO₃Inorganic Carbonate~10.3General purpose, good for scavenging HCl with amine nucleophiles.[8]
Triethylamine (TEA)Organic Amine~10.7Scavenging HCl, mild base.[16]
DIPEAOrganic Amine~10.8Hindered non-nucleophilic base for scavenging HCl.
DBUAmidine~13.5Strong organic base, useful for promoting reactions with weaker nucleophiles.[12]
NaH / KHMDSStrong, Non-nucleophilic~35 / ~26Deprotonation of alcohols and other weak nucleophiles. Requires anhydrous conditions.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical setup for a mono-amination reaction.

Objective: To synthesize a 6-amino-substituted-2-chloropyrido[3,2-d]pyrimidine.

Materials:

  • 2,6-Dichloropyrido[3,2-d]pyrimidine (1.0 equiv.)

  • Amine nucleophile (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 2,6-Dichloropyrido[3,2-d]pyrimidine and anhydrous K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Visualizations: Workflows and Mechanisms

To further clarify the decision-making process, the following diagrams illustrate key concepts.

G start Reaction Stalled or Slow? check_temp Increase Temperature (e.g., +20 °C or switch to MW) start->check_temp Is Temp < 100°C? check_solvent Switch to Higher Boiling Polar Aprotic Solvent (e.g., DMF, DMSO) start->check_solvent Is solvent low-boiling? check_nucleophile Evaluate Nucleophile & Base start->check_nucleophile Is nucleophile weak? check_purity Verify Purity of All Reagents (Substrate, Solvent, Base) start->check_purity Default Check result1 Problem Solved? check_temp->result1 Re-run and monitor check_solvent->result1 Re-run and monitor nucleophile_action Use stronger base (e.g., NaH for ROH) or consider cross-coupling check_nucleophile->nucleophile_action purity_action Purify starting materials Use anhydrous solvent check_purity->purity_action end_ok Success! result1->end_ok Yes end_fail Consult Senior Scientist result1->end_fail No nucleophile_action->result1 Re-run and monitor purity_action->result1 Re-run and monitor

Caption: Troubleshooting workflow for a slow SNAr reaction.

Caption: Simplified SNAr mechanism on the pyridopyrimidine core.

References
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Vertex AI Search.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 29). PubMed.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025, November 5). Vertex AI Search.
  • Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (n.d.). Benchchem.
  • Troubleshooting common issues in pyrimidine synthesis. (n.d.). Benchchem.
  • Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. (2012, April 13). The Journal of Organic Chemistry - ACS Publications.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Vertex AI Search.
  • Facile and Practical Synthesis of 2,6-Dichloropurine. (n.d.). ResearchGate.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (2012, May 18). PubMed.
  • Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations. (n.d.). Benchchem.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (n.d.). PMC.
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022, February 23). Organic Letters - ACS Publications.
  • Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine. (n.d.). Benchchem.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Dichloropyrido[3,2-d]pyrimidine Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0). As a highly reactive heterocyclic building block frequently used in palladium-catalyzed cross-couplings (such as Suzuki reactions for kinase inhibitor synthesis)[1], its structural advantages also make it exceptionally vulnerable to environmental degradation.

This document provides mechanistic insights, diagnostic FAQs, quantitative data, and self-validating protocols to ensure the integrity of your reagent batches.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The pyrido[3,2-d]pyrimidine core is a fused bicyclic system containing three highly electronegative nitrogen atoms. These heteroatoms exert a powerful electron-withdrawing effect (both inductive and mesomeric), which severely depletes the electron density at the C2 and C6 positions.

Because these positions are bonded to chlorine atoms (excellent leaving groups), the activation energy for Nucleophilic Aromatic Substitution (SNAr) is exceptionally low. Consequently, even weak nucleophiles like atmospheric moisture ( H2​O ) can readily attack these positions, leading to rapid hydrolysis[2]. Heat accelerates this solvolysis, and the resulting hydroxylated products (which tautomerize to thermodynamically stable pyridones/pyrimidinones) will completely poison downstream cross-coupling reactions by coordinating with palladium catalysts[1].

DegradationPathway A 2,6-Dichloro- pyrido[3,2-d]pyrimidine (Intact) B H2O Nucleophilic Attack (Moisture) A->B Exposure C Mono-hydroxy Intermediate (-18 Da) B->C SNAr at C2/C6 D Di-hydroxy Degradant (-36 Da) C->D Further Hydrolysis

Caption: Hydrolytic degradation pathway of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Diagnostic FAQs

Q: My reagent changed from a free-flowing powder to a sticky, discolored mass. What happened? A: This is a classic symptom of deliquescence followed by hydrolytic degradation. The compound absorbs atmospheric moisture, creating a localized micro-environment where hydrolysis occurs. The resulting di-hydroxy degradants disrupt the uniform crystal lattice of the intact compound, leading to a sticky, amorphous appearance and a loss of solubility in non-polar organic solvents[3].

Q: How can I confirm if my batch has degraded before running a costly synthesis? A: Run a rapid LC-MS analysis. Intact 2,6-Dichloropyrido[3,2-d]pyrimidine exhibits a distinct [M+H]+ peak at m/z 199.9 with a classic 9:6:1 isotopic pattern (due to the two chlorine isotopes, 35Cl and 37Cl ). Hydrolysis replaces a chlorine atom (-35.5 Da) with a hydroxyl group (+17 Da), resulting in a net mass shift of approximately -18 Da per substitution. A peak at m/z 182.0 indicates mono-hydrolysis, while m/z 164.0 indicates complete di-hydrolysis.

Q: What are the absolute best-practice storage conditions? A: To guarantee stability, the compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen)[2]. It should be kept in amber vials to prevent potential photolytic radical cleavage of the C-Cl bonds, and sealed with PTFE-lined caps over a desiccant (like activated silica gel or molecular sieves) to trap trace water molecules[3],[4].

Quantitative Degradation Indicators

Use the following table to quickly cross-reference LC-MS data and visual inspections to determine the state of your reagent batch.

StateMolecular FormulaExact Mass [M+H]+ m/zMS Isotopic PatternVisual / Physical Indicator
Intact C7​H3​Cl2​N3​ 198.97 Da199.989:6:1 (Two Cl atoms)Free-flowing white/pale yellow powder.
Mono-hydrolyzed C7​H4​ClN3​O 181.00 Da182.013:1 (One Cl atom)Clumping powder, slight discoloration.
Di-hydrolyzed C7​H5​N3​O2​ 163.04 Da164.05No Cl isotopesSticky, amorphous, discolored mass.

Standard Operating Procedures (SOPs)

To ensure trustworthiness in your workflows, the following protocols are designed as self-validating systems . If the validation criteria fail, the procedure must be halted to prevent downstream experimental failure.

SOP 1: Inert Aliquoting & Storage Protocol

Repeated freeze-thaw cycles and ambient air exposure are the primary drivers of degradation. Bulk bottles must be aliquoted immediately upon receipt.

  • Transfer: Move the sealed, newly received amber vial into a glovebox purged with Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Equilibration: Allow the vial to equilibrate to the glovebox temperature for 30 minutes before opening to prevent internal condensation.

  • Aliquoting: Distribute the bulk powder into single-use, pre-dried amber vials (e.g., 50 mg to 100 mg per vial).

  • Sealing: Seal each vial with a PTFE-lined screw cap. PTFE provides an impermeable barrier to moisture compared to standard silicone septa.

  • Desiccation: Place the sealed vials into a secondary container filled with activated indicating silica gel, then transfer to a -20°C freezer[3],[4].

  • Self-Validation Step: Leave an open control vial containing 5 mg of the compound in the glovebox for 24 hours. Analyze via LC-MS. If the mono-hydrolyzed peak (m/z 182.0) exceeds 1% relative abundance, the glovebox atmosphere is compromised (moisture ingress) and the system must be regenerated before processing bulk material.

StorageWorkflow Step1 1. Receive Compound (Inspect Amber Vial) Step2 2. Glovebox Transfer (Argon/N2 Atmosphere) Step1->Step2 Prevent Moisture Step3 3. Aliquot Generation (Single-Use Vials) Step2->Step3 Minimize Freeze-Thaw Step4 4. Seal & Desiccate (PTFE Caps + Silica) Step3->Step4 Isolate from Air Step5 5. Long-Term Storage (-20°C, Dark) Step4->Step5 Thermal Stability

Caption: Self-validating workflow for the storage and handling of moisture-sensitive pyrimidines.

SOP 2: Quality Control (QC) via LC-MS

Because 2,6-Dichloropyrido[3,2-d]pyrimidine is highly reactive, the choice of analytical solvent is critical. Do NOT use Methanol or Ethanol to prepare your MS samples; these protic solvents will induce artificial solvolysis during the run, giving false-positive degradation results.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (LC-MS grade).

  • Injection: Inject 1 µL onto a C18 column.

  • Gradient: Run a rapid 3-minute gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). The rapid run minimizes the time the compound spends in the aqueous mobile phase.

  • Detection: Monitor the MS scan in positive ion mode from m/z 150 to 300.

  • Self-Validation Step: The protocol is validated if a blank injection (Acetonitrile only) shows zero carryover, and the reference standard demonstrates the pure 9:6:1 isotopic cluster at m/z 199.9. If degradation peaks (m/z 182.0 or 164.0) exceed 2% Total Ion Current (TIC) area, the reagent lot has degraded and must be discarded.

References

  • US11912668B2 - GCN2 and perk kinase inhibitors and methods of use thereof. Google Patents. 1

  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem. 2

  • Moisture Control and Degradation Management. American Pharmaceutical Review. 3

  • 32980-71-5 | Perchloropyrimido[5,4-d]pyrimidine. BLD Pharm. 4

Sources

Optimization

Best purification and chromatography methods for 2,6-Dichloropyrido[3,2-D]pyrimidine

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification and chromatography of 2,6-Dichloropyrido[3,2-d]pyrimidine. The methodologies and trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification and chromatography of 2,6-Dichloropyrido[3,2-d]pyrimidine. The methodologies and troubleshooting advice are synthesized from established chemical principles and literature precedents for analogous heterocyclic compounds, offering a robust starting point for your experimental work.

Section 1: Foundational Knowledge & Method Selection (FAQs)

This section addresses common initial questions regarding the purification strategy for 2,6-Dichloropyrido[3,2-d]pyrimidine.

Q1: What are the primary recommended purification techniques for 2,6-Dichloropyrido[3,2-d]pyrimidine?

The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and flash column chromatography over silica gel.[1] The choice between these methods depends on the purity of the crude material and the nature of the impurities.[1]

Q2: How do I decide whether to use recrystallization or column chromatography?

The decision hinges on a preliminary purity assessment, typically via Thin-Layer Chromatography (TLC):

  • Recrystallization is ideal when:

    • The crude product is relatively pure (generally >90%).

    • The impurities have significantly different solubility profiles from the desired compound in a given solvent.

    • You are working on a larger scale where chromatography would be cumbersome.

  • Flash Column Chromatography is necessary when:

    • The crude product is a complex mixture with multiple impurities.

    • Impurities have very similar solubility profiles to the product, making separation by recrystallization difficult.[1]

    • You need to isolate multiple components from the reaction mixture.

Q3: What are the likely impurities I'll encounter during the synthesis of 2,6-Dichloropyrido[3,2-d]pyrimidine?

Common impurities can originate from several sources depending on the synthetic route:

  • Unreacted Starting Materials: Precursors used in the synthesis may carry through.

  • Chlorination Reagent Byproducts: If using phosphorus oxychloride (POCl₃), residual byproducts can contaminate the crude product.[1]

  • Side-Products: Incomplete reactions or alternative reaction pathways can generate isomers or related pyrido[3,2-d]pyrimidine derivatives.[1] For instance, mono-chlorinated species could be present if the reaction is incomplete.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[1][2] It allows you to:

  • Assess the purity of the crude material and determine the number of components.

  • Select an appropriate solvent system for column chromatography.

  • Analyze fractions collected from the column to identify those containing the pure product.

  • Confirm the purity of the final crystalline product.

Section 2: Troubleshooting Guide - Recrystallization

This guide addresses specific issues that may arise during the recrystallization of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Q1: My compound will not dissolve in the chosen solvent, even when heated. What should I do?

This indicates poor solubility. The solution is to use a mixed solvent system.[1][3]

  • Causality: A single solvent may not provide the optimal solubility characteristics. By using a solvent pair, you can fine-tune the polarity.

  • Protocol:

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a hot "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid (cloudy).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear solution.

    • Allow the solution to cool slowly.

A common and effective solvent system for similar chlorinated heterocycles is ethyl acetate/hexane or ethyl acetate/cyclohexane.[4][5]

Q2: My compound precipitated from the solution as an oil or an amorphous solid, not as crystals. How can I fix this?

This is often caused by a solution that is too supersaturated or cools too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[1]

  • Causality: Slow cooling is critical for the formation of high-purity crystals.

  • Solutions:

    • Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can slow the process further.[1]

    • Induce Crystallization: If crystals do not form, scratch the inside of the flask at the liquid's surface with a glass rod or add a "seed crystal" of the pure compound.[3] This provides a nucleation site for crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-attempt the cooling process.[3]

Q3: My yield after recrystallization is very low. What went wrong?

Low yield is typically due to using too much solvent or premature crystallization.[3]

  • Causality: The goal is to create a saturated solution at high temperature. Using excess solvent means a significant portion of your product will remain dissolved in the mother liquor even after cooling.

  • Solutions:

    • Use Minimal Solvent: Add just enough hot solvent to fully dissolve the crude product.

    • Pre-heat the Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter paper.[3]

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize product precipitation before filtration.

Section 3: Troubleshooting Guide - Flash Column Chromatography

This guide provides solutions to common problems encountered during the chromatographic purification of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Q1: How do I select the best mobile phase (solvent system) for my separation?

The ideal mobile phase should provide a retention factor (Rƒ) of 0.25-0.35 for the desired compound on a TLC plate.

  • Causality: An Rƒ in this range ensures that the compound moves down the column at an optimal rate, allowing for effective separation from impurities with different Rƒ values.

  • Protocol:

    • Develop several TLC plates with the crude mixture using different solvent systems of varying polarity. A good starting point for chlorinated N-heterocycles is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[4]

    • Adjust the ratio of the solvents to achieve the target Rƒ value. For example, if the spot is too high (high Rƒ), decrease the polarity by reducing the amount of ethyl acetate. If the spot is too low (low Rƒ), increase the polarity.

    • The solvent system that gives the best separation between your product and its impurities on TLC is the one you should use for the column.

Q2: My compound and a key impurity are not separating on the column (co-elution). What can I do?

Improving separation requires altering the selectivity of the chromatographic system.

  • Causality: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given mobile phase.

  • Solutions:

    • Optimize the Mobile Phase: A finer adjustment of the solvent ratio can sometimes resolve closely running spots. Try small, incremental changes.

    • Introduce a Third Solvent: Adding a small percentage (1-2%) of a different solvent, such as methanol or dichloromethane, can significantly alter the interactions between the analytes and the stationary phase, often improving separation.

    • Change the Stationary Phase: While silica gel is standard, if separation is impossible, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) silica gel, which separates compounds based on different principles.

Q3: My compound is "tailing" or streaking down the column, leading to broad fractions and poor purity. Why is this happening?

Tailing is often caused by unwanted secondary interactions between the compound and the stationary phase, or by sample overloading.

  • Causality: The silica gel surface has acidic silanol groups (Si-OH) that can strongly interact with basic compounds, like those containing pyridine and pyrimidine rings. This causes some molecules to "stick" and elute slowly, creating a tail.

  • Solutions:

    • Add a Mobile Phase Modifier: For basic compounds like 2,6-Dichloropyrido[3,2-d]pyrimidine, adding a small amount (0.1-1% ) of a basic modifier like triethylamine or pyridine to the mobile phase is highly effective.[1] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Avoid Overloading: Ensure the amount of crude material loaded onto the column is not excessive (typically 1-5% of the silica gel weight). Overloading saturates the stationary phase and leads to poor separation and band broadening.

    • Ensure Proper Sample Loading: Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[1]

Section 4: Protocols & Workflows

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent), as determined by prior TLC analysis.[1]

  • Column Packing: Carefully pour the slurry into a chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude 2,6-Dichloropyrido[3,2-d]pyrimidine in a minimum volume of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Gently add the mobile phase to the top of the column and apply pressure (flash chromatography) to begin elution. Maintain a steady flow rate to ensure good separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine its composition.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,6-Dichloropyrido[3,2-d]pyrimidine.[1]

Purification Decision Workflow

PurificationWorkflow Crude Crude 2,6-Dichloropyrido[3,2-d]pyrimidine Assess Assess Purity (TLC / ¹H NMR) Crude->Assess Recryst Recrystallization Assess->Recryst  High Purity  (>90%) Column Flash Column Chromatography Assess->Column Low Purity or Complex Mixture   Analyze_Crystals Analyze Crystals (TLC) Recryst->Analyze_Crystals Analyze_Fractions Analyze Fractions (TLC) Column->Analyze_Fractions Analyze_Crystals->Column Impure Pure_Product Pure Product Analyze_Crystals->Pure_Product Pure Combine Combine Pure Fractions Analyze_Fractions->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Pure_Product

Caption: Decision workflow for purifying 2,6-Dichloropyrido[3,2-d]pyrimidine.

Section 5: Data Summary

Table 1: Recommended Solvent Systems
TechniqueSolvent System (v/v)Rationale & NotesSource
TLC / Column Chromatography Hexane / Ethyl AcetateA standard, versatile system. Start with 4:1 and adjust ratio based on Rƒ.[1]
TLC / Column Chromatography Cyclohexane / Ethyl AcetateAn alternative to hexane, sometimes offers different selectivity. A 0-10% EtOAc gradient is a good starting point.[4]
TLC / Column Chromatography Dichloromethane / MethanolFor more polar impurities. Start with 99:1 and increase methanol content cautiously. Can be challenging to remove DCM completely.[6]
Recrystallization Ethyl Acetate / HexaneA common system for inducing crystallization of moderately polar compounds.[5]
Recrystallization Ethanol or AcetoneSingle solvent systems that can be effective if the solubility profile is appropriate.[1]
Recrystallization 1,4-DioxaneA higher boiling point solvent, useful for less soluble compounds.[1]

References

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. (2014, October 21).
  • Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchGate.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem.
  • Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations - Benchchem.
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC. (2022, July 8).
  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed. (1993, March 1).
  • Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine - Benchchem.
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties.

Sources

Troubleshooting

Technical Support Center: Functionalization of 2,6-Dichloropyrido[3,2-d]pyrimidine

Welcome to the technical support center for the functionalization of 2,6-dichloropyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2,6-dichloropyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging heterocyclic scaffold. Here, we will address common issues encountered during its functionalization, with a focus on minimizing side products through a deep understanding of the underlying reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective functionalization of 2,6-dichloropyrido[3,2-d]pyrimidine?

The main challenge lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C6 positions are both activated by the electron-withdrawing effects of the pyrimidine and pyridine nitrogen atoms. However, their electronic environments are not identical, leading to preferential, but not always exclusive, reactivity at one site. The key is to select conditions that maximize substitution at the desired position while minimizing di-substitution and other side reactions.

Q2: Which position, C2 or C6, is generally more reactive towards nucleophiles?

Based on the electronic properties of the fused ring system, the C6 position is generally more electrophilic and thus more susceptible to nucleophilic attack. This is analogous to the C4 position in related 2,4-dichloropyrimidines, which is typically more reactive.[1][2][3] The stability of the Meisenheimer intermediate, the key intermediate in an SNAr reaction, is a determining factor. Attack at positions "para" (like C6) or "ortho" (like C2) to the ring nitrogens allows for effective delocalization of the negative charge onto these electronegative atoms, stabilizing the intermediate.[4]

Q3: What are the most common side products I should expect?

The most common side products include:

  • Di-substituted product: Where the nucleophile has reacted at both the C2 and C6 positions.

  • Isomeric mono-substituted product: If you are targeting substitution at C6, the C2-substituted isomer is a potential side product, and vice-versa.

  • Hydrolysis products: Reaction with water or hydroxide (if present as a contaminant or in the base) can lead to the formation of chlorohydroxypyrido[3,2-d]pyrimidines or the corresponding pyrimidones.

  • Products from reaction with the solvent or base: Highly nucleophilic solvents (like certain amines) or bases can sometimes compete with the intended nucleophile.

Q4: How can I monitor the reaction to track the formation of side products?

Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. It is advisable to run a co-spot of your starting material alongside the reaction mixture. For more quantitative analysis and identification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These techniques can help you determine the ratio of desired product to side products and confirm their identities by mass.

Troubleshooting Guide: Common Problems and Solutions

This section delves into specific experimental issues and provides actionable solutions grounded in chemical principles.

Problem 1: Poor Control Over Mono- vs. Di-substitution

Symptom: Your reaction yields a significant amount of the di-substituted product, even when using only one equivalent of the nucleophile.

Causality: This often occurs when the mono-substituted product is of comparable or even higher reactivity than the starting di-chloro material. The introduction of the first nucleophile can sometimes further activate the remaining chloro-position, depending on the electronic nature of the nucleophile. Additionally, elevated temperatures and prolonged reaction times invariably favor the formation of the thermodynamically stable di-substituted product.

Solutions:

StrategyMechanism of ActionKey Experimental Parameters
Lower Reaction Temperature Reduces the overall reaction rate, allowing the inherent reactivity difference between the C6 and C2 positions to be better expressed kinetically.Start at 0 °C or even -78 °C and slowly warm to room temperature. Monitor closely by TLC/LC-MS.
Stoichiometric Control Limiting the amount of the nucleophile is the most direct way to disfavor di-substitution.Use 0.95-1.05 equivalents of the nucleophile. A slight excess may be needed if the nucleophile is volatile or prone to degradation.
Slow Addition of Nucleophile Maintains a low instantaneous concentration of the nucleophile, favoring reaction at the more reactive site of the starting material over the mono-substituted product.Use a syringe pump to add the nucleophile solution over several hours.
Choice of Base A non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) is crucial to deprotonate the nucleophile (if needed) without competing in the SNAr reaction.Avoid bases like NaOH, KOH, or primary/secondary amines if they are not the intended nucleophile.
Problem 2: Formation of the "Wrong" Regioisomer

Symptom: You are targeting the C6-substituted product but observe a significant amount of the C2-substituted isomer.

Causality: While C6 is generally more reactive, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the nucleophile, solvent, and other substituents on the ring.[1][5] For certain nucleophiles or under specific conditions, the energy barrier for attack at C2 may become competitive with or even lower than that for C6. For instance, some studies on related systems have shown that tertiary amine nucleophiles can favor C2 selectivity.[6]

Solutions:

  • Nucleophile Choice: Hard nucleophiles (like alkoxides and primary amines) often favor the more electronically deficient C6 position. Softer, bulkier nucleophiles might show less selectivity.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr reactions as they solvate the cation of the base and leave the nucleophile highly reactive. Changing the solvent can sometimes alter the regiochemical outcome.

  • Temperature Gradient: Running the reaction at the lowest possible temperature that still allows for a reasonable rate will favor the kinetically preferred product, which is typically the C6-isomer.

Problem 3: Significant Hydrolysis of Chloro-Substituents

Symptom: Your mass spectrometry analysis shows masses corresponding to the replacement of one or both chlorine atoms with a hydroxyl group.

Causality: This is a direct result of water contamination in your reaction. The starting material, solvents, or even hygroscopic bases can introduce water. At elevated temperatures, and especially in the presence of a base, water becomes a competent nucleophile, leading to the formation of hydroxypyrido[3,2-d]pyrimidines.

Solutions:

  • Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

  • Solvent Purity: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

  • Base Handling: Use a freshly opened bottle of your amine base. If using solid bases like K₂CO₃ or Cs₂CO₃, consider flame-drying them under vacuum before use.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.

Visualizing Reaction Pathways

The following diagram illustrates the desired mono-substitution pathway at the more reactive C6 position versus the potential side reactions of di-substitution and hydrolysis.

G cluster_main Reaction Pathways cluster_side Side Reactions Start 2,6-Dichloropyrido[3,2-d]pyrimidine Product Desired Product 6-Nu-2-chloro-pyrido[3,2-d]pyrimidine Start->Product Desired Pathway (Controlled Conditions) Side2 Side Product 6-OH-2-chloro-pyrido[3,2-d]pyrimidine Start->Side2 Hydrolysis Nuc Nucleophile (NuH) + Base Nuc->Product Side1 Side Product 2,6-Di-Nu-pyrido[3,2-d]pyrimidine Nuc->Side1 H2O Water (H₂O) (Contaminant) H2O->Side2 Product->Side1 Excess NuH High Temp.

Caption: Reaction scheme for the functionalization of 2,6-dichloropyrido[3,2-d]pyrimidine.

Detailed Experimental Protocol: Selective Mono-amination at C6

This protocol provides a robust starting point for the selective substitution of the C6-chloro group with an amine nucleophile.

Objective: To synthesize 6-((4-methoxyphenyl)amino)-2-chloropyrido[3,2-d]pyrimidine.

Materials:

  • 2,6-Dichloropyrido[3,2-d]pyrimidine

  • p-Anisidine (4-methoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrido[3,2-d]pyrimidine (1.0 g, 1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times. Maintain a positive pressure of Nitrogen for the duration of the reaction.

  • Reagent Addition:

    • Add anhydrous 1,4-dioxane (20 mL) via syringe.

    • Add p-anisidine (1.05 equiv) to the stirred suspension.

    • Add DIPEA (2.0 equiv) dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes). The product should be more polar than the starting material.

    • Typically, the reaction is complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Re-dissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the desired mono-substituted product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Vertex AI Search Result, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines".
  • ResearchGate, "Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF".
  • Vertex AI Search Result, "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine".
  • Benchchem, "A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine".
  • PubMed, "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles".
  • ACS Publications, "Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds".
  • PubMed, "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds".
  • MDPI, "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde".
  • Vertex AI Search Result, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines".
  • StackExchange, "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity".
  • StackExchange, "Why does nucleophilic aromatic substitution occur
  • PubMed, "6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents".

Sources

Optimization

Technical Support Center: 2,6-Dichloropyrido[3,2-d]pyrimidine Handling, Solubility, and Troubleshooting Guide

Welcome to the Technical Support Center for 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0, 1951441-48-7). As a highly reactive, electron-deficient heterocyclic building block, this compound is a privileged scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0, 1951441-48-7). As a highly reactive, electron-deficient heterocyclic building block, this compound is a privileged scaffold in drug discovery, particularly for synthesizing kinase inhibitors and targeted oncology therapeutics[1].

However, its rigid, planar structure and highly electrophilic carbon centers present unique challenges in solubility and stability. This guide is designed by senior application scientists to provide researchers with self-validating protocols, mechanistic insights, and troubleshooting logic for handling this compound in both biological assays and synthetic workflows.

Section 1: Solubility Profiles & Solvent Selection

The solubility of 2,6-Dichloropyrido[3,2-d]pyrimidine is dictated by its high crystal lattice energy and lack of hydrogen-bond donors. While it dissolves readily in polar aprotic solvents, the highly activated C-Cl bonds are exceptionally prone to nucleophilic attack by protic solvents or absorbed moisture[2].

Quantitative Solubility & Mechanistic Causality Table
SolventEstimated SolubilityMechanistic Causality & Handling Notes
DMSO (Dimethyl Sulfoxide) High (>50 mM)Mechanism: Strong dipole moment effectively disrupts the crystal lattice. Risk: DMSO is highly hygroscopic. Absorbed water will act as a nucleophile, leading to rapid hydrolysis of the C-Cl bonds to form hydroxypyrimidine by-products. Use strictly anhydrous grade[3].
DMF (Dimethylformamide) High (>50 mM)Mechanism: Similar polar aprotic disruption as DMSO. Risk: Preferred over DMSO for synthetic scale-ups as it is slightly easier to remove under reduced pressure.
DCM (Dichloromethane) Moderate (~10-20 mM)Mechanism: Favorable dipole-dipole interactions with the halogenated heterocycle. Risk: Excellent for liquid-liquid extractions during synthesis, but unsuitable for direct biological assay dilution.
Ethanol / Methanol Low (<5 mM)Mechanism: Protic solvents poorly solvate the rigid hydrophobic core. Risk: High risk of solvolysis (alkoxy-substitution) upon prolonged exposure or heating[4].
Aqueous Buffers Very Low (<0.1 mM)Mechanism: High lipophilicity and lack of ionizable groups at physiological pH (pH 7.4) prevent aqueous solvation[5].

Section 2: Experimental Protocols

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock Solution

Objective: Achieve complete dissolution without inducing thermal or hydrolytic degradation.

  • Thermal Equilibration: Remove the sealed vial of 2,6-Dichloropyrido[3,2-d]pyrimidine from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, guaranteeing downstream hydrolysis.

  • Solvent Addition: In a dry environment (preferably a nitrogen/argon purged glovebox or under a dry air stream), add the calculated volume of Anhydrous DMSO (H₂O < 0.005%).

  • Dissolution via Sonication: Seal the vial tightly and place it in an ultrasonic water bath. Sonicate for 5–10 minutes.

    • Critical Control Point: Monitor the bath temperature. Do not allow the water bath to exceed 30°C. Heating polar aprotic solutions of chloropyrimidines accelerates the displacement of the chloride ion by trace water[4].

  • Quality Control: Visually inspect the solution against a light source. It should be completely transparent without floating particulates.

  • Aliquoting & Storage: Immediately divide the stock into single-use amber vials (to prevent UV-induced radical degradation) and flush the headspace with dry Argon before sealing. Store at -20°C.

Protocol B: Setup for Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize functionalized derivatives using primary/secondary amines.

  • Substrate Solvation: Dissolve 1.0 equivalent of 2,6-Dichloropyrido[3,2-d]pyrimidine in anhydrous DMF or DMSO (0.1 M concentration)[6].

  • Base Addition: Add 2.0 to 3.0 equivalents of an anhydrous non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA). Causality: DIEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the pyrimidine nitrogens which can stall the reaction or trigger side reactions.

  • Nucleophile Addition: Add 1.05 equivalents of the desired amine.

  • Reaction Monitoring: Stir at room temperature. The highly electron-deficient nature of the pyrido[3,2-d]pyrimidine core usually allows SNAr to proceed without external heat[7]. Monitor via LC-MS after 1 hour.

Section 3: Troubleshooting & FAQs

Q1: My DMSO stock solution turned yellow/brown after a few weeks in the fridge. Is it still good? A: No, the compound has likely degraded. The color change is a classic indicator of hydrolysis or polymerization. Because the pyrido[3,2-d]pyrimidine core has three electron-withdrawing nitrogen atoms, the C-2 and C-6 carbons are highly electrophilic. If your DMSO absorbed moisture from the air, the water attacked these positions, displacing the chlorine to form a hydroxypyrimidine (which tautomerizes to a stable, often colored, pyridone/pyrimidone)[3]. You must discard the stock and prepare a fresh one using newly opened anhydrous DMSO.

Q2: I tried to dissolve the compound in DMSO, but it remained a cloudy suspension. Can I heat it to 60°C to force it into solution? A: Do not heat the solution. While heating increases thermodynamic solubility, it exponentially increases the kinetic rate of hydrolysis if even trace amounts of water are present[2]. Instead of heat, use gentle sonication (Protocol A). If it remains cloudy, verify that you have not exceeded the maximum solubility limit (keep stocks ≤50 mM).

Q3: When diluting my DMSO stock into my aqueous biological assay buffer, the compound immediately crashes out. How do I prevent this? A: This is a solvent-shift precipitation issue ("crashing out"). To prevent this:

  • Maintain a final DMSO concentration of at least 1-2% in your assay, if tolerated by your cells/enzymes.

  • Perform a step-wise serial dilution rather than a single massive dilution.

  • Incorporate a surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) into your aqueous buffer before adding the DMSO stock. These agents form micellar or hydrophobic pockets that stabilize the lipophilic heterocycle in water.

Q4: In my SNAr reaction, I am seeing a mixture of mono-substituted and di-substituted products. How do I control regioselectivity? A: The two chlorine atoms possess different reactivities. Typically, the chlorine on the pyrimidine ring (C-2) and the chlorine on the pyridine ring (C-6) will react at different rates depending on the nucleophile's steric bulk and the reaction temperature[8]. To isolate the mono-substituted product, strictly control the stoichiometry of the amine to 1.0 equivalent, run the reaction at 0°C to room temperature, and avoid excess base.

Section 4: Process Visualizations

Workflow 1: Solubilization and Storage

G Start Solid 2,6-Dichloropyrido [3,2-d]pyrimidine Solvent Add Anhydrous DMSO (<0.005% H2O) Start->Solvent Sonicate Gentle Sonication (Max 30°C, 5-10 min) Solvent->Sonicate Check Visual Inspection Sonicate->Check Clear Clear Solution Check->Clear Dissolved Cloudy Cloudy/Suspension Check->Cloudy Incomplete Aliquot Aliquot into Amber Vials Clear->Aliquot Heat DO NOT HEAT >40°C (Prevents Hydrolysis) Cloudy->Heat Dilute Add Co-solvent (e.g., DMF or THF) Cloudy->Dilute Dilute->Sonicate Store Store at -20°C under Argon/N2 Aliquot->Store

Optimal solubilization and storage workflow to prevent hydrolysis in DMSO.

Workflow 2: SNAr Reaction Troubleshooting Logic

G Reaction SNAr Reaction Setup (Compound + Amine) Monitor LC-MS Monitoring (1-2 hours) Reaction->Monitor Outcome1 Target Product Formed Monitor->Outcome1 Outcome2 Hydroxypyrimidine By-product Monitor->Outcome2 Water present Outcome3 Unreacted Starting Material Monitor->Outcome3 Low reactivity FixWater Use Anhydrous Solvent & Dry Base (DIEA) Outcome2->FixWater FixTemp Increase Temp to 60°C or Change Solvent Outcome3->FixTemp

Troubleshooting logic for SNAr reactions involving 2,6-Dichloropyrido[3,2-d]pyrimidine.

Section 5: References

  • Bidepharm. "CAS 1951441-48-7 / 1060816-73-0: 2,6-Dichloropyrido[3,2-d]pyrimidine." Available at:

  • Google Patents (US11912668B2). "GCN2 and perk kinase inhibitors and methods of use thereof." Available at:

  • MDPI Molecules. "SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies." Available at:

  • ACS Organic Process Research & Development. "Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation." Available at:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2,6-Dichloropyrido[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold is a cornerstone for the development of novel therapeutics, including k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold is a cornerstone for the development of novel therapeutics, including kinase inhibitors for oncology.[1] The targeted synthesis of derivatives, such as 2,6-Dichloropyrido[3,2-d]pyrimidine, is a critical step in drug discovery programs. Verifying the successful synthesis and purity of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation in solution.[2][3]

This technical guide, designed for chemists and drug development professionals, provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2,6-Dichloropyrido[3,2-d]pyrimidine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will serve as a reference for predicting, interpreting, and validating its NMR data. We will leverage fundamental NMR principles and draw comparisons with structurally related analogs to provide a robust analytical framework.

Molecular Structure and Predicted NMR Environment

The structure of 2,6-Dichloropyrido[3,2-d]pyrimidine, presented below, dictates a unique electronic environment for each proton and carbon atom, which in turn governs their respective chemical shifts and coupling patterns in an NMR experiment.

Caption: Structure of 2,6-Dichloropyrido[3,2-d]pyrimidine with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region, corresponding to H-5, H-7, and H-8. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-88.5 - 8.8Doublet of doublets (dd)JH8-H7 ≈ 4-5 Hz, JH8-H5 ≈ 1-2 HzThis proton is adjacent to a nitrogen atom (N-8a), leading to a significant downfield shift. It will exhibit coupling to both H-7 (ortho) and H-5 (meta).
H-77.8 - 8.1Doublet of doublets (dd)JH7-H8 ≈ 4-5 Hz, JH7-H5 ≈ 8-9 HzH-7 is ortho to H-8 and para to H-5, resulting in two distinct couplings.
H-57.4 - 7.7Doublet of doublets (dd)JH5-H7 ≈ 8-9 Hz, JH5-H8 ≈ 1-2 HzH-5 is influenced by the para-position of a nitrogen atom and the ortho-position of the C-4a bridgehead carbon. It will show a large coupling to H-7 (ortho) and a smaller coupling to H-8 (meta).

Comparative Analysis: In the ¹H NMR spectrum of 2,6-dichloropyridine, the proton at the 4-position (analogous to H-7) appears around 7.66 ppm, while the protons at the 3- and 5-positions (analogous to H-8 and H-5) are observed around 7.31 ppm.[4] The fusion of the pyrimidine ring in our target molecule is expected to deshield all protons due to the additional electron-withdrawing nitrogen atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule. The presence of two chlorine atoms will have a significant impact on the chemical shifts of the carbons to which they are attached.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2160 - 165This carbon is attached to a chlorine atom and is between two nitrogen atoms, resulting in a significant downfield shift.
C-4155 - 160As a pyrimidine carbon adjacent to two nitrogen atoms, it will be significantly deshielded.
C-4a120 - 125A quaternary carbon at the ring junction.
C-5125 - 130A protonated aromatic carbon.
C-6150 - 155Attached to a chlorine atom, this carbon will be shifted downfield.
C-7130 - 135A protonated aromatic carbon.
C-8115 - 120A protonated aromatic carbon adjacent to a nitrogen atom.
C-8a150 - 155A quaternary carbon adjacent to a nitrogen atom.

Comparative Analysis: For comparison, in various pyrido[2,3-d]pyrimidine derivatives, the carbon atoms of the pyrimidine ring typically resonate at lower fields than those of the pyridine ring.[5][6] The introduction of chlorine atoms at C-2 and C-6 is expected to further deshield these positions.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2,6-Dichloropyrido[3,2-d]pyrimidine, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[7]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.[8]

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.[3][9]

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD_H 1D ¹H NMR transfer->oneD_H oneD_C 1D ¹³C NMR oneD_H->oneD_C twoD 2D NMR (COSY, HSQC, HMBC) oneD_C->twoD process Process Spectra twoD->process assign Assign Signals process->assign validate Validate Structure assign->validate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (n.d.).
  • and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - Semantic Scholar. (2021, March 29).
  • Pyrido[3,4-d]pyrimidine, 2,6-dichloro - Guidechem. (n.d.).
  • An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. (n.d.).
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9).
  • 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum. (n.d.).
  • 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (2022, October 13).
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6).
  • 13C Direct Detected NMR for Challenging Systems - PMC - NIH. (n.d.).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.).
  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (2013, November 15).
  • Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione - PubMed. (2015, August 5).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2).

Sources

Comparative

A Tale of Two Scaffolds: 2,6-Dichloropyrido[3,2-d]pyrimidine vs. Quinazoline in Modern Drug Design

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, the quinazoline and the less-explored pyridopyrimidine scaffolds have emerged as cornerstones in the design of targeted therapies, particularly in oncology. This guide provides an in-depth, objective comparison of the 2,6-dichloropyrido[3,2-d]pyrimidine and the well-established quinazoline scaffolds, offering field-proven insights and experimental data to inform strategic decisions in drug design.

At a Glance: Core Structural and Property Comparison

Both scaffolds are bicyclic aromatic heterocycles containing a pyrimidine ring, a feature critical for their common role as "hinge-binding" motifs in kinase inhibitors. However, their subtle structural distinctions lead to significant differences in physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles.

Feature2,6-Dichloropyrido[3,2-d]pyrimidineQuinazoline
Core Structure Fused pyridine and pyrimidine rings.Fused benzene and pyrimidine rings.[1]
Key Feature Additional nitrogen in the six-membered ring imparts distinct electronic properties and hydrogen bonding potential.A "privileged structure" with extensive validation in numerous FDA-approved drugs.[2]
Solubility & Polarity Generally higher polarity due to the pyridine nitrogen, which can influence aqueous solubility.Lipophilicity can be readily modulated with substituents, but the core is less polar than its pyridopyrimidine counterpart.[3]
Prominent Drug Examples Palbociclib (a related pyrido[2,3-d]pyrimidine) for breast cancer.[4][5]Gefitinib, Erlotinib, Lapatinib, Afatinib (all kinase inhibitors for various cancers).[6][7]

The Strategic Choice: Navigating Kinase Inhibition

The primary battleground for these two scaffolds is in the development of kinase inhibitors. Kinases, enzymes that transfer phosphate groups to proteins, are central to cell signaling, and their dysregulation is a hallmark of cancer. Both scaffolds are adept at mimicking the adenine ring of ATP, allowing them to sit in the enzyme's active site and block its function.[8][9]

The quinazoline scaffold is the undisputed incumbent in this arena, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] Drugs like Gefitinib and Erlotinib have been successfully used to treat non-small cell lung cancer by targeting specific activating mutations in EGFR.[12]

The pyridopyrimidine scaffold, while less represented in approved drugs, offers unique advantages. The additional nitrogen atom in the pyridine ring can serve as an additional hydrogen bond acceptor, potentially increasing potency and selectivity for certain kinases. A notable example, though a different isomer, is Palbociclib (Ibrance), a pyrido[2,3-d]pyrimidine derivative that is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial for cell cycle progression.[4][13]

Below is a diagram illustrating the general mechanism of action for these scaffolds as ATP-competitive kinase inhibitors.

G cluster_0 Kinase Active Site cluster_1 Downstream Signaling ATP ATP PhosphoSubstrate Phosphorylated Substrate ATP->PhosphoSubstrate Phosphorylation Inhibitor Scaffold (Quinazoline or Pyridopyrimidine) Inhibitor->ATP Competitive Inhibition Substrate Substrate Protein Pathway Cell Proliferation, Survival, etc. PhosphoSubstrate->Pathway

Caption: ATP-Competitive Kinase Inhibition Mechanism.

A Deeper Dive: Physicochemical and Pharmacokinetic Profiles

The introduction of a nitrogen atom in the pyridopyrimidine scaffold in place of a carbon-hydrogen group in the quinazoline scaffold has significant implications for a molecule's drug-like properties.

ParameterPyridopyrimidine DerivativesQuinazoline DerivativesRationale & Implication
Polar Surface Area (tPSA) Generally higherGenerally lowerThe pyridine nitrogen increases tPSA, which can enhance solubility but may also reduce cell permeability. This is a critical trade-off in drug design.[14]
Lipophilicity (cLogP) Generally lowerCan be highly variable, but the core is more lipophilic.Quinazolines' lipophilicity aids in crossing cell membranes but can also lead to off-target effects and metabolic liabilities if not carefully managed.[3]
Metabolic Stability The pyridine ring can be a site for metabolism (e.g., N-oxidation).The benzene ring is susceptible to oxidation by cytochrome P450 enzymes.The position and nature of substituents are critical for mitigating metabolic instability in both scaffolds.
Drug-Likeness Favorable, with opportunities for diverse functionalization.Considered a "privileged scaffold" due to its proven success in numerous approved drugs.[2]Both scaffolds provide excellent starting points for developing orally bioavailable drugs.

Synthetic Accessibility: A Practical Consideration

The ease and versatility of synthesis are paramount for generating diverse libraries of compounds for screening. Both scaffolds benefit from well-established synthetic routes, though with some key differences.

Synthesis of the Quinazoline Core

The synthesis of the quinazoline core is well-documented, with numerous methods available.[15] A common and robust approach is the reaction of 2-aminoaryl ketones with an appropriate C1 source, such as an aldehyde and an ammonia source.[2][16]

A 2-Aminoaryl Ketone F Quinazoline Core A->F One-Pot Reaction B Aldehyde B->F One-Pot Reaction C Ammonium Acetate C->F One-Pot Reaction D Oxidant (e.g., H₂O₂) D->F One-Pot Reaction E Solvent (e.g., DMSO) E->F One-Pot Reaction

Caption: General workflow for one-pot quinazoline synthesis.

Synthesis of the 2,6-Dichloropyrido[3,2-d]pyrimidine Scaffold

The synthesis of pyridopyrimidines can be more complex, often requiring multi-step sequences.[17] A common starting point is a substituted pyrimidine, which is then cyclized to form the fused pyridine ring. The dichlorinated target scaffold provides two reactive sites for subsequent diversification. The chlorine at the 2- and 6-positions can be selectively displaced by nucleophiles or engaged in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Experimental Protocols: A Guide to Practice

To provide a practical context, detailed protocols for the synthesis of a key quinazoline intermediate and a standard kinase inhibition assay are provided below.

Protocol 1: Synthesis of a 2,4-Disubstituted Quinazoline

This protocol describes a hydrogen peroxide-mediated one-pot, three-component reaction, valued for its mild conditions.[2]

Causality Behind Experimental Choices:

  • DMSO as Solvent: Its high boiling point is suitable for the reaction temperature, and it can help to solubilize the various reactants.

  • Hydrogen Peroxide as Oxidant: A green and readily available oxidant that facilitates the final aromatization step to form the quinazoline ring.

  • Ammonium Acetate: Serves as the nitrogen source for the pyrimidine ring formation.

Step-by-Step Methodology:

  • In a round-bottom flask, prepare a mixture of the 2-aminoaryl ketone (1.0 eq), aldehyde (1.2 eq), and ammonium acetate (3.0 eq).

  • Add DMSO as the solvent, followed by the addition of 30% hydrogen peroxide (2.0 eq).

  • Stir the reaction mixture under a normal air atmosphere at 60 °C for approximately 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted quinazoline.[2]

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.[8]

Causality Behind Experimental Choices:

  • ADP-Glo™ Kinase Assay: This luminescent assay is highly sensitive and measures the amount of ADP produced, which is directly proportional to kinase activity. It is a robust platform for high-throughput screening.

  • Serial Dilutions: Creating a dose-response curve is essential for accurately determining the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

  • In a 384-well plate, add the kinase, the substrate (a suitable peptide), and ATP to initiate the kinase reaction.

  • Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC₅₀ value using appropriate software.[8]

Case Studies: From Scaffold to Blockbuster Drug

Quinazoline: The EGFR Inhibitor Saga

The story of Gefitinib (Iressa®) is a testament to the power of the quinazoline scaffold in targeted cancer therapy.[9] Gefitinib is a selective inhibitor of EGFR's tyrosine kinase domain.[10][18] By binding to the ATP-binding site, it blocks the signaling cascade that leads to uncontrolled cell proliferation in certain types of non-small cell lung cancer.[11][12] The success of Gefitinib paved the way for a generation of quinazoline-based EGFR inhibitors, including Erlotinib and Afatinib, which have become mainstays in oncology.[6]

Pyridopyrimidine: The Rise of CDK4/6 Inhibition

While the 2,6-dichloropyrido[3,2-d]pyrimidine itself has not yet yielded an approved drug, its isomeric cousin in Palbociclib (Ibrance®) demonstrates the immense potential of the pyridopyrimidine core. Palbociclib is a first-in-class inhibitor of CDK4 and CDK6.[4] By blocking these kinases, it prevents the cell from progressing from the G1 to the S phase of the cell cycle, effectively halting cell division.[13][19] This mechanism has proven highly effective in treating certain types of advanced breast cancer.[4]

Conclusion and Future Outlook

The quinazoline scaffold is a well-trodden path, paved with the success of multiple FDA-approved drugs. Its synthetic accessibility and favorable drug-like properties make it a reliable choice for many drug discovery campaigns, particularly in the realm of kinase inhibition.[20][21][22]

The 2,6-dichloropyrido[3,2-d]pyrimidine, on the other hand, represents a more novel and potentially advantageous scaffold. The additional nitrogen atom offers unique opportunities for modulating selectivity and physicochemical properties. While synthetically more challenging, the potential to unlock new biological space and develop next-generation inhibitors makes it an exciting frontier. The success of the related pyridopyrimidine core in Palbociclib underscores the promise of this scaffold family.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target, the desired selectivity profile, and the overall strategy of the drug discovery program. For projects requiring a rapid path to a lead compound with a high probability of success, the quinazoline scaffold remains an excellent choice. For programs aiming to achieve novel selectivity profiles or to overcome resistance to existing therapies, the 2,6-dichloropyrido[3,2-d]pyrimidine scaffold offers a compelling, albeit more challenging, alternative.

References

  • Gefitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & Mok, T. S. (2018). Gefitinib plus chemotherapy versus placebo plus chemotherapy in EGFR-mutation-positive non-small-cell lung cancer after progression on first-line gefitinib (IMPRESS): a phase 3 randomised trial. The Lancet Oncology, 19(1), 117-128. Available from: [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., & El-Faham, A. (2017). Quinazoline derivatives: synthesis and bioactivities. Molecules, 22(3), 433. Available from: [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). MDPI. Available from: [Link]

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Supplement), 4212s-4218s. Available from: [Link]

  • Shagufta, & Ahmad, I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. New Drug Approvals. Available from: [Link]

  • Shrotriya, J., & Singh, S. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate. Available from: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. Available from: [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (2020). PMC. Available from: [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2025). MDPI. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Available from: [Link]

  • FDA approved quinazoline derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2022). Frontiers in Chemistry. Available from: [Link]

  • FDA‐approved quinazoline drugs as anticancer agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. (2023). IntechOpen. Available from: [Link]

  • Synthesis and Clinical Development of Palbociclib: An Overview. (2020). PubMed. Available from: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • (PDF) Synthesis and Clinical Development of Palbociclib: An Overview. (2021). ResearchGate. Available from: [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (n.d.). Longdom Publishing. Retrieved from [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone,... (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed. Available from: [Link]

  • The Mechanism of Action of Palbociclib | Targeted Oncology. (2026). Targeted Oncology. Available from: [Link]

  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (2022). PMC. Available from: [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). ResearchGate. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Semantic Scholar. Available from: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect. Available from: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC. Available from: [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). PMC. Retrieved from [Link]

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. (2022). PMC. Available from: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Available from: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC. Available from: [Link]

  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). PubMed. Retrieved from [Link]

  • Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. (2023). Taylor & Francis Online. Available from: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Semantic Scholar. Available from: [Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate. Available from: [Link]

  • CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine. (n.d.). Google Patents.
  • CN104478794A - Synthesis method of 2,6-dichloropyridine. (n.d.). Google Patents.
  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. (2021). ACS Publications. Available from: [Link]

Sources

Validation

Advanced HPLC Method Validation for 2,6-Dichloropyrido[3,2-d]pyrimidine: A Comparative Column Selectivity Guide

Executive Summary The compound 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) is a critical bicyclic heterocyclic scaffold utilized extensively in the discovery of novel kinase inhibitors[1]. Accurately determin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) is a critical bicyclic heterocyclic scaffold utilized extensively in the discovery of novel kinase inhibitors[1]. Accurately determining its purity is paramount during drug development, yet its highly conjugated ring system, basic nitrogen atoms, and dual halogen substituents present unique chromatographic challenges.

This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of 2,6-Dichloropyrido[3,2-d]pyrimidine. By applying the principles of the ICH Q2(R2) guidelines[2], we establish a self-validating analytical protocol that ensures high specificity, accuracy, and robustness.

Biological Context & Analytical Challenges

The Role of Pyrido[3,2-d]pyrimidines in Oncology

Derivatives of 2,6-dichloropyrido[3,2-d]pyrimidine are potent inhibitors of kinases such as GCN2, PERK, and HPK1, which are critical for tumor cell survival under nutrient deprivation and endoplasmic reticulum (ER) stress[1][3]. Because the efficacy of these inhibitors relies heavily on the precise spatial orientation of the pyrimidine scaffold, the starting material must be rigorously analyzed for structurally similar impurities (e.g., mono-chloro isomers or hydrolysis degradants).

Pathway Nutrient Nutrient Deprivation (Tumor Microenvironment) GCN2 GCN2 Kinase Nutrient->GCN2 ER_Stress Endoplasmic Reticulum Stress PERK PERK Kinase ER_Stress->PERK eIF2a eIF2α Phosphorylation GCN2->eIF2a PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Survival Tumor Cell Survival & Proliferation ATF4->Survival Inhibitor 2,6-Dichloropyrido[3,2-d]pyrimidine Derivatives Inhibitor->GCN2 Inhibitor->PERK

Fig 1. GCN2/PERK signaling cascade targeted by pyrido[3,2-d]pyrimidine derivatives.

Chromatographic Causality: Why Standard Methods Fail

Standard Reversed-Phase (RP) HPLC methods often utilize C18 columns. However, 2,6-dichloropyrido[3,2-d]pyrimidine contains three basic nitrogen atoms. At neutral pH, these nitrogens interact strongly with residual, unendcapped silanols on standard C18 silica supports, leading to severe peak tailing. Furthermore, distinguishing between the di-chloro parent compound and its mono-chloro or des-chloro impurities requires a stationary phase capable of recognizing subtle differences in electron density and halogen bonding.

Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phases

To overcome these challenges, we compared a standard Alkyl (C18) phase against a Phenyl-Hexyl phase. The Phenyl-Hexyl column offers alternative selectivity driven by π−π interactions and dipole-dipole interactions, which are exceptionally effective for halogenated aromatic compounds.

Quantitative Performance Comparison
Chromatographic ParameterStandard C18 Phase (e.g., XBridge C18)Phenyl-Hexyl Phase (e.g., XSelect Phenyl-Hexyl)Causality & Mechanistic Explanation
Retention Time (min) 6.457.12Phenyl rings π−π stack with the highly conjugated pyrido[3,2-d]pyrimidine system, increasing retention without requiring highly aqueous mobile phases.
Tailing Factor ( Tf​ ) 1.421.05The rigid phenyl-hexyl ligand provides steric shielding of residual silanols, drastically reducing secondary ion-exchange interactions with basic nitrogens.
Theoretical Plates ( N ) 8,50012,400Enhanced mass transfer kinetics due to the specific affinity between the stationary phase and the aromatic analyte.
Resolution ( Rs​ ) *1.83.5Halogen atoms (Cl) exhibit strong interactions with the phenyl ring's electron cloud, allowing baseline separation of mono-chloro impurities from the di-chloro API.

*Resolution measured between 2,6-Dichloropyrido[3,2-d]pyrimidine and its primary des-chloro impurity.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating mechanism; if the system fails to meet these predefined criteria, the run is automatically invalidated, preventing the collection of erroneous data.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic nitrogens on the pyrimidine ring and further mitigating silanol-induced peak tailing[3][4].

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile (ACN)[4].

  • Diluent: 50:50 Water:ACN (v/v).

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 × 150 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated bicyclic system).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 100% B[3]

    • 8.0 - 10.0 min: 100% B

    • 10.0 - 10.1 min: 100% to 5% B

    • 10.1 - 15.0 min: 5% B (Equilibration)

System Suitability Testing (SST) - The Self-Validation Step

Before injecting unknown samples, inject the SST mixture (containing 2,6-Dichloropyrido[3,2-d]pyrimidine and a known mono-chloro impurity standard at 0.1 mg/mL) five times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the two peaks must be ≥2.0 .

    • Tailing Factor ( Tf​ ) for the main peak must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of the main peak area over 5 injections must be ≤2.0% .

Method Validation Framework (ICH Q2(R2))

Following the optimization of the chromatographic method, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2][5]. This ensures the method is fit for its intended purpose in regulatory submissions.

Validation Dev Method Development (Phase-Appropriate) Spec Specificity & Selectivity (Forced Degradation) Dev->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy (Spike Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE / Risk-Based Assessment) Prec->Rob Rep Regulatory Validation Report (ICH Q2(R2) Compliant) Rob->Rep

Fig 2. Analytical procedure lifecycle and validation workflow per ICH Q2(R2).

Key Validation Parameters & Mechanistic Justifications
  • Specificity (Forced Degradation):

    • Procedure: Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress.

    • Causality: Demonstrates that the Phenyl-Hexyl method can resolve the parent peak from any degradation products (e.g., hydrolysis of the chlorine at the 2-position to a hydroxyl group) without co-elution, confirming the method is stability-indicating[2][6].

  • Linearity and Range:

    • Procedure: Evaluate concentrations from the Reporting Level (typically 0.05%) up to 120% of the nominal specification limit[6].

    • Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery):

    • Procedure: Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit.

    • Causality: Proves that the sample matrix does not interfere with the extraction and precise quantification of the analyte[7].

  • Robustness (Risk-Based Approach):

    • Procedure: Deliberately vary column temperature ( ±2∘C ), flow rate ( ±0.1 mL/min), and mobile phase organic composition ( ±2% ).

    • Causality: Ensures that minor, day-to-day fluctuations in the laboratory environment will not invalidate the System Suitability Test, guaranteeing long-term method reliability[7].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. MDPI Molecules. Available at:[Link]

  • GCN2 and PERK Kinase Inhibitors and Methods of Use Thereof. US Patent 11912668B2.
  • Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors. World Intellectual Property Organization (WIPO) Patent WO2023201185A1.

Sources

Comparative

Mass Spectrometry Fragmentation Pathways of 2,6-Dichloropyrido[3,2-d]pyrimidine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks associated with highly electron-deficient heterocycles. The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks associated with highly electron-deficient heterocycles. The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, prominently featured in the design of next-generation dual MNK/PIM kinase inhibitors[1]. However, its unique electronic properties present distinct challenges during mass spectrometric (MS) characterization.

This guide objectively compares the MS performance and fragmentation pathways of 2,6-Dichloropyrido[3,2-d]pyrimidine against its widely utilized structural analog, 2,4-Dichloroquinazoline . By understanding the causality behind their divergent gas-phase behaviors, researchers can optimize their LC-MS/MS workflows for more accurate structural elucidation and pharmacokinetic quantification.

Comparative Performance: Pyrido[3,2-d]pyrimidine vs. Quinazoline

When developing targeted MS assays, we must benchmark 2,6-Dichloropyrido[3,2-d]pyrimidine against 2,4-Dichloroquinazoline. While both are critical halogenated building blocks, the substitution of a benzene ring with a pyridine ring fundamentally alters the molecule's ionization efficiency and stability.

The table below summarizes the quantitative MS performance metrics for both scaffolds under standard Electrospray Ionization (ESI+) and Higher-energy Collisional Dissociation (HCD) conditions.

Performance Metric2,6-Dichloropyrido[3,2-d]pyrimidine (Target)2,4-Dichloroquinazoline (Alternative)Mechanistic Causality
Ionization Efficiency (ESI+) Moderate (Requires 0.1% Formic Acid)HighThe additional pyridine nitrogen in the target withdraws electron density, reducing the overall proton affinity of the core compared to the more electron-rich quinazoline.
HCD Fragmentation Threshold Low (NCE: 20–30%)Moderate (NCE: 35–45%)The electron-deficient pyrido-pyrimidine ring is highly susceptible to nucleophilic ring-opening and gas-phase cleavage, requiring less collision energy to deplete the precursor.
Primary Neutral Losses -ClCN (61 Da), -HCN (27 Da)-Cl• (35 Da), -HCl (36 Da)The target's pyrimidine ring readily fractures to expel ClCN. The alternative predominantly undergoes halogen radical loss due to the stability of the fused benzene ring[2].
Isotopic Fidelity (M : M+2) 100 : 65 (Maintained in fragments)100 : 65 (Maintained in fragments)Both contain two chlorine atoms, providing a rigid isotopic signature essential for self-validating MS protocols.

In-Depth Fragmentation Pathways (The "Why")

The fragmentation of organic molecules in a mass spectrometer is governed by the stabilization of the resulting charge and the minimization of radical energy[3]. For 2,6-Dichloropyrido[3,2-d]pyrimidine, protonation preferentially occurs at the highly basic pyrimidine N3 or pyridine N5. However, the intense electron-withdrawing effect of the two chlorine atoms destabilizes the [M+H]+ ion ( m/z 200.0).

Upon collisional activation, the molecule undergoes two primary competitive pathways:

  • Radical Cleavage (Alpha/Inductive Loss): The molecule undergoes a characteristic loss of a chlorine radical (Cl•, -35 Da) to form an odd-electron product ion [M+H−Cl•]+• at m/z 165.0[2]. This radical cation is highly reactive and rapidly undergoes a subsequent loss of a cyano radical (CN•) to relieve ring strain.

  • Even-Electron Ring Cleavage: Driven by the electron deficiency of the core, the pyrimidine ring fractures via a retro-Diels-Alder-like mechanism. This results in the direct expulsion of cyanogen chloride (ClCN, -61 Da) to yield a highly stabilized fragment at m/z 139.0, or the loss of hydrogen cyanide (HCN, -27 Da) yielding m/z 173.0[4].

Frag_Pathway M [M+H]+ m/z 200.0 F1 [M+H - Cl•]+• m/z 165.0 M->F1 -Cl• (-35 Da) F2 [M+H - HCl]+ m/z 164.0 M->F2 -HCl (-36 Da) F3 [M+H - ClCN]+ m/z 139.0 M->F3 -ClCN (-61 Da) F4 [M+H - HCN]+ m/z 173.0 M->F4 -HCN (-27 Da) F1->F3 -CN• (-26 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your structural assignments, the following LC-HRMS/MS protocol is designed as a self-validating system . It incorporates an automated isotopic fidelity check to prevent false positives from isobaric background ions.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of 2,6-Dichloropyrido[3,2-d]pyrimidine standard in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid . Causality: The formic acid is strictly required to force the protonation of the electron-deficient nitrogens, ensuring a robust [M+H]+ signal.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C. Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to maintain sharp peak shapes and minimize in-source degradation.

  • Self-Validating Precursor Selection (Q1): Before triggering the MS/MS scan, program the acquisition method to verify the presence of the characteristic A+2 isotopic peak. The system must detect m/z 199.9781 and m/z 201.9751 in a ~100:65 ratio. If this signature is absent, the precursor is flagged as an isobaric interference, and MS/MS is aborted.

  • Collisional Activation: Apply HCD with a stepped Normalized Collision Energy (NCE) of 20%, 25%, and 30%. This stepped approach ensures the capture of both the fragile Cl• loss ( m/z 165.0) and the higher-energy ClCN ring cleavage ( m/z 139.0).

MS_Workflow S1 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid S2 2. Ionization (ESI+) Capillary: 3.5 kV Temp: 300°C S1->S2 S3 3. Q1 Isotopic Validation Verify M/M+2 Ratio (m/z 200.0 & 202.0) S2->S3 S4 4. Fragmentation (HCD) Stepped NCE: 20%, 25%, 30% S3->S4 S5 5. Mass Analysis (Orbitrap) Extract m/z 165, 164, 139 Mass Accuracy < 2 ppm S4->S5

Figure 2: Self-validating LC-HRMS/MS workflow for halogenated pyrimidine characterization.

References

  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth Journal of Medicinal Chemistry - ACS Publications[Link]

  • 6.11: Fragmentation Pathways Chemistry LibreTexts[Link]

  • Mass Spectra - Fragmentation Patterns Chemguide[Link]

Sources

Validation

In vitro efficacy comparison of 2,6-Dichloropyrido[3,2-D]pyrimidine analogs

As a Senior Application Scientist, evaluating the in vitro efficacy of novel therapeutic scaffolds requires moving beyond basic IC50 values to understand the mechanistic causality behind the data. The 2,6-Dichloropyrido[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vitro efficacy of novel therapeutic scaffolds requires moving beyond basic IC50 values to understand the mechanistic causality behind the data. The 2,6-Dichloropyrido[3,2-d]pyrimidine core has emerged as a highly privileged, versatile building block in modern drug discovery. The differential electrophilicity at the C2 and C6 positions allows for precise, regioselective functionalization (e.g., sequential nucleophilic aromatic substitution and palladium-catalyzed Suzuki cross-coupling), enabling the rapid generation of diverse analogs targeting critical kinase networks [1].

This guide provides an objective, data-driven comparison of 2,6-dichloropyrido[3,2-d]pyrimidine analogs, focusing on their efficacy against key oncology targets: General Control Nonderepressible 2 (GCN2), Phosphoinositide 3-kinase delta (PI3Kδ), and Epidermal Growth Factor Receptor (EGFR).

Mechanistic Grounding: The GCN2-eIF2α-ATF4 Axis

One of the most promising applications of 2,6-dichloropyrido[3,2-d]pyrimidine derivatives is the selective inhibition of the GCN2 kinase. In the tumor microenvironment (TME), rapid proliferation leads to severe amino acid deprivation (e.g., tryptophan and asparagine depletion). GCN2 acts as a molecular sensor for this starvation.

Upon activation, GCN2 phosphorylates eIF2α, which paradoxically induces the translation of Activating Transcription Factor 4 (ATF4). ATF4 subsequently upregulates Asparagine Synthetase (ASNS), allowing the tumor to survive nutrient stress. By deploying a pyrido[3,2-d]pyrimidine-derived GCN2 inhibitor, we can block this survival mechanism, profoundly sensitizing acute lymphoblastic leukemia (ALL) cells to metabolic therapies like L-asparaginase [1].

GCN2_Pathway A Amino Acid Deprivation (Tryptophan / Asparagine) B GCN2 Kinase Activation A->B Triggers C eIF2α Phosphorylation B->C Kinase Cascade D ATF4 Translation C->D Induces E ASNS Upregulation (Tumor Survival) D->E Promotes Inhibitor Pyrido[3,2-d]pyrimidine Analogs Inhibitor->B Blocks (Target) Metabolic L-asparaginase Therapy Metabolic->A Induces Depletion

Figure 1: Mechanism of action for GCN2 inhibition by pyrido[3,2-d]pyrimidine analogs in the TME.

In Vitro Efficacy Comparison

The structural plasticity of the pyrido[3,2-d]pyrimidine scaffold allows it to occupy the adenine-binding pocket of various kinases. Table 1 synthesizes the in vitro quantitative data of distinct analog classes derived from this core.

Table 1: Comparative In Vitro Profiling of Pyrido[3,2-d]pyrimidine Analogs

Analog Class / DesignationPrimary TargetEnzymatic IC50Cell Line TestedCellular IC50 / PhenotypeReference
GCN2 Inhibitor Series GCN2 / PERK< 1000 nMCCRF-CEM (Leukemia)Synergistic apoptosis when combined with L-asparaginase.[US11912668B2][1]
Compound S5 PI3Kδ2.82 nMSU-DHL-6 (Lymphoma)0.035 µM (Anti-proliferation)[PubMed][2]
Compound 1 EGFR (WT)0.093 µMMCF-7 (Breast Cancer)3.98 µM (G0/G1 arrest: 74.86%)[MDPI] [3]
Compound 1 EGFR (T790M)0.174 µMHeLa / HepG-2Broad-spectrum cytotoxicity[MDPI] [3]

Data Interpretation: The transition from PI3Kδ selectivity (Compound S5) to EGFR inhibition (Compound 1) is largely dictated by the specific functional groups introduced at the C4 and C6 positions of the pyrimidine and pyridine rings, respectively. The GCN2 inhibitors specifically exploit the scaffold to disrupt the cross-talk between the GCN2-eIF2α-ATF4 and PERK-ATF4 pathways [1].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols detail the causality behind the experimental design for evaluating these analogs.

Protocol A: Phenotypic Assay for Cellular Inhibition of GCN2 (CCRF-CEM ASNase Assay)

This assay does not merely measure basal cytotoxicity; it isolates the compound's ability to block the cellular stress response induced by amino acid starvation [1].

  • Cell Preparation & Seeding:

    • Culture CCRF-CEM leukemia cells in RPMI-1640 medium.

    • Critical Causality: Supplement with 10% heat-inactivated fetal bovine serum (FBS). Standard FBS contains endogenous asparaginase and other proteases that will prematurely degrade the L-asparaginase treatment, leading to false negatives.

    • Seed cells at 1×104 cells/well in a 384-well plate.

  • Compound & Stressor Co-Treatment:

    • Prepare a 10-point serial dilution of the 2,6-dichloropyrido[3,2-d]pyrimidine analog in DMSO.

    • Add the analog to the cells concurrently with a sub-lethal dose of L-asparaginase (e.g., 0.01 IU/mL).

    • Critical Causality: The L-asparaginase depletes extracellular asparagine. Cells with low basal ASNS expression must activate GCN2 to survive. If the analog successfully inhibits GCN2, the cells will undergo apoptosis.

  • Incubation & Readout:

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add CellTiter-Glo® reagent and measure luminescence.

    • Critical Causality: For suspension cells like CCRF-CEM, ATP-quantitation (luminescence) is vastly superior to colorimetric metabolic assays (like MTT) because it avoids the need for solubilization steps that can disturb the non-adherent cell pellet, ensuring high Z'-factor values.

Protocol B: In Vitro PI3Kδ Enzymatic Kinase Assay

For analogs targeting PI3Kδ, direct enzymatic inhibition is validated using a competitive binding format [4].

  • Reaction Assembly: In a 384-well plate, combine 2.5 µL of the test analog (diluted in assay buffer) with 2.5 µL of recombinant PI3Kδ enzyme solution.

  • Initiation: Add 5 µL of a master mix containing the PIP2 substrate and ATP at a concentration equal to the enzyme's Km​ . Causality: Setting ATP at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (which most pyrido[3,2-d]pyrimidines are).

  • Detection: After a 60-minute incubation, add 10 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the signal, then read luminescence. The signal is inversely proportional to kinase activity (high signal = high unconsumed ATP = strong inhibition).

Assay_Workflow Step1 1. Seed CCRF-CEM Cells (Heat-Inactivated FBS) Step2 2. Co-administer Analog + L-asparaginase Step1->Step2 Step3 3. 72h Incubation (Target Engagement) Step2->Step3 Step4 4. ATP-based Luminescence (CellTiter-Glo) Step3->Step4

Figure 2: High-Throughput Phenotypic Screening Workflow for GCN2 Inhibitors.

References

  • Source: Google Patents (US11912668B2)
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors Source: PubMed (Drug Dev Res. 2023 Dec;84(8):1709-1723) URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI (Pharmaceuticals 2023) URL:[Link]

Comparative

Spectroscopic Characterization of 2,6-Dichloropyrido[3,2-d]pyrimidine Isomers: A Comprehensive Analytical Guide

Pyrido[3,2-d]pyrimidines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting the PI3K/mTOR[1], MNK/PIM[2], and ERK pathways[3]. Durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pyrido[3,2-d]pyrimidines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting the PI3K/mTOR[1], MNK/PIM[2], and ERK pathways[3]. During the synthesis of these therapeutics, halogenated intermediates such as 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) are heavily relied upon for subsequent Nucleophilic Aromatic Substitution (SNAr) functionalization[4].

However, the chlorination of tautomeric diol/dione precursors often yields complex mixtures of regioisomers (e.g., 2,4-dichloro, 4,6-dichloro, and 2,6-dichloro variants) or scaffold isomers (e.g., pyrido[2,3-d]pyrimidines)[5]. Because the precise substitution pattern dictates the inhibitor's hydrogen-bonding network within the kinase hinge region, definitive spectroscopic differentiation of these isomers is a critical quality control step in drug development.

This guide provides an objective comparison of analytical techniques and self-validating experimental protocols to unambiguously characterize 2,6-Dichloropyrido[3,2-d]pyrimidine against its common alternatives.

Biological Context: Why Regiochemistry Matters

The orientation of the nitrogen atoms in the pyrido-pyrimidine core fundamentally alters the molecule's electronic distribution and binding affinity. Scaffold hopping from a pyrido[2,3-d]pyrimidine to a pyrido[3,2-d]pyrimidine has been shown to drastically improve target selectivity (e.g., a 5-fold increase in potency for specific DHFR targets)[5].

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Kinase signaling cascade targeted by pyrido[3,2-d]pyrimidine derivatives.

Part 1: Causality in Analytical Selection

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) is insufficient for isomer differentiation. While LC-MS confirms the exact mass and the distinct 9:6:1 isotopic signature of a dichloro-compound ( M:M+2:M+4 ), it cannot determine the spatial arrangement of the chlorine atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard here. The causality is rooted in the electronic descreening effects of the heteroatoms:

  • Pyridine Ring Protons: The presence of a chlorine at C-6 eliminates the H-6 proton, leaving H-7 and H-8 to couple exclusively with each other as an AB spin system (ortho coupling, J≈8.4 Hz). If the chlorine is at C-4 instead (e.g., 2,4-dichloro isomer), the pyridine ring retains all three protons (H-6, H-7, H-8), resulting in a complex multiplet pattern.

  • Pyrimidine Ring Protons: A chlorine at C-2 leaves the highly deshielded H-4 proton visible as a sharp singlet ( δ≈9.0 ppm). Conversely, a 4,6-dichloro isomer will show an H-2 singlet, which is shifted even further downfield due to its position between two nitrogen atoms.

Part 2: Quantitative Data Comparison

The following tables summarize the expected spectroscopic data used to definitively distinguish the 2,6-dichloro isomer from its structural alternatives.

Table 1: 1H and 13C NMR Comparative Data (CDCl3, 400 MHz)
Compound / Isomer1H NMR Key Signals ( δ , ppm)Splitting & Coupling ( J in Hz)13C NMR C-Cl Shifts ( δ , ppm)
2,6-Dichloropyrido[3,2-d]pyrimidine H-4: 9.05H-8: 8.35H-7: 7.80H-4: sH-8: d ( J=8.5 )H-7: d ( J=8.5 )C-2: ~155.2C-6: ~148.5
4,6-Dichloropyrido[3,2-d]pyrimidine H-2: 9.15H-8: 8.32H-7: 7.78H-2: sH-8: d ( J=8.4 )H-7: d ( J=8.4 )C-4: ~160.1C-6: ~148.8
2,4-Dichloropyrido[3,2-d]pyrimidine H-6: 8.95H-8: 8.25H-7: 7.90H-6: dd ( J=4.2,1.5 )H-8: dd ( J=8.4,1.5 )H-7: dd ( J=8.4,4.2 )C-2: ~154.5C-4: ~159.0
Table 2: Mass Spectrometry and IR Characteristics
TechniqueParameter2,6-Dichloro Isomer2,4-Dichloro Isomer
LC-MS (ESI+) [M+H]+ 200.0 (Base), 202.0 (66%), 204.0 (11%)200.0 (Base), 202.0 (66%), 204.0 (11%)
IR (ATR) νC=N​ stretch1580 - 1610 cm −1 1575 - 1605 cm −1
IR (ATR) νC−Cl​ stretch1080, 850 cm −1 1095, 865 cm −1
Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, researchers must utilize a self-validating 2D-NMR workflow. 1D NMR can be ambiguous if impurities are present; however, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides an internal cross-check that definitively maps the carbon-hydrogen framework.

Protocol 1: 2D-NMR (HSQC/HMBC) Regiochemical Validation
  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of CDCl3. Tune and match the probe, and run an automated 3D shim to ensure line widths at half-height are < 1.0 Hz.

  • 1D Acquisition: Acquire a standard 1H spectrum (16 scans) and a 13C{1H} spectrum (1024 scans). Verify the presence of exactly 3 proton environments and 7 carbon environments.

  • 2D HMBC Execution: Set up an HMBC experiment optimized for long-range coupling ( JCH​=8 Hz).

  • Self-Validation Check (The Crucial Step):

    • Locate the pyrimidine proton singlet (~9.05 ppm).

    • Trace its HMBC correlations. If the compound is the 2,6-dichloro isomer , H-4 will show strong ³J correlations to the bridgehead carbon C-8a and the pyrimidine carbon C-2.

    • If the singlet is H-2 (indicating the 4,6-dichloro isomer ), it will show correlations to C-4 and C-4a, but not C-8a. This geometric constraint makes the protocol self-validating.

Protocol 2: LC-MS Isotopic Profiling
  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Chromatography: Inject 1 µL of a 0.1 mg/mL sample solution onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode.

  • Validation: Extract the chromatogram at m/z 200.0. Verify that the co-eluting peaks at m/z 202.0 and 204.0 precisely match the theoretical 9:6:1 ratio for a Cl2​ system, confirming no dehalogenation occurred during synthesis.

Part 4: Analytical Decision Workflow

Workflow Sample Crude Isomer Mixture LCMS LC-MS Analysis (Check m/z 200.0 & Isotope Ratio) Sample->LCMS NMR1D 1H NMR (CDCl3) Analyze Splitting Patterns LCMS->NMR1D Mass Confirmed Decision Which singlet is present? NMR1D->Decision Isomer26 2,6-Dichloro Isomer (H-4 Singlet ~9.05 ppm) Decision->Isomer26 H-4 visible Isomer46 4,6-Dichloro Isomer (H-2 Singlet ~9.15 ppm) Decision->Isomer46 H-2 visible Isomer24 2,4-Dichloro Isomer (No singlet, 3x dd) Decision->Isomer24 No singlet

Decision tree for the spectroscopic identification of pyrido[3,2-d]pyrimidine isomers.

References
  • Buron F, Rodrigues N, Saurat T, et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2021; 26(17):5349. Available at:[Link]

  • Wang S, et al. Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. 2021. Available at:[Link]

  • Li Y, et al. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy. PMC. Available at:[Link]

  • Gangjee A, et al. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. PMC. Available at:[Link]

  • Krikstolaityte S, et al. SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Semantic Scholar. 2022. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dichloropyrido[3,2-D]pyrimidine proper disposal procedures

Operational Excellence in Chemical Safety: Disposal Protocols for 2,6-Dichloropyrido[3,2-d]pyrimidine As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Excellence in Chemical Safety: Disposal Protocols for 2,6-Dichloropyrido[3,2-d]pyrimidine

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into high-throughput drug discovery pipelines. 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0)[1] is a highly valuable scaffold, particularly for synthesizing kinase inhibitors via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. However, its structural composition—a nitrogen-rich pyrimidine fused to a pyridine ring, heavily functionalized with chlorine atoms—presents specific logistical and environmental challenges at the end of its lifecycle.

This guide provides a definitive, causality-driven operational plan for the safe handling, segregation, and disposal of 2,6-Dichloropyrido[3,2-d]pyrimidine, ensuring your laboratory maintains strict compliance with environmental protection standards while safeguarding personnel.

Mechanistic Rationale for Disposal Strategies

Why standard disposal is insufficient: The presence of two aromatic chlorine substituents on a stable heteroaromatic core classifies this compound as a Halogenated Organic Waste. When subjected to standard, low-temperature combustion, chlorinated heterocycles do not fully oxidize. Instead, they act as precursors for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2].

Therefore, the only scientifically and legally sound method of destruction is High-Temperature Incineration (typically >1000°C in a rotary kiln) equipped with caustic scrubbers. The high temperature ensures the complete cleavage of the stable C-Cl and C-N bonds, while the caustic scrubber neutralizes the liberated hydrogen chloride (HCl) gas and nitrogen oxides (NOx), preventing acid rain precursors from entering the atmosphere and complying with EPA guidelines for halogenated organics[3].

Quantitative Waste Profiling

To manage the waste stream effectively, we must first categorize the physicochemical parameters that dictate its disposal pathway.

ParameterValue / ClassificationWaste Management Implication
Chemical Name 2,6-Dichloropyrido[3,2-d]pyrimidineRequires specific tracking as a chlorinated heterocycle.
CAS Number 1060816-73-0Used for manifest documentation and SDS tracking[1].
Molecular Formula C7H3Cl2N3High nitrogen and chlorine content; generates HCl and NOx upon combustion.
Waste Stream Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents to maintain incinerator BTU values and prevent explosive incompatibilities[3].
EPA Characteristic Toxicity / HalogenatedManaged under F-listed (if mixed with spent solvents) or characteristic waste codes[3].
Destruction Method Rotary Kiln IncinerationRequires facilities equipped with caustic gas scrubbers to prevent PCDD/F formation[2].

Disposal Decision Workflow

The following diagram illustrates the self-validating decision matrix for routing waste containing 2,6-Dichloropyrido[3,2-d]pyrimidine.

WasteWorkflow Start Waste Containing 2,6-Dichloropyrido[3,2-d]pyrimidine Solid Solid Waste (Powders, TLC Plates, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Extracts) Start->Liquid Halogenated Halogenated Waste Stream (Red Bin/Carboy) Solid->Halogenated Double-bagged Aqueous Aqueous Waste (Aqueous Washes) Liquid->Aqueous Liquid-Liquid Extraction Organic Organic Solvents (DCM, EtOAc, DMF) Liquid->Organic Incineration High-Temperature Incineration (Rotary Kiln + Caustic Scrubber) Aqueous->Incineration If trace organics remain Organic->Halogenated Segregate (>1% Halogen) Halogenated->Incineration Licensed Contractor

Decision workflow for the segregation and disposal of 2,6-Dichloropyrido[3,2-d]pyrimidine waste.

Step-by-Step Operational Methodologies

Protocol A: Management of Liquid Reaction Waste (e.g., Post-Cross-Coupling) Context: After synthesizing a derivative using 2,6-Dichloropyrido[3,2-d]pyrimidine, the organic and aqueous layers must be processed.

  • Phase Separation: Transfer the biphasic reaction mixture to a separatory funnel. Allow complete phase separation.

  • Organic Layer Segregation: Drain the organic layer (often containing unreacted starting material, dichloromethane, or ethyl acetate) directly into a chemically compatible, high-density polyethylene (HDPE) carboy explicitly labeled "Hazardous Waste - Halogenated Organics."

    • Causality Check: Do not mix with non-halogenated waste (like pure acetone or ethanol). Halogenated compounds lower the calorific value (BTU) of the waste stream. Mixing them increases disposal costs and violates EPA segregation protocols[3].

  • Aqueous Layer Processing: Even if the aqueous layer appears clean, it likely contains trace amounts of the chlorinated pyrimidine. Do NOT pour down the drain. Collect in a separate container labeled "Aqueous Waste - Trace Halogenated Organics" for professional incineration.

  • Volume Control: Never fill liquid waste containers to more than 75% capacity. This critical step allows for the expansion of liquids and headspace vapors, preventing pressure-induced ruptures[4].

Protocol B: Solid Waste and Consumables Disposal Context: Handling empty reagent bottles, contaminated spatulas, weighing papers, and silica gel from column chromatography.

  • Silica Gel Collection: Allow residual solvent to evaporate from the silica gel inside a certified fume hood. Transfer the dry, contaminated silica into a heavy-duty, transparent plastic bag.

  • Double-Bagging: Place the primary bag into a secondary bag to prevent puncture leaks.

  • Containerization: Deposit the double-bagged waste into a rigid, puncture-resistant solid waste drum lined with a poly liner, labeled "Solid Halogenated Organic Waste."

  • Sharps and Glassware: Triple-rinse empty glass vials with a halogenated solvent (e.g., dichloromethane). Add the rinsate to the liquid halogenated waste stream. The rinsed vial can then be disposed of in a standard broken glass receptacle.

Protocol C: Emergency Spill Cleanup Context: Accidental dropping of the reagent bottle resulting in powder dispersion.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sashes are lowered to maximize room exhaust.

  • PPE Verification: Don a particulate respirator (N95 or P100), nitrile gloves (double-gloved), and safety goggles.

  • Containment (No Sweeping): Do NOT dry sweep, as this aerosolizes the toxic dust. Instead, gently cover the spill with damp paper towels (moistened with a compatible solvent like isopropanol or water) to suppress dust[4].

  • Collection: Use a non-sparking scoop to collect the damp towels and powder. Place them directly into a hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a water wipe-down. Dispose of all cleaning materials as solid halogenated waste[4].

Trust and Verification

By implementing these protocols, your laboratory establishes a self-validating safety culture. Every step—from the 75% fill rule to the triple-rinsing of vials—is designed to minimize environmental release and ensure regulatory compliance. Partnering with a licensed hazardous waste disposal contractor who utilizes rotary kiln incineration guarantees that the "cradle-to-grave" lifecycle of 2,6-Dichloropyrido[3,2-d]pyrimidine is managed with the utmost scientific integrity.

References

  • Bidepharm. "CAS号:1951441-48-7 - 毕得医药 (Includes 2,6-Dichloropyrido[3,2-d]pyrimidine data)". Source: bidepharm.com.
  • Nipissing University. "Hazardous Materials Disposal Guide". Source: nipissingu.ca.
  • EPA. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Source: epa.gov.
  • MDPI. "Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants". Source: mdpi.com.

Sources

Handling

Personal protective equipment for handling 2,6-Dichloropyrido[3,2-D]pyrimidine

As a Senior Application Scientist in drug discovery, I frequently oversee the integration of highly reactive building blocks into synthesis pipelines. 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) is a premier...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently oversee the integration of highly reactive building blocks into synthesis pipelines. 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) is a premier intermediate, most notably utilized in the synthesis of GCN2 and PERK kinase inhibitors for oncology applications [1].

However, the very chemical properties that make this compound synthetically valuable—specifically, the highly electrophilic carbon-chlorine bonds at the 2- and 6-positions—also dictate its stringent hazard profile. Handling this compound requires a deep understanding of its reactivity to ensure laboratory safety and operational integrity.

Below is the comprehensive, causality-driven guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of 2,6-Dichloropyrido[3,2-d]pyrimidine.

Hazard Causality and Physicochemical Profile

To design an effective safety protocol, we must first understand the mechanistic basis of the chemical's hazards.

The pyrido[3,2-d]pyrimidine core is highly electron-deficient due to the electron-withdrawing nature of its nitrogen atoms. This renders the chlorine atoms exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [1].

  • Biological Implication: If the raw powder contacts the moisture in your eyes, mucous membranes, or sweat on your skin, it can rapidly undergo SNAr reactions with biological nucleophiles (such as the amine groups of lysine or thiol groups of cysteine in your tissue proteins).

  • Hazard Classifications: This covalent modification of biological tissue is the exact mechanism driving its GHS classifications: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Quantitative PPE Matrix

Standard laboratory attire is insufficient. The table below outlines the mandatory PPE specifications and the scientific rationale (causality) behind each requirement.

PPE CategorySpecification StandardCausality / Rationale
Dermal (Hands) Double Nitrile Gloves (Min. 5 mil thickness). Do not use Latex.Latex offers poor chemical resistance to halogenated aromatics and the aprotic solvents (DMF, DMSO) typically used to dissolve them. Double-gloving ensures that if the outer glove is breached by micro-abrasions during weighing, the inner glove maintains the barrier.
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1+ certified).Safety glasses with side shields do not protect against fine airborne dust. Goggles create a seal, preventing aerosolized powder from reacting with the nucleophilic environment of the cornea.
Respiratory Class II Chemical Fume Hood (Face velocity: 80–100 fpm).The compound is a fine powder that easily aerosolizes. Maintaining proper negative pressure prevents inhalation (H335 hazard).
Body Flame-Resistant (FR) Lab Coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder. FR material is required as this compound is often reacted in the presence of flammable solvents and palladium catalysts [1].

Operational Workflow and Handling Protocol

The following self-validating protocol guarantees that the compound remains contained from the moment the bottle is opened until it is safely solvated in the reaction vessel.

Protocol: Safe Weighing and Transfer
  • Environmental Preparation: Verify the fume hood monitor reads between 80–100 fpm. Line the working surface with a disposable, plastic-backed absorbent bench pad.

  • Static Mitigation (Critical Step): Pass an anti-static zero-ionizer over your metal weighing spatula and a disposable anti-static weigh boat.

    • Causality: Halogenated heterocyclic powders accumulate static charge. Neutralizing the equipment prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Mass Transfer: Carefully transfer the required mass of 2,6-Dichloropyrido[3,2-d]pyrimidine into the weigh boat. Immediately recap the stock bottle to minimize environmental exposure.

  • Solvation: Transfer the powder directly into your reaction flask and immediately introduce your reaction solvent (e.g., DCM or DMF).

    • Causality: Solvating the compound instantly eliminates the inhalation dust hazard and stabilizes the electrophile for the subsequent addition of your amine or boronate nucleophile.

  • Decontamination: Remove your outer pair of nitrile gloves and dispose of them in the solid hazardous waste bin before touching any other lab equipment (like balances or fume hood sashes) to prevent cross-contamination.

SafetyWorkflow A 2,6-Dichloropyrido[3,2-d]pyrimidine (CAS: 1060816-73-0) C Don PPE Matrix (Double Nitrile, Goggles, FR Coat) A->C B Primary Containment (Chemical Fume Hood) D Weighing & Transfer (Anti-static tools) B->D C->B E Spill Occurs? D->E F Wet-Wipe Protocol (Isopropanol dampened) E->F Yes G Reaction Vessel (e.g., Suzuki/SNAr) E->G No H Halogenated Waste Disposal F->H G->H

Figure 1: Operational and spill-response decision pathway for handling reactive halogenated pyrimidines.

Spill Response and Disposal Plan

In the event of a powder spill outside of the primary containment zone, execute the following mitigation strategy:

Spill Mitigation Protocol
  • Isolate: Evacuate personnel from the immediate 5-foot radius to prevent tracking the powder throughout the lab.

  • Dampen (Do Not Sweep Dry): Lightly spray disposable paper towels with Isopropanol (IPA) and gently place them over the spilled powder.

    • Causality: Dry sweeping generates hazardous dust clouds. IPA dampens the powder, preventing aerosolization, without triggering a violent reaction.

  • Wipe and Contain: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a sealable polyethylene bag.

  • Secondary Clean: Wash the spill area with a soap and water solution to hydrolyze any microscopic residual compound, followed by a final IPA wipe.

Waste Disposal Logistics
  • Solid Waste: All weigh boats, pipette tips, bench pads, and contaminated gloves must be disposed of in designated Solid Halogenated Waste containers.

  • Liquid Waste: Post-reaction filtrates containing this compound must be routed to Liquid Halogenated Organic Waste .

    • Causality: Mixing halogenated waste with non-halogenated solvent waste violates EPA/RCRA regulations, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins.

References

  • US Patent 11,912,668 B2: GCN2 and perk kinase inhibitors and methods of use thereof. Google Patents.
© Copyright 2026 BenchChem. All Rights Reserved.